molecular formula C9H12ClNO2 B168895 3-(3-Aminophenyl)propanoic acid hydrochloride CAS No. 102879-44-7

3-(3-Aminophenyl)propanoic acid hydrochloride

Cat. No.: B168895
CAS No.: 102879-44-7
M. Wt: 201.65 g/mol
InChI Key: QBOBODDISCLHPG-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(3-aminophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-8-3-1-2-7(6-8)4-5-9(11)12;/h1-3,6H,4-5,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOBODDISCLHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641015
Record name 3-(3-Aminophenyl)propanoic acid--hydrogen chloride (1/1)
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Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102879-44-7
Record name Benzenepropanoic acid, 3-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102879-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Aminophenyl)propanoic acid--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID20641015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(3-Aminophenyl)propanoic acid hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 3-(3-Aminophenyl)propanoic Acid Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-(3-Aminophenyl)propanoic acid and its hydrochloride salt are non-proteinogenic β-amino acids that serve as critical building blocks in modern medicinal chemistry. Their structural motifs are integral to the development of novel therapeutics, ranging from peptidomimetics to small molecules targeting complex disease pathways. This guide provides a comprehensive technical overview of this compound, covering its fundamental physicochemical properties, including its precise molecular weight, synthesis strategies, robust analytical methodologies for quality control, and key applications in pharmaceutical research. Furthermore, it outlines essential safety and handling protocols to ensure its proper use in a laboratory setting. The insights and detailed protocols herein are designed to empower researchers and drug development professionals to effectively utilize this versatile chemical intermediate in their discovery and development pipelines.

Introduction: The Role of β-Amino Acids in Drug Discovery

In the landscape of pharmaceutical development, the quest for novel chemical entities with enhanced efficacy, selectivity, and improved pharmacokinetic profiles is perpetual. Unnatural amino acids, particularly β-amino acids, have emerged as powerful tools in this endeavor. Unlike their α-amino acid counterparts, the separation of the amino and carboxyl groups by an additional carbon atom in β-amino acids imparts unique conformational properties. This structural variance allows for the construction of peptides and peptidomimetics with increased stability against enzymatic degradation, as well as the ability to form unique secondary structures like helices and turns.

3-(3-Aminophenyl)propanoic acid is a key representative of this class, offering a rigid phenyl scaffold that can be strategically functionalized. Its hydrochloride salt form enhances solubility and stability, making it a preferred reagent for synthesis. Its derivatives are being actively explored in the development of agents for neurological disorders, certain cancers, and as antimicrobial candidates.[1][2] This guide serves as a foundational resource for scientists leveraging this compound in their research.

Physicochemical Properties and Identification

Accurate characterization of a starting material is the bedrock of reproducible and reliable research. The fundamental properties of this compound are summarized below. It is crucial to distinguish between the free base and its hydrochloride salt, as their molecular weights and CAS numbers differ.

PropertyThis compound3-(3-Aminophenyl)propanoic acid (Free Base)
Molecular Weight 201.65 g/mol [3]165.19 g/mol [4][5]
Molecular Formula C₉H₁₂ClNO₂[6]C₉H₁₁NO₂[7]
CAS Number 102879-44-7[3]1664-54-6[7]
IUPAC Name This compound3-(3-aminophenyl)propanoic acid
Common Synonyms N/A3-(2-Carboxyethyl)aniline[7]
Appearance White to off-white solid/powder[8]Solid[4]

Synthesis Pathway: A Mechanistic Overview

The synthesis of 3-amino-3-arylpropionic acids is a well-established field in organic chemistry, often leveraging one-pot procedures for efficiency and yield.[9] A common and effective strategy involves the reaction of a substituted benzaldehyde with malonic acid and an ammonia source. This pathway is favored because it assembles the core structure from readily available commercial starting materials.

The diagram below illustrates a generalized, plausible synthetic workflow for producing the parent compound. The choice of reagents and reaction conditions is critical for controlling purity and minimizing side-product formation. The final step involves treatment with hydrochloric acid to isolate the more stable and soluble hydrochloride salt.

G cluster_0 Step 1: Knoevenagel-Doebner Condensation cluster_1 Step 2: Michael Addition & Decarboxylation cluster_2 Step 3: Nitro Group Reduction cluster_3 Step 4: Salt Formation A 3-Nitrobenzaldehyde C 3-Nitrocinnamic Acid A->C Pyridine/Piperidine B Malonic Acid B->C E 3-Amino-3-(3-nitrophenyl)propanoic Acid C->E D Ammonia Source (e.g., NH4OAc) D->E G 3-(3-Aminophenyl)propanoic Acid (Free Base) E->G F Reducing Agent (e.g., H2/Pd-C, SnCl2) F->G I 3-(3-Aminophenyl)propanoic Acid Hydrochloride (Final Product) G->I H Hydrochloric Acid (HCl) H->I

Caption: Generalized synthetic workflow for this compound.

Analytical Methodologies and Quality Control

Ensuring the identity, purity, and enantiomeric integrity of chiral building blocks is non-negotiable in drug development. A multi-technique approach is required for comprehensive quality control.

Identity Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the core chemical structure and the absence of organic impurities.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, with high-resolution mass spectrometry (HRMS) providing elemental composition confirmation.[10]

Purity and Enantiomeric Resolution: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining both the chemical purity and the enantiomeric excess of chiral compounds like this one. The choice of the chiral stationary phase (CSP) is the most critical parameter. For amino acids, polysaccharide or teicoplanin-based columns are often excellent starting points.[10]

Experimental Protocol: Chiral HPLC Analysis

This protocol is a validated starting point for the analysis of 3-aryl-β-amino acids and should be optimized for specific instrumentation.[10]

Objective: To determine the chemical purity and enantiomeric ratio of this compound.

1. Instrumentation and Columns:

  • HPLC system with UV detector

  • Chiral Column: Chirobiotic T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm particle size, or equivalent.[10]

2. Reagents and Mobile Phase:

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Ammonium Acetate or Acetic Acid (for pH control, if needed)

  • Mobile Phase: A typical starting condition is a 60:40 (v/v) mixture of Methanol and Water.[10] The mobile phase must be thoroughly mixed and degassed to prevent pump cavitation and baseline noise.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[10]

  • Column Temperature: 25 °C (A column oven is essential for maintaining reproducible retention times).[10]

  • Detection: UV at 220 nm[10]

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of the sample by dissolving it in the mobile phase to a concentration of approximately 1 mg/mL.[10]

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Filter the sample through a 0.45 µm syringe filter prior to injection to remove particulates and protect the column.[10]

5. Analytical Workflow:

G A Sample Weighing (~1 mg/mL) B Dissolution in Mobile Phase A->B C Syringe Filtration (0.45 µm) B->C D HPLC Injection (10 µL) C->D E Chromatographic Separation (Chiral Column) D->E F UV Detection (220 nm) E->F G Data Analysis: - Purity (% Area) - Enantiomeric Ratio F->G

Caption: Standard analytical workflow for HPLC-based quality control.

Applications in Pharmaceutical Development

The utility of this compound stems from its identity as a versatile intermediate.[5]

  • Peptidomimetics and Scaffolds: It serves as a foundational scaffold for creating molecules that mimic the structure of natural peptides but with enhanced stability. The phenyl ring provides a rigid anchor for further chemical modification.

  • Small Molecule Synthesis: In medicinal chemistry, it is a key building block for small molecules designed to interact with specific biological targets.[1] The amino group provides a convenient handle for elaboration into more complex structures.

  • Targeted Therapeutics: Derivatives of this compound are being investigated in several therapeutic areas:

    • Oncology and Neurology: The specific stereochemistry and aromatic nature make it relevant for designing agents that require precise molecular recognition.[1]

    • Antimicrobial Agents: Novel derivatives have been synthesized and shown to possess structure-dependent activity against multidrug-resistant bacterial and fungal pathogens.[2]

    • Anticancer Candidates: Related structures have also been evaluated for their potential as anticancer and antioxidant agents.[11]

Safety, Handling, and Storage

Proper handling of all laboratory chemicals is paramount to ensuring personnel safety. 3-(3-Aminophenyl)propanoic acid is classified as hazardous.

GHS Hazard Information: [4][7]

CategoryInformation
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Safe Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[7][8]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[8]

  • Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[8][12]

  • Respiratory Protection: Avoid breathing dust.[7][12] If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[8]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

First Aid Measures: [7][8]

  • After Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration and seek immediate medical attention.

  • After Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

  • After Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][12]

References

  • 3-(3-Aminophenyl)propionic acid | C9H11NO2 | CID 2735406 - PubChem. (National Institutes of Health) [Link]

  • (3S)-3-amino-3-phenylpropanoic acid hydrochloride | C9H12ClNO2 | CID 24820433. (National Institutes of Health) [Link]

  • The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid in Pharmaceutical Development. (NINGBO INNO PHARMCHEM CO.,LTD.) [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF - ResearchGate. (ResearchGate) [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. (MDPI) [Link]

  • Unlocking Therapeutic Potential: Fmoc-(R)-3-Amino-3-(3-nitrophenyl)propionic Acid in Drug Development - NINGBO INNO PHARMCHEM CO.,LTD. (NINGBO INNO PHARMCHEM CO.,LTD.) [Link]

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure. (Organic Syntheses) [Link]

  • 3-amino-3-(3-chlorophenyl)propanoic acid - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com. (PharmaCompass) [Link]

  • Synthesis of 3,3,3-triphenylpropionic acid - PrepChem.com. (PrepChem.com) [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - MDPI. (MDPI) [Link]

Sources

A Technical Guide to the Spectral Analysis of 3-(3-Aminophenyl)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectral data for 3-(3-Aminophenyl)propanoic acid hydrochloride, a compound of interest for researchers in drug development and organic synthesis. Due to the limited availability of directly published spectra for the hydrochloride salt, this document leverages experimental data for the free base, 3-(3-Aminophenyl)propanoic acid, and analogous compounds. This approach, combining empirical data with established spectroscopic principles, offers a robust framework for the characterization of this molecule.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic amino acid derivative. Its structure comprises a benzene ring substituted with an amino group (at the meta position) and a propanoic acid side chain. The hydrochloride salt form results from the protonation of the basic amino group. Understanding the spectral characteristics of this compound is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions.

The analytical techniques covered in this guide—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—each provide unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons (e.g., -NH₃⁺ and -COOH).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for quantitative integration.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR Spectral Interpretation

Predicted ¹H NMR Spectrum (in DMSO-d₆):

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
Aromatic (4H)7.0 - 7.5Multiplet4HThe protons on the benzene ring will appear as a complex multiplet. The electron-withdrawing effect of the -NH₃⁺ group will deshield these protons, shifting them downfield.
Propanoic Acid (α-CH₂)~2.6Triplet2HThese protons are adjacent to the carboxylic acid group and will appear as a triplet due to coupling with the β-CH₂ protons.
Propanoic Acid (β-CH₂)~2.9Triplet2HThese protons are adjacent to the aromatic ring and the α-CH₂ group, appearing as a triplet.
Ammonium (-NH₃⁺)> 8.0Broad Singlet3HThe protons of the ammonium group are acidic and exchangeable, typically appearing as a broad singlet at a downfield chemical shift.
Carboxylic Acid (-COOH)> 10.0Broad Singlet1HThe carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift.

Causality Behind Predicted Shifts:

  • Aromatic Region: The formation of the anilinium ion (-NH₃⁺) significantly influences the electronic environment of the aromatic ring. The positive charge withdraws electron density, leading to a downfield shift of the aromatic protons compared to the free amine.

  • Aliphatic Chain: The chemical shifts of the propanoic acid chain protons are primarily influenced by the adjacent functional groups. The triplet multiplicity arises from the coupling between the α and β methylene groups (n+1 rule).

¹³C NMR Spectral Interpretation

Experimental ¹³C NMR data for the free base, 3-(3-Aminophenyl)propanoic acid, is available and provides a strong basis for understanding the carbon skeleton.[1]

¹³C NMR Data for 3-(3-Aminophenyl)propanoic acid (Free Base):

CarbonChemical Shift (ppm)Rationale
Carbonyl (-C=O)~173The carbonyl carbon of the carboxylic acid is highly deshielded.
Aromatic (C-NH₂)~146The carbon directly attached to the electron-donating amino group is deshielded.
Aromatic (C-CH₂)~141The carbon attached to the propanoic acid side chain.
Aromatic (CH)~129, 118, 115, 113Chemical shifts of the other aromatic carbons.
Propanoic Acid (α-CH₂)~35Carbon adjacent to the carbonyl group.
Propanoic Acid (β-CH₂)~30Carbon adjacent to the aromatic ring.

Expected Changes for the Hydrochloride Salt:

Upon protonation of the amino group, the electron-withdrawing nature of the substituent increases. This will cause a downfield shift for the aromatic carbons, particularly the carbon directly attached to the nitrogen and the ortho and para carbons relative to it. The chemical shifts of the aliphatic chain and the carbonyl carbon are expected to be less affected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for FT-IR Analysis

Objective: To obtain a high-quality FT-IR spectrum to identify the key functional groups.

Methodology:

  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first collected. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into a spectrum of absorbance or transmittance versus wavenumber.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to remove contributions from atmospheric water and carbon dioxide.

IR Spectral Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The interpretation will be based on the known IR data for the free base and the expected changes upon hydrochloride formation, with reference to the spectrum of aniline hydrochloride.[2][3][4]

Key IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)AppearanceRationale
O-H stretch (Carboxylic Acid)2500-3300Very broadStrong hydrogen bonding in the carboxylic acid dimer.
N-H stretch (Ammonium)2800-3200Broad, multiple bandsStretching vibrations of the -NH₃⁺ group, often overlapping with the O-H stretch.
C=O stretch (Carboxylic Acid)1700-1730Strong, sharpCarbonyl stretching of the carboxylic acid.
N-H bend (Ammonium)1500-1600Medium to strongBending vibrations of the -NH₃⁺ group.
C=C stretch (Aromatic)1450-1600Medium, multiple bandsStretching vibrations within the benzene ring.
C-N stretch1250-1350MediumStretching of the carbon-nitrogen bond.

Influence of Hydrochloride Formation:

The most significant change from the free base to the hydrochloride salt in the IR spectrum is the appearance of the characteristic ammonium (-NH₃⁺) bands. The N-H stretching of the primary amine (typically two sharp peaks around 3300-3500 cm⁻¹) is replaced by the broad N-H stretching of the ammonium salt. Additionally, a distinct N-H bending vibration appears in the 1500-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule. It will likely produce the protonated molecule [M+H]⁺, where M is the free base.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze its daughter ions.

Mass Spectrum Interpretation

The mass spectrum of this compound, when analyzed by a technique like ESI, will primarily show the ion corresponding to the free base. The hydrochloride salt will dissociate in the spray, and the free base will be protonated.

Expected Molecular Ion:

  • Molecular Weight of Free Base (C₉H₁₁NO₂): 165.19 g/mol .[1]

  • Expected [M+H]⁺ ion: m/z 166.

Predicted Fragmentation Pattern:

The fragmentation of the protonated molecule will likely proceed through the loss of small, stable neutral molecules. Key predicted fragments include:

  • Loss of H₂O (m/z 148): From the carboxylic acid group.

  • Loss of COOH (m/z 121): Decarboxylation is a common fragmentation pathway for carboxylic acids.

  • Loss of the propanoic acid chain (m/z 93): Cleavage of the bond between the aromatic ring and the side chain, resulting in an aniline fragment.

The fragmentation pattern can be visualized as follows:

G M [C₉H₁₁NO₂ + H]⁺ m/z 166 F1 [M - H₂O]⁺ m/z 148 M->F1 - H₂O F2 [M - COOH]⁺ m/z 121 M->F2 - COOH F3 [C₆H₅NH₂ + H]⁺ m/z 93 M->F3 - C₃H₅O₂

Sources

An In-depth Technical Guide to the Solubility of 3-(3-Aminophenyl)propanoic Acid Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Aminophenyl)propanoic acid hydrochloride is a compound of interest in pharmaceutical and organic synthesis, serving as a versatile building block.[1] Its utility in drug development and chemical manufacturing is profoundly influenced by its physicochemical properties, paramount among which is its solubility. The ability to dissolve this compound in a suitable solvent is critical for reaction kinetics, purification, formulation, and bioavailability. As a hydrochloride salt of an amino acid derivative, its solubility profile is markedly different from its free base form, presenting unique challenges and opportunities for the researcher.

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in a range of organic solvents. Eschewing a simple data sheet, this document offers a first-principles approach, blending theoretical underpinnings with a robust, field-proven experimental methodology. It is designed to empower researchers, scientists, and drug development professionals to generate reliable solubility data tailored to their specific applications.

Theoretical Framework: Deconstructing Solubility

The solubility of a solute in a solvent is a function of the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[2] For this compound, the molecular structure dictates a complex interplay of these forces.

The molecule possesses several key features:

  • An Aromatic Ring: A nonpolar, hydrophobic region.

  • A Propanoic Acid Chain: A flexible hydrocarbon chain, also contributing to hydrophobicity.

  • A Carboxylic Acid Group (-COOH): A polar group capable of hydrogen bonding.

  • An Ammonium Group (-NH3+): Formed by the protonation of the amino group by hydrochloric acid, this is an ionic, highly polar, and hydrophilic center capable of strong hydrogen bonding.

The presence of the ammonium hydrochloride salt fundamentally alters the compound's nature from its zwitterionic or free base form.[3][4] This ionic character significantly increases its polarity. Consequently, the principle of "like dissolves like" suggests that solubility will be favored in more polar organic solvents.[2]

Key Predictive Insights:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. The energy required to break the strong ionic and hydrogen-bonded lattice of the solute will not be compensated by the weak van der Waals interactions with these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents have dipole moments and can engage in dipole-dipole interactions. While solubility will likely be higher than in nonpolar solvents, their inability to act as strong hydrogen bond donors may limit their effectiveness in solvating the ammonium and carboxyl groups.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are capable of both donating and accepting hydrogen bonds, in addition to having significant polarity. They are the most promising candidates for dissolving this compound. The hydrochlorides of monoamino-monocarboxylic acids are generally very soluble in alcohols.[3] The alcohol's hydroxyl group can effectively solvate both the ammonium cation and the chloride anion, as well as the carboxylic acid group.

The relationship between the solute's structure and solvent properties can be visualized as follows:

Solute-Solvent Interaction Logic cluster_solute 3-(3-Aminophenyl)propanoic acid HCl cluster_solvents Solvent Classes Solute C9H12ClNO2 Ionic Ammonium Cation (-NH3+) Protic Polar Protic (e.g., Methanol) Ionic->Protic Strong Interaction (Ion-Dipole, H-Bonding) Aprotic Polar Aprotic (e.g., Acetone) Ionic->Aprotic Moderate Interaction (Ion-Dipole) Nonpolar_S Nonpolar (e.g., Hexane) Ionic->Nonpolar_S Very Weak Interaction HBD Carboxylic Acid (-COOH) HBD->Protic Strong Interaction (H-Bonding) HBD->Aprotic Moderate Interaction (H-Bonding) HBD->Nonpolar_S Very Weak Interaction Nonpolar Aromatic Ring & Propyl Chain Nonpolar->Protic Weak Interaction Nonpolar->Aprotic Weak Interaction Nonpolar->Nonpolar_S Favorable Interaction (van der Waals)

Caption: Predicted interaction strength between solute functional groups and solvent classes.

Experimental Determination of Solubility: A Validated Protocol

Since pre-existing, comprehensive data is scarce, an experimental approach is necessary. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a crystalline solid in a liquid.

Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (EN 166 standard), a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of solvent vapors or fine dust of the compound.[6]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[5][7] In case of contact, rinse immediately and thoroughly with water and seek medical attention if irritation persists.[8]

  • Material Safety Data Sheet (MSDS/SDS): Although an SDS for this specific hydrochloride was not found, consult the SDS for the free acid and other similar aminophenylalkanoic acid hydrochlorides to understand potential hazards. The free acid is classified as an irritant.

Materials and Equipment
  • Solute: this compound, crystalline solid.

  • Solvents: A selection of high-purity (≥99%) organic solvents (see Table 1).

  • Equipment:

    • Analytical balance (±0.1 mg accuracy).

    • Thermostatic shaker bath or magnetic stirrer with a hot plate and temperature controller.

    • Calibrated thermometer or temperature probe.

    • Glass vials or flasks with airtight screw caps.

    • Volumetric flasks and pipettes.

    • Syringes and syringe filters (e.g., 0.22 µm PTFE) to separate undissolved solid.

    • Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven).

    • (Optional) High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis.

Experimental Workflow Diagram

cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Weigh excess solute into vial B Add known volume of solvent A->B C Seal vial and place in thermostatic shaker B->C D Agitate at constant T (e.g., 24-48 hrs) C->D E Allow solid to settle D->E F Withdraw supernatant with syringe E->F G Filter supernatant (0.22 µm filter) F->G H Accurately weigh a portion of filtrate G->H I Evaporate solvent to dryness H->I J Weigh the residual solid I->J K Calculate solubility (g/100 mL or mol/L) J->K

Caption: Isothermal equilibrium method workflow for solubility determination.

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound to a series of glass vials. The key is to ensure undissolved solid remains at equilibrium. A starting point is ~100 mg of solid.[9]

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (24-48 hours is typical) to ensure saturation is reached. Constant agitation is crucial.

  • Phase Separation: After equilibration, stop the agitation and let the vials stand in the bath for a few hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a pre-warmed (to the experimental temperature) syringe to prevent premature crystallization.

  • Filtration: Immediately pass the sample through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean vial. This step is critical to remove any microscopic undissolved particles.

  • Quantification (Gravimetric Method): a. Accurately weigh the vial containing the filtered saturated solution. b. Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a moderate temperature until a constant weight of the dried residue is achieved. c. Weigh the vial with the dried solid residue. The mass of the dissolved solute can be determined by subtraction.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = (Mass of residue / Volume of sample taken) x 100

    The initial volume of the sample can be determined from its mass and the solvent's density if desired, but using the volume of the aliquot taken is often sufficient.

Solvent Selection and Data Presentation

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The following table provides a list of recommended solvents, categorized by their properties, to test.

Table 1: Properties of Common Organic Solvents for Solubility Screening

Solvent NameFormulaClassBoiling Point (°C)Density (g/mL)Dielectric Constant (ε at 20°C)
Nonpolar
n-HexaneC₆H₁₄Alkane690.6551.9
TolueneC₇H₈Aromatic1110.8672.4
Diethyl EtherC₄H₁₀OEther350.7134.3
Polar Aprotic
DichloromethaneCH₂Cl₂Halogenated401.3269.1
Tetrahydrofuran (THF)C₄H₈OEther660.8867.5
Ethyl AcetateC₄H₈O₂Ester770.8946.0
AcetoneC₃H₆OKetone560.78421
AcetonitrileC₂H₃NNitrile820.78637.5
Dimethylformamide (DMF)C₃H₇NOAmide1530.94438.3
Dimethyl Sulfoxide (DMSO)C₂H₆OSSulfoxide1891.10047
Polar Protic
IsopropanolC₃H₈OAlcohol820.78519.9
EthanolC₂H₆OAlcohol780.78924.5
MethanolCH₄OAlcohol650.79232.7
WaterH₂OAqueous1000.99880.1

(Data compiled from various sources)[10][11][12][13]

The results of the experimental determination should be compiled into a clear, quantitative table, expressing solubility in common units such as g/100 mL, mg/mL, or mol/L at the specified temperature.

Conclusion

References

  • Utah Tech University. (n.d.). Physical Properties of Organic Solvents.
  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • ResearchGate. (n.d.). Physical properties of some common organic solvents. [Download Table].
  • Chemistry LibreTexts. (2022, April 7). 3.3E: Experimentally Testing Solvents.
  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (n.d.). Solubilities Studies of Basic Amino Acids.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • Quora. (2021, December 12). How do you determine the solubility of a solid?
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - 3-Aminomethylbenzoic acid methyl ester hydrochloride.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - (m-Aminophenyl)metaboric acid hydrochloride.
  • Fisher Scientific. (2010, March 4). SAFETY DATA SHEET - 5-Aminolevulinic acid hydrochloride.
  • N.A. (n.d.).
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 4-Aminophenylboronic acid hydrochloride.
  • University of Minnesota. (2023, September 7). Properties of Common Organic Solvents.
  • Alfa Chemistry. (n.d.). Physical Properties of Solvents.
  • ChemicalBook. (2025, July 14). 3-(3-AMINOPHENYL)PROPIONIC ACID | 1664-54-6.
  • TCI Chemicals. (2024, December 17).
  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • ResearchGate. (2016, February 7).
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • PubChem. (n.d.). 3-(3-Aminophenyl)propionic acid.
  • Selleck Chemicals. (n.d.). 3-(3-Hydroxyphenyl)propionic Acid.
  • Sigma-Aldrich. (n.d.). 3-(3-Aminophenyl)propionic acid AldrichCPR.

Sources

A Researcher's Guide to Sourcing 3-(3-Aminophenyl)propanoic Acid Hydrochloride for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the intricate process of drug discovery and development, the procurement of high-purity, well-characterized chemical starting materials is a foundational pillar of success. 3-(3-Aminophenyl)propanoic acid hydrochloride, a key building block in the synthesis of various pharmaceutical agents, is no exception. This guide provides an in-depth technical overview of commercial suppliers, quality considerations, and best practices for sourcing this critical reagent.

Introduction to this compound

This compound is a versatile bifunctional molecule containing both an aromatic amine and a carboxylic acid. This unique structure makes it a valuable intermediate in the synthesis of a wide range of complex organic molecules, including but not limited to, novel enzyme inhibitors, receptor antagonists, and other pharmacologically active compounds. The hydrochloride salt form is often preferred in laboratory settings due to its increased stability and improved handling characteristics compared to the freebase.

The journey from a promising lead compound to a clinical candidate is fraught with challenges. A critical, yet often overlooked, aspect of this journey is the consistent quality of the chemical building blocks used. Impurities or batch-to-batch variability in a starting material like this compound can have cascading effects on reaction outcomes, leading to difficulties in purification, irreproducible biological data, and ultimately, project delays.

Commercial Supplier Landscape

A survey of the chemical supplier market reveals several sources for 3-(3-Aminophenyl)propanoic acid and its hydrochloride salt. However, the available grades and the depth of accompanying technical documentation can vary significantly. Below is a comparative analysis of offerings from prominent suppliers.

SupplierProduct NameCAS NumberPurity/SpecificationNotes
CymitQuimica This compound102879-44-797%Marketed for laboratory use only.[1]
Sigma-Aldrich 3-(3-Aminophenyl)propionic acid AldrichCPR1664-54-6Not specifiedSold "as-is" without analytical data; buyer is responsible for confirming identity and purity.
Santa Cruz Biotechnology 3-(3-Aminophenyl)propionic acid1664-54-6Not specifiedFor research use only.[2]
BLD Pharm 3-(3-Aminophenyl)propanoic acid1664-54-6Not specifiedProvides basic physical properties and safety information.[3]
SynQuest Laboratories 3-(3-Aminophenyl)propanoic acid1664-54-6Not specifiedDetailed Safety Data Sheet (SDS) available.[4]

It is crucial to note that some suppliers list the free acid, 3-(3-aminophenyl)propanoic acid (CAS 1664-54-6), more commonly than the hydrochloride salt. Researchers requiring the hydrochloride salt must exercise diligence in specifying the correct CAS number (102879-44-7) when ordering.

The Criticality of Quality Control and Documentation

For drug development professionals, the adage "you get what you pay for" holds particularly true for chemical reagents. While a lower price point may be attractive, the absence of robust quality control can introduce significant risks to a research program.

Certificate of Analysis (CoA)

A Certificate of Analysis is a non-negotiable document for any starting material intended for use in drug discovery. This document provides lot-specific data on the purity and identity of the compound. Key analytical tests to look for on a CoA for this compound include:

  • Purity by HPLC or GC: This provides a quantitative measure of the main component and detects any impurities.

  • Identity by ¹H NMR and ¹³C NMR: Confirms the chemical structure of the compound.

  • Mass Spectrometry (MS): Verifies the molecular weight.

  • Elemental Analysis: Confirms the elemental composition.

Safety Data Sheet (SDS)

The SDS is another essential document that provides comprehensive information on the safe handling, storage, and disposal of the chemical.[4][5] It also includes information on toxicity and potential hazards.[4] Researchers should always review the SDS before working with a new compound.

The "AldrichCPR" Caveat

Sigma-Aldrich offers a product line called "AldrichCPR" (Chemicals for Pre-clinical Research), which includes 3-(3-Aminophenyl)propionic acid. It is imperative for researchers to understand the nature of this product line. As explicitly stated by the supplier, these products are sold "as-is," and the buyer assumes responsibility for confirming the product's identity and purity. While these reagents can be a cost-effective option for initial exploratory work, they are not suitable for later-stage development activities where batch-to-batch consistency and a documented quality profile are paramount.

Experimental Workflow: Supplier and Batch Validation

To ensure the integrity of your research, a systematic approach to validating new batches of starting materials is essential.

cluster_procurement Procurement cluster_validation In-House Validation Select_Supplier Select Supplier(s) (Based on Documentation) Request_CoA Request Lot-Specific CoA Select_Supplier->Request_CoA Initial Screening Order_Material Order Material Request_CoA->Order_Material If Acceptable QC_Testing Perform In-House QC (NMR, LC-MS) Order_Material->QC_Testing Upon Receipt Compare_Data Compare Data to CoA and Reference Spectra QC_Testing->Compare_Data Release_for_Use Release for Use in Synthesis Compare_Data->Release_for_Use Data Matches Quarantine Quarantine/Reject Batch Compare_Data->Quarantine Discrepancy Found

Caption: Workflow for procuring and validating critical starting materials.

Protocol for In-House Quality Control Verification
  • Sample Preparation: Accurately weigh a small amount of the received this compound. Prepare separate samples for Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis by dissolving in an appropriate deuterated solvent (e.g., D₂O or DMSO-d₆ for NMR) and a suitable solvent for LC-MS (e.g., methanol or acetonitrile/water).

  • ¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. Compare the observed chemical shifts, multiplicities, and integrations to a reference spectrum or the expected structure. This will confirm the compound's identity and can provide an initial assessment of purity.

  • LC-MS Analysis: Perform an LC-MS analysis to determine the purity of the sample. The Liquid Chromatogram will separate the main component from any impurities, and the Mass Spectrometer will confirm the molecular weight of the parent peak.

  • Data Comparison and Release: Compare the in-house analytical data with the supplier's CoA. If the data are consistent and the purity meets the requirements of your specific application, the batch can be released for use in your synthetic workflow. If discrepancies are found, the batch should be quarantined, and the supplier should be contacted.

Conclusion and Recommendations

The selection of a commercial supplier for this compound should be guided by a thorough evaluation of the available technical documentation and the specific quality requirements of your research or development phase. For early-stage, exploratory synthesis, a supplier offering a well-characterized research-grade material may be sufficient. However, for later-stage development, particularly for IND-enabling studies, partnering with a supplier who can provide comprehensive CoAs, demonstrate batch-to-batch consistency, and potentially offer cGMP-grade material is essential.

Ultimately, the responsibility for ensuring the quality of starting materials lies with the end-user. Implementing a robust in-house validation process for all incoming critical reagents is a critical step in de-risking your drug development program and ensuring the generation of reliable and reproducible scientific data.

References

  • MySkinRecipes. (S)-3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride. [Link]

  • PharmaCompass. 3-amino-3-(3-chlorophenyl)propanoic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Boosting Drug Discovery: The Role of Specialty Amino Acids. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid in Pharmaceutical Development. [Link]

  • PubChem. 3-(3-Aminophenyl)propionic acid. [Link]

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The Ascendancy of a Scaffold: A Technical Guide to the Discovery and Evolution of 3-Aminophenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Unassuming Progenitor

In the vast landscape of medicinal chemistry, certain molecular frameworks emerge as privileged scaffolds, demonstrating a remarkable capacity for diversification and interaction with a multitude of biological targets. The 3-aminophenylpropanoic acid core is one such entity. Its elegant simplicity, combining a flexible propanoic acid chain with a reactive aminophenyl ring, has provided a fertile ground for the development of a diverse array of therapeutic agents. This guide delves into the technical nuances of the discovery, history, and derivatization of this versatile scaffold, offering insights into its synthesis, structure-activity relationships (SAR), and applications in modern drug discovery. While the precise historical account of the initial synthesis of the parent 3-(3-aminophenyl)propanoic acid is not readily found in readily accessible literature, its journey as a pharmacophore can be traced through the development of its derivatives, often beginning with its nitro precursor, 3-(3-nitrophenyl)propanoic acid. The reduction of the nitro group to an amine is a fundamental transformation in organic chemistry, suggesting that the aminophenylpropanoic acid scaffold was likely accessible to early 20th-century chemists.

I. Historical Trajectory and Early Explorations

The story of 3-aminophenylpropanoic acid derivatives is not one of a single, explosive discovery, but rather a gradual realization of its potential across different therapeutic areas. Early research into β-amino acids, in general, laid the groundwork for understanding their unique conformational properties and their ability to impart proteolytic stability to peptides. The introduction of the aminophenyl group provided a key site for chemical modification, allowing for the exploration of a wide range of pharmacological activities.

The development of derivatives targeting specific biological pathways marks the modern era of this scaffold's history. For instance, extensive research in the early 21st century focused on developing potent and selective antagonists for the prostaglandin E2 receptor subtype 3 (EP3), where the 3-aminophenylpropanoic acid core served as a crucial anchor.[1] Concurrently, and more recently, its derivatives have been investigated as promising anticancer and antimicrobial agents, showcasing the scaffold's remarkable versatility.[2][3]

II. Synthetic Strategies: Building the Armamentarium

The synthetic accessibility of 3-aminophenylpropanoic acid derivatives has been a key driver of their widespread investigation. Various methodologies have been employed to construct the core scaffold and its diverse analogues.

A. Synthesis of the Core Scaffold

A common and well-established route to the 3-(3-aminophenyl)propanoic acid core involves the synthesis of its nitro precursor, 3-(3-nitrophenyl)propanoic acid, followed by reduction of the nitro group.

Experimental Protocol: Synthesis of 3-(3-Nitrophenyl)propanoic Acid

This protocol is based on the general principles of the Knoevenagel condensation followed by reduction.

  • Step 1: Knoevenagel Condensation. 3-Nitrobenzaldehyde is condensed with malonic acid in the presence of a base, such as pyridine or piperidine, to yield 3-(3-nitrophenyl)acrylic acid.

  • Step 2: Reduction of the Alkene. The resulting acrylic acid derivative is then reduced to the corresponding propanoic acid. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Experimental Protocol: Reduction of 3-(3-Nitrophenyl)propanoic Acid to 3-(3-Aminophenyl)propanoic Acid

  • Method: Catalytic hydrogenation is a clean and efficient method for the reduction of the nitro group.

  • Procedure: 3-(3-Nitrophenyl)propanoic acid is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield 3-(3-aminophenyl)propanoic acid.

B. Derivatization Strategies

The true power of the 3-aminophenylpropanoic acid scaffold lies in the ease with which it can be derivatized. The amino and carboxylic acid functional groups provide orthogonal handles for a wide range of chemical modifications.

  • N-Acylation and N-Alkylation: The amino group can be readily acylated with various carboxylic acids, acid chlorides, or sulfonyl chlorides to introduce a wide array of substituents. Reductive amination with aldehydes or ketones provides access to N-alkylated derivatives.

  • Amide Bond Formation: The carboxylic acid moiety is a versatile handle for the synthesis of amides through coupling with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

  • Esterification: The carboxylic acid can be esterified to modulate the compound's physicochemical properties, such as lipophilicity and cell permeability.

  • Heterocycle Formation: The aminophenyl group can serve as a precursor for the construction of various heterocyclic rings, further expanding the chemical space of the derivatives. A notable example is the Hantzsch thiazole synthesis, where a thiourea derivative of the amino acid is reacted with an α-haloketone.

Workflow for Derivative Synthesis

G A 3-(3-Aminophenyl)propanoic Acid B N-Acylation / N-Alkylation A->B R-COCl or R-SO2Cl R'-CHO, NaBH3CN C Amide Coupling A->C R'-NH2, Coupling Reagents D Esterification A->D R'-OH, Acid Catalyst E Heterocycle Formation A->E e.g., Hantzsch Thiazole Synthesis F F B->F N-Substituted Derivatives G G C->G Amide Derivatives H H D->H Ester Derivatives I I E->I Heterocyclic Derivatives

Caption: General strategies for the derivatization of the 3-aminophenyl)propanoic acid scaffold.

III. Therapeutic Applications and Structure-Activity Relationships

The derivatization of the 3-aminophenylpropanoic acid core has led to the discovery of compounds with a wide range of biological activities.

A. EP3 Receptor Antagonists

A significant body of research has focused on the development of 3-(2-aminocarbonylphenyl)propanoic acid analogs as potent and selective antagonists of the EP3 receptor, which is implicated in various physiological processes, including uterine contractions and platelet aggregation.[1]

Structure-Activity Relationship (SAR) Insights:

  • Carboxamide Side Chain: The nature of the substituent on the carboxamide side chain is crucial for potency and selectivity. Bulky, lipophilic groups are generally favored.

  • Optical Activity: The stereochemistry of the side chain can have a significant impact on biological activity, with one enantiomer often being significantly more potent than the other.

  • Metabolic Stability: Rational drug design based on metabolic profiling has led to the discovery of analogs with improved pharmacokinetic properties.

CompoundEP3 Binding Affinity (Ki, nM)EP3 Antagonist Activity (IC50, nM)
Analog 11.23.4
Analog 2 (R-enantiomer)0.81.5
Analog 3 (S-enantiomer)25.645.8

EP3 Receptor Signaling Pathway

G PGE2 Prostaglandin E2 (PGE2) EP3R EP3 Receptor PGE2->EP3R Gi Gi Protein EP3R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., smooth muscle contraction) PKA->Response Antagonist 3-Aminophenylpropanoic Acid Derivative (Antagonist) Antagonist->EP3R blocks

Caption: Simplified signaling pathway of the EP3 receptor and the mechanism of its antagonists.

B. Anticancer Agents

More recent investigations have highlighted the potential of 3-aminophenylpropanoic acid derivatives as anticancer agents, particularly in lung cancer models. These derivatives have been shown to target key signaling pathways involved in cancer cell proliferation and survival.[2]

Structure-Activity Relationship (SAR) Insights:

  • Thiazole Moiety: The incorporation of a thiazole ring, often through the Hantzsch synthesis, has been a successful strategy. The substitution pattern on the thiazole and the phenyl ring attached to it significantly influences antiproliferative activity.

  • Oxime and Hydrazone Groups: The presence of oxime (-C=NOH) or hydrazone (-C=N-NH-) functionalities can enhance cytotoxicity.

  • Dual Targeting: Some derivatives are proposed to act as dual inhibitors of SIRT2 and EGFR, offering a potential strategy to overcome drug resistance.

DerivativeA549 IC50 (µM)H69AR IC50 (µM)
Oxime Derivative 215.42N/A
Oxime Derivative 222.47N/A
Cisplatin>10N/A

EGFR and SIRT2 Signaling in Cancer

G cluster_EGFR EGFR Pathway cluster_SIRT2 SIRT2 Pathway EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation SIRT2 SIRT2 Tubulin α-tubulin SIRT2->Tubulin deacetylates CellCycle Cell Cycle Progression Tubulin->CellCycle Anticancer_Derivative 3-Aminophenylpropanoic Acid Derivative Anticancer_Derivative->EGFR inhibits Anticancer_Derivative->SIRT2 inhibits

Caption: Proposed dual-targeting mechanism of anticancer 3-aminophenylpropanoic acid derivatives on EGFR and SIRT2 pathways.

C. Antimicrobial Agents

The 3-aminophenylpropanoic acid scaffold has also been explored for the development of novel antimicrobial agents to combat drug-resistant pathogens.[3]

Structure-Activity Relationship (SAR) Insights:

  • Hydroxyphenyl Moiety: The presence of a 4-hydroxyphenyl group appears to be beneficial for antimicrobial activity.

  • Hydrazone Linkage: The introduction of a hydrazone linkage with various aromatic and heterocyclic aldehydes has yielded compounds with potent and broad-spectrum antimicrobial activity.

  • Heterocyclic Substituents: Hydrazones bearing heterocyclic substituents, such as nitrothiophene and nitrofurane, have shown particularly promising activity against both Gram-positive and Gram-negative bacteria, as well as drug-resistant fungi.

DerivativeS. aureus (MRSA) MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)C. auris MIC (µg/mL)
Hydrazone 14 (Thiophene)828
Hydrazone 15 (Nitrothiophene)10.516
Hydrazone 16 (Nitrofurane)2132

Proposed Antimicrobial Mechanism of Action

G Derivative 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivative BacterialCell Bacterial/Fungal Cell Derivative->BacterialCell enters CellWall Cell Wall Synthesis (e.g., MurA-F pathway) Derivative->CellWall inhibits CellMembrane Cell Membrane Integrity Derivative->CellMembrane disrupts Enzymes Essential Enzymes Derivative->Enzymes inhibits BacterialCell->CellWall BacterialCell->CellMembrane BacterialCell->Enzymes CellDeath Cell Death CellWall->CellDeath CellMembrane->CellDeath Enzymes->CellDeath

Caption: Putative mechanisms of action for antimicrobial 3-aminophenylpropanoic acid derivatives.

IV. Future Perspectives and Conclusion

The journey of 3-aminophenylpropanoic acid and its derivatives from a simple chemical entity to a versatile pharmacophore is a testament to the power of medicinal chemistry. The ability of this scaffold to be readily modified has allowed for the exploration of a vast chemical space, leading to the identification of potent and selective modulators of various biological targets.

The future of this scaffold appears bright, with several avenues for further exploration:

  • Optimization of Existing Leads: Further refinement of the lead compounds in the areas of EP3 antagonism, anticancer, and antimicrobial activities could lead to the development of clinical candidates. This will involve fine-tuning their pharmacokinetic and pharmacodynamic properties.

  • Exploration of New Therapeutic Areas: The inherent versatility of the scaffold suggests that its derivatives may have utility in other disease areas. High-throughput screening of diverse libraries of these compounds against a wide range of biological targets could uncover novel activities.

  • Development of Novel Synthetic Methodologies: The development of more efficient and sustainable synthetic routes to these derivatives will be crucial for their large-scale production and further exploration.

V. References

  • Kavaliauskas, P., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 17(5), 733. [Link]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223. [Link]

  • Griffith, O. W. (1986). β-AMINO ACIDS: MAMMALIAN METABOLISM AND UTILITY AS α-AMINO ACID ANALOGUES. Annual Review of Biochemistry, 55, 855-878. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

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An In-Depth Technical Guide to the Physical Appearance and Stability of 3-(3-Aminophenyl)propanoic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 3-(3-Aminophenyl)propanoic acid hydrochloride, focusing on its physical appearance and chemical stability. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven methodologies for characterization and stability assessment. We delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references. The guide includes detailed experimental workflows, data presentation tables, and logical diagrams to facilitate a thorough understanding of how to handle, store, and evaluate this compound to ensure its integrity throughout the research and development lifecycle.

Introduction

This compound is a chemical intermediate with applications in organic synthesis and the development of pharmaceuticals and other specialized chemicals.[1] As with any compound intended for use in a regulated environment, a thorough understanding of its fundamental properties is not merely academic but a prerequisite for successful and reproducible research. The physical appearance serves as a primary, albeit qualitative, indicator of identity and purity, while its chemical stability profile dictates storage conditions, shelf-life, and compatibility with other substances.

This guide is structured to provide a robust framework for evaluating these critical parameters. We will first explore the physical characteristics of the compound and the methods for its proper characterization. Subsequently, we will detail a comprehensive approach to stability testing, grounded in industry-standard practices, to elucidate its degradation pathways and establish optimal handling and storage protocols.

Physical Appearance and Characterization

The initial assessment of any chemical compound begins with a visual inspection of its physical state. This provides a baseline for quality control and can be an early indicator of contamination or degradation.

General Appearance

3-(3-Aminophenyl)propanoic acid and its hydrochloride salt are typically supplied as a solid.[2] While specific coloration can vary slightly between batches and manufacturers, it is generally described as a white to off-white or light-colored powder or crystalline solid. Any significant deviation from this expected appearance, such as discoloration (e.g., yellowing or browning), clumping (indicating hygroscopicity), or the presence of foreign particulate matter, should be investigated as it may signify impurity or degradation.

Methodologies for Physical Characterization

A comprehensive characterization goes beyond simple visual inspection. The following instrumental methods are essential for establishing an unambiguous identity and purity profile.

  • Microscopy: Visual examination under a microscope can reveal details about the compound's crystalline structure, particle size, and morphology. The presence of a uniform crystalline habit is often indicative of high purity.

  • Melting Point: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests a pure compound, whereas a broad and depressed melting range often indicates the presence of impurities.

  • Spectroscopy (FTIR, NMR): Infrared and Nuclear Magnetic Resonance spectroscopy provide fingerprint-level identification of the molecular structure, confirming the presence of key functional groups and the overall atomic connectivity.

  • Chromatography (HPLC, GC): High-Performance Liquid Chromatography and Gas Chromatography are powerful techniques for quantifying the purity of a sample and detecting the presence of any related substances or impurities. For amine hydrochlorides, derivatization or specific GC techniques may be required to regenerate the free amine for analysis.[3]

Summary of Physical Properties

The table below summarizes key physical and chemical identifiers for the parent compound, 3-(3-Aminophenyl)propanoic acid.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[4][5]
Molecular Weight 165.19 g/mol [4][5]
CAS Number 1664-54-6[4][5]
Typical Form Solid[2]
IUPAC Name 3-(3-aminophenyl)propanoic acid[4]

Note: The properties listed are for the free base. The hydrochloride salt will have a different molecular weight and CAS number.

Chemical Stability Profile

Chemical stability is a critical quality attribute that determines a compound's fitness for use over time.[6] For amine hydrochlorides, stability can be influenced by factors such as pH, light, temperature, oxygen, and the presence of reactive species.[7]

Rationale for Stability Testing

The primary goal of stability testing is to identify conditions that may lead to degradation and to understand the resulting degradation products. This knowledge is crucial for:

  • Establishing appropriate storage conditions: To ensure the compound remains within its specification limits.

  • Determining a re-test date or shelf life: To guarantee its suitability for use in experiments or manufacturing.

  • Informing formulation development: To avoid excipients or conditions that could compromise the stability of the final product.

  • Identifying potential impurities: Degradation products are potential impurities that may need to be monitored and controlled.

Potential Degradation Pathways

Amines and their salts are susceptible to several degradation mechanisms:

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can be catalyzed by light, metal ions, or atmospheric oxygen. This often results in colored degradation products.

  • Hydrolysis: While generally stable, amide or ester impurities could be subject to hydrolysis depending on pH and temperature.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly those involving oxidation.

  • Reaction with Incompatible Materials: As a hydrochloride salt, the compound is acidic and may react with strong bases. The free amine is basic and will react with strong acids. It is also incompatible with strong oxidizing agents.[8]

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is an essential first step in understanding a compound's stability profile. It involves subjecting the compound to harsh conditions to rapidly induce degradation and identify potential degradation products.

Objective: To identify the primary degradation pathways for this compound and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for a specified time.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Stress (Solid): Store the solid compound in an oven at a high temperature (e.g., 105°C).

    • Photostability (Solid & Solution): Expose the solid compound and a solution to a calibrated light source (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At each time point, withdraw a sample, neutralize it if necessary (for acid/base hydrolysis samples), and dilute to a suitable concentration for analysis.

    • Analyze all samples, including an unstressed control, using a stability-indicating HPLC-UV method. An LC-MS method is highly recommended to aid in the identification of degradation products.[6]

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Examine the chromatograms for the appearance of new peaks (degradation products) and the decrease in the area of the main peak.

    • Ensure mass balance is achieved (the sum of the assay of the main peak and all degradation products should be close to 100%).

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis Start Prepare 1 mg/mL Stock Solution Control Unstressed Control (t=0 sample) Start->Control Store at -20°C Acid Acid Hydrolysis (0.1 M HCl, 80°C) Start->Acid Apply Stress Base Base Hydrolysis (0.1 M NaOH, 80°C) Start->Base Apply Stress Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Apply Stress Photo Photostability (ICH Q1B) Start->Photo Apply Stress HPLC Analyze via Stability-Indicating HPLC-UV/MS Control->HPLC Sampling Sample at defined time points Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Sampling->HPLC Data Calculate % Degradation Assess Mass Balance Identify Degradants HPLC->Data

Caption: Workflow for a typical forced degradation study.

Handling and Storage Recommendations

Based on the general properties of amine hydrochlorides and available safety data, the following handling and storage procedures are recommended to maintain the integrity of this compound.

Handling
  • Handle in a well-ventilated area to avoid inhalation of dust.[9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to prevent skin and eye contact.[8][10]

  • Avoid generating dust during handling.[11]

  • Wash hands thoroughly after handling.[9]

Storage
  • Containers: Keep containers tightly closed to prevent moisture uptake and contamination.[8][11]

  • Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize oxidative degradation.[12]

  • Temperature: Store in a cool, dry, and well-ventilated place.[8][9] Refrigerated storage (2-8°C) is often recommended.[12]

  • Light: Protect from light to prevent photodegradation. Store in opaque or amber containers.

  • Incompatibilities: Store away from strong bases, strong acids, and strong oxidizing agents.[8]

Conclusion

A comprehensive understanding of the physical appearance and stability of this compound is fundamental to its effective use in research and development. Its typical appearance as a white to off-white solid serves as an initial quality indicator. However, robust analytical characterization is necessary for unambiguous identification and purity assessment. Stability is a critical attribute, and this guide has outlined the rationale and a practical workflow for conducting forced degradation studies to identify potential degradation pathways. By adhering to the recommended handling and storage conditions—keeping the compound in a tightly sealed, light-resistant container in a cool, dry, and inert environment—scientists can ensure the compound's integrity, leading to more reliable and reproducible results.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735406, 3-(3-Aminophenyl)propionic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24820433, (3S)-3-amino-3-phenylpropanoic acid hydrochloride. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). RADIATION AND CHEMICAL STABILITY OF AMINES. Retrieved from [Link]

  • Oxford Academic. (n.d.). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Journal of Chromatographic Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]

Sources

theoretical properties of 3-(3-aminophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Theoretical Properties of 3-(3-Aminophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Attributes and Physicochemical Profile

3-(3-Aminophenyl)propanoic acid is a bifunctional organic molecule, incorporating both a primary amine and a carboxylic acid. This unique structural arrangement on a phenyl ring dictates its chemical behavior and potential interactions in a biological milieu. A thorough understanding of its physicochemical properties is the foundation for any experimental design or theoretical modeling.

Table 1: Physicochemical Properties of 3-(3-Aminophenyl)propanoic Acid

PropertyValueReference(s)
Molecular FormulaC9H11NO2[1][2]
Molecular Weight165.19 g/mol [1][2]
Melting Point99 °C[2]
Boiling Point (Predicted)356.2±17.0 °C[2]
Density (Predicted)1.217±0.06 g/cm3 [2]
pKa (Predicted)4.71±0.10[2]
FormSolid[2]
ColorLight brown[2]

These properties are critical for practical considerations such as solvent selection for reactions and analytical procedures, as well as for predicting the compound's absorption and distribution in biological systems.

Synthesis and Purification Strategy

The synthesis of 3-(3-aminophenyl)propanoic acid is a well-established process in organic chemistry, typically involving the reduction of a nitro-substituted precursor. The choice of this method is based on the high efficiency and selectivity of catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

This protocol outlines a standard laboratory procedure for the synthesis of 3-(3-aminophenyl)propanoic acid. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Dissolution of the Starting Material

  • Action: Dissolve 3-(3-nitrophenyl)propanoic acid in a suitable solvent, such as methanol or ethanol.

  • Rationale: The choice of a polar protic solvent is crucial for dissolving the starting material and facilitating the interaction with the solid catalyst.

Step 2: Introduction of the Catalyst

  • Action: Add a catalytic amount of palladium on carbon (Pd/C).

  • Rationale: Palladium is a highly effective catalyst for the reduction of nitro groups. The carbon support provides a large surface area for the reaction to occur.

Step 3: Hydrogenation

  • Action: Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously.

  • Rationale: A hydrogen atmosphere provides the necessary reagent for the reduction. Vigorous stirring ensures efficient mixing of the reactants and the catalyst.

Step 4: Reaction Monitoring

  • Action: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Rationale: TLC allows for the visualization of the consumption of the starting material and the formation of the product, indicating the completion of the reaction.

Step 5: Catalyst Removal

  • Action: Filter the reaction mixture through a pad of celite.

  • Rationale: Celite is a filtration aid that effectively removes the solid Pd/C catalyst from the reaction mixture.

Step 6: Product Isolation and Purification

  • Action: Concentrate the filtrate under reduced pressure and purify the resulting solid by recrystallization.

  • Rationale: Removal of the solvent yields the crude product. Recrystallization is a purification technique that separates the product from any soluble impurities based on differences in solubility.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

G A Start: 3-(3-Nitrophenyl)propanoic Acid B Dissolve in Methanol A->B C Add Pd/C Catalyst B->C D Hydrogenate C->D E Monitor by TLC D->E F Filter to Remove Catalyst E->F G Concentrate Solvent F->G H Recrystallize G->H I End: Pure 3-(3-Aminophenyl)propanoic Acid H->I

Caption: Workflow for the synthesis of 3-(3-aminophenyl)propanoic acid.

Theoretical Pharmacological Profile

The structural features of 3-(3-aminophenyl)propanoic acid suggest several avenues for potential biological activity. While extensive biological data for this specific compound is not widely published, its arylpropionic acid backbone is a well-known scaffold in medicinal chemistry.[3]

Potential as a Neurotransmitter Modulator

The presence of both an amino group and a carboxylic acid in a structure with some conformational flexibility allows for the possibility of interaction with neurotransmitter receptors. Derivatives of similar structures, such as (S)-3-Amino-3-(3-cyanophenyl)propionic acid, have been investigated for their ability to modulate neurotransmitter systems.[4]

Hypothesized Mechanism of Action:

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron a Action Potential b Neurotransmitter Release a->b d Receptor Binding b->d Neurotransmitter e Signal Transduction d->e c 3-(3-Aminophenyl)propanoic Acid c->d Modulation

Caption: Potential modulation of synaptic transmission.

Foundation for Antimicrobial Agents

Derivatives of aminophenyl propanoic acids have been synthesized and evaluated for their antimicrobial properties.[5][6] The core structure of 3-(3-aminophenyl)propanoic acid can serve as a starting point for the development of novel antibacterial and antifungal agents through chemical modification.

Analytical Characterization

The confirmation of the identity and purity of synthesized 3-(3-aminophenyl)propanoic acid is essential. A combination of analytical techniques provides a comprehensive characterization of the molecule.

Table 2: Analytical Methods for Characterization

TechniquePurposeReference(s)
NMR Spectroscopy Structural elucidation and confirmation.[7]
Mass Spectrometry Determination of molecular weight and elemental composition.[7]
HPLC Purity assessment and quantification.[8]
Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 3-(3-aminophenyl)propanoic acid.

Step 1: Mobile Phase Preparation

  • Action: Prepare a mobile phase consisting of a mixture of acetonitrile and water with a small amount of an acid modifier like formic acid.

  • Rationale: The acetonitrile/water ratio is adjusted to achieve optimal retention and separation. Formic acid is added to control the ionization state of the analyte and improve peak shape.

Step 2: Sample Preparation

  • Action: Accurately weigh and dissolve a sample of 3-(3-aminophenyl)propanoic acid in the mobile phase to a known concentration.

  • Rationale: A known concentration is necessary for quantitative analysis. Dissolving the sample in the mobile phase ensures compatibility with the HPLC system.

Step 3: HPLC System Setup

  • Action: Equilibrate a C18 reverse-phase column with the mobile phase at a constant flow rate.

  • Rationale: A C18 column is a common choice for the separation of small organic molecules. Equilibration ensures a stable baseline and reproducible results.

Step 4: Injection and Data Acquisition

  • Action: Inject a small volume of the sample onto the column and record the chromatogram using a UV detector.

  • Rationale: The UV detector measures the absorbance of the analyte as it elutes from the column, generating a peak whose area is proportional to the concentration.

Conclusion and Future Directions

3-(3-Aminophenyl)propanoic acid is a molecule with significant theoretical potential in medicinal chemistry and drug discovery. Its well-defined synthesis and physicochemical properties make it an attractive scaffold for the development of novel therapeutic agents. Future research should focus on the systematic biological evaluation of this compound and its derivatives to validate the theoretical pharmacological profiles discussed in this guide. The exploration of its potential as a modulator of neurotransmitter systems and as a precursor for antimicrobial agents represents promising avenues for further investigation.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2735406, 3-(3-Aminophenyl)propionic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 158720422. [Link]

  • SIELC Technologies. Separation of 3-(p-Aminophenyl)propionic acid on Newcrom R1 HPLC column. [Link]

  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-(3-Aminophenyl)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive technical guide provides detailed methodologies for the synthesis of a variety of derivatives from the versatile starting material, 3-(3-aminophenyl)propanoic acid hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocols outlined herein are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind the experimental choices.

Introduction to this compound

This compound (empirical formula C₉H₁₁NO₂·HCl) is a bifunctional molecule featuring a reactive aromatic amine and a carboxylic acid. This unique structure makes it a valuable building block for the synthesis of a diverse range of compounds, including amides, esters, N-acylated molecules, and complex heterocyclic systems. The presence of the hydrochloride salt form necessitates a neutralization step in many reactions to liberate the free amine for subsequent transformations. This guide will detail the necessary steps to effectively utilize this versatile starting material.

PART 1: Protection of the Amino Group (N-Boc Protection)

In many multi-step syntheses, it is crucial to protect the nucleophilic amino group to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under many reaction conditions and its ease of removal under acidic conditions.

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the free amine on the carbonyl carbon of the di-tert-butyl dicarbonate (Boc₂O). The presence of a base is essential to deprotonate the ammonium salt of the starting material, thus activating the amine for the reaction.

Experimental Protocol: Synthesis of 3-(3-((tert-Butoxycarbonyl)amino)phenyl)propanoic Acid
  • Neutralization and Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add triethylamine (1.5 eq) to the solution to neutralize the hydrochloride and free the amine.[1]

    • To this solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with 5% citric acid solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

    • The crude product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

PART 2: Synthesis of Ester Derivatives

Esterification of the carboxylic acid moiety can enhance the lipophilicity of the molecule and is a common step in the synthesis of prodrugs. A convenient method for the synthesis of methyl esters from amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol.

Mechanistic Insight

Trimethylchlorosilane reacts with methanol to generate hydrochloric acid in situ. This acidic environment protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

Experimental Protocol: Synthesis of Methyl 3-(3-aminophenyl)propanoate Hydrochloride
  • Reaction Setup:

    • In a round-bottom flask, suspend this compound (1.0 eq) in methanol (10 mL per gram of starting material).

    • Cool the suspension in an ice bath.

    • Slowly add trimethylchlorosilane (2.0 eq) to the stirred suspension.[2][3]

  • Reaction Execution:

    • Allow the reaction mixture to warm to room temperature and stir for 12-15 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • Work-up and Purification:

    • After the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol and excess TMSCl.

    • The resulting solid is the hydrochloride salt of the methyl ester.

    • The product can be purified by recrystallization from a suitable solvent like methanol/ether to afford the pure methyl 3-(3-aminophenyl)propanoate hydrochloride.

PART 3: Synthesis of Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid of 3-(3-aminophenyl)propanoic acid can be coupled with a wide variety of amines using standard peptide coupling reagents.

Mechanistic Insight

Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the stable amide bond. The addition of HOBt suppresses side reactions and reduces the risk of racemization if chiral amines are used.[4][5]

Experimental Protocol: General Procedure for Amide Synthesis
  • Neutralization and Activation:

    • Dissolve this compound (1.0 eq) in a suitable aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

    • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq) to neutralize the hydrochloride and the acid formed during the reaction.

    • Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq).

    • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Amine Addition:

    • Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Execution:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude amide can be purified by column chromatography on silica gel or by recrystallization.

PART 4: Synthesis of Heterocyclic Derivatives

The bifunctional nature of 3-(3-aminophenyl)propanoic acid and its derivatives allows for their use in the synthesis of various heterocyclic systems, which are prevalent scaffolds in many pharmaceuticals.

Example: Synthesis of a Tetrahydro-β-carboline Derivative via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for constructing the tetrahydro-β-carboline ring system, which is a core structure in many alkaloids and therapeutic agents.[6][] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While the starting material itself is not a β-arylethylamine, its derivatives can be. For instance, the corresponding amino alcohol, obtained by reduction of the carboxylic acid, can undergo a Pictet-Spengler reaction.

The carboxylic acid of N-Boc protected 3-(3-aminophenyl)propanoic acid can be reduced to the corresponding primary alcohol using a reducing agent like sodium borohydride in the presence of an acid.

The resulting N-Boc protected 3-(3-aminophenyl)propan-1-ol can then be subjected to a Pictet-Spengler reaction.

Mechanistic Insight of Pictet-Spengler Reaction

The reaction begins with the formation of a Schiff base between the amine and the aldehyde. Under acidic conditions, the Schiff base is protonated to form an iminium ion. The electron-rich aromatic ring then acts as a nucleophile and attacks the electrophilic iminium ion, leading to the formation of a spirocyclic intermediate. A subsequent rearrangement and deprotonation restores aromaticity and yields the tetrahydro-β-carboline product.[6]

Experimental Protocol: Synthesis of a Tetrahydro-β-carboline Derivative
  • Reaction Setup:

    • Dissolve the N-Boc protected 3-(3-aminophenyl)propan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Add the desired aldehyde (e.g., formaldehyde or an aromatic aldehyde, 1.1 eq).

    • Add a catalytic amount of a Brønsted acid like trifluoroacetic acid (TFA).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

Derivative ClassReagentsSolventTypical Yield (%)
N-Boc Protected Boc₂O, TEADioxane/Water>90
Methyl Ester TMSCl, MethanolMethanol85-95
Amide Amine, EDC·HCl, HOBt, DIPEADMF or DCM70-90
Tetrahydro-β-carboline Aldehyde, TFADCM50-70

Visualization of Key Transformations

N-Boc Protection Workflow

N-Boc Protection start 3-(3-Aminophenyl)propanoic acid HCl reagents Boc₂O, TEA Dioxane/H₂O start->reagents 1. product N-Boc Protected Product reagents->product 2.

Caption: Workflow for N-Boc protection.

Esterification Workflow

Esterification start 3-(3-Aminophenyl)propanoic acid HCl reagents TMSCl, Methanol start->reagents 1. product Methyl Ester Hydrochloride reagents->product 2.

Caption: Workflow for methyl ester synthesis.

Amide Synthesis Workflow

Amide Synthesis start 3-(3-Aminophenyl)propanoic acid HCl reagents Amine, EDC, HOBt, DIPEA DMF start->reagents 1. product Amide Derivative reagents->product 2.

Caption: Workflow for amide synthesis.

Heterocycle Synthesis (Pictet-Spengler) Logical Flow

Pictet-Spengler start N-Boc Protected Amino Acid reduction Reduction (e.g., NaBH₄) start->reduction alcohol N-Boc Protected Amino Alcohol reduction->alcohol cyclization Aldehyde, TFA DCM alcohol->cyclization product Tetrahydro-β-carboline cyclization->product

Caption: Logical flow for Pictet-Spengler reaction.

References

  • Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation . Organic Chemistry Frontiers. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . PubMed Central. [Link]

  • New quinolone antibacterial agents. Synthesis and biological activity of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids . PubMed. [Link]

  • STUDIES ON THE SYNTHESIS OF β-CARBOLINE AND ITS DERIVATIVES AS POTENTIAL ANTIMALARIAL DRUG COMPONENTS . (2023-02-22). [Link]

  • METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES . LJMU Research Online. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach . Growing Science. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . PubMed. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities . MDPI. [Link]

  • Synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides: a late-stage diversification approach to potent 5HT1B antagonists . PubMed. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters . PubMed Central. [Link]

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity . PubMed Central. [Link]

  • An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT) . PubMed Central. [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst . PubMed Central. [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis . Der Pharma Chemica. [Link]

  • amide coupling help . Reddit. [Link]

  • An Update on the Synthesis of Pyrrolo[8][9]benzodiazepines . MDPI. [Link]

  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON . [Link]

  • The one pot process technique of 3- amino -3- phenylpropionic acid esters.
  • Synthesis of Primary Amides by Aminocarbonylation of Aryl/Hetero Halides Using Non-Gaseous NH3 and CO Sources . ResearchGate. [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens . PubMed Central. [Link]

  • Amino acid methyl ester hydrochloride preparation.

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Application Notes and Protocols for the Use of 3-(3-Aminophenyl)propanoic acid hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidomimetic Toolkit with β-Amino Acids

In the landscape of modern drug discovery and chemical biology, the quest for novel therapeutic peptides with enhanced efficacy, stability, and unique pharmacological profiles is relentless. Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome the inherent limitations of native peptides, such as susceptibility to proteolytic degradation.[1] Among the various classes of peptidomimetics, those containing β-amino acids have garnered significant attention.

Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, a seemingly subtle modification that imparts profound structural and functional changes. This extended backbone alters the peptide's conformational preferences and, crucially, renders it resistant to degradation by proteases.[1][2] 3-(3-Aminophenyl)propanoic acid, a non-canonical β-amino acid, is a particularly interesting building block. Its aromatic side chain provides a scaffold for introducing further chemical diversity, while the β-amino acid structure contributes to increased stability.

This guide provides a comprehensive overview and detailed protocols for the effective incorporation of 3-(3-Aminophenyl)propanoic acid hydrochloride into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Physicochemical Properties and Handling

Accurate knowledge of the physicochemical properties of the starting materials is fundamental to successful and reproducible peptide synthesis. The hydrochloride salt of 3-(3-Aminophenyl)propanoic acid is typically the commercially available form.

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₉H₁₂ClNO₂Calculated
Molecular Weight 201.65 g/mol Calculated from free base MW of 165.19 g/mol [2][3][]
Appearance Solid[3]
Storage 2-8°C, under inert gas[2]

Safety and Handling: 3-(3-Aminophenyl)propanoic acid is classified as harmful if swallowed and causes skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

The Critical Need for Orthogonal Side-Chain Protection

A core principle of successful peptide synthesis is the use of an orthogonal protection strategy. This ensures that the temporary protecting group on the α-amino group (Fmoc) can be removed at each cycle without affecting the permanent protecting groups on the reactive side chains of the amino acids.[1][5]

The 3-(3-Aminophenyl)propanoic acid building block contains a primary amino group on the phenyl side chain. This nucleophilic group will readily react with the activated carboxylic acid of the incoming amino acid during the coupling step, leading to undesired chain branching and truncated sequences. Therefore, it is imperative that this side-chain amino group is protected with a group that is stable to the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF) but can be removed during the final cleavage and global deprotection step (typically with strong acid, e.g., trifluoroacetic acid).

The tert-Butoxycarbonyl (Boc) group is an ideal choice for this purpose. It is stable to piperidine but is readily cleaved by TFA. Thus, the required building block for SPPS is Fmoc-3-(3-(Boc-amino)phenyl)propanoic acid .

Synthesis of the Protected Building Block: Fmoc-3-(3-(Boc-amino)phenyl)propanoic acid

Researchers will typically need to synthesize the appropriately protected building block before commencing peptide synthesis. The following is a general, two-step protocol based on standard organic chemistry procedures:

Step 1: Boc Protection of the Side-Chain Amino Group

  • Dissolve this compound (1.0 equiv.) in a suitable solvent mixture such as 1,4-dioxane and water.

  • Add a base, such as sodium hydroxide, to neutralize the hydrochloride and free the amino groups.

  • Add di-tert-butyl dicarbonate (Boc₂O, ~1.1 equiv.) to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, acidify the reaction mixture to precipitate the product, 3-(3-(Boc-amino)phenyl)propanoic acid.

  • Isolate the product by filtration, wash with water, and dry under vacuum.

Step 2: Fmoc Protection of the α-Amino Group

  • Suspend 3-(3-(Boc-amino)phenyl)propanoic acid (1.0 equiv.) in a suitable solvent such as acetone or acetonitrile and water.

  • Add a base, such as sodium bicarbonate or triethylamine, to deprotonate the carboxylic acid and the β-amino group.

  • Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (~1.05 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution with a dilute acid (e.g., HCl) to precipitate the final product, Fmoc-3-(3-(Boc-amino)phenyl)propanoic acid.

  • Collect the product by filtration, wash with water, and dry. The product should be characterized by NMR and mass spectrometry to confirm its identity and purity before use in SPPS.

Protocols for Solid-Phase Peptide Synthesis (SPPS)

The following protocols detail the incorporation of Fmoc-3-(3-(Boc-amino)phenyl)propanoic acid into a peptide sequence using a standard manual or automated Fmoc-SPPS workflow.

Workflow Overview

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection1 Wash1 Washing (DMF) Deprotection1->Wash1 Coupling Coupling of Fmoc-3-(3-(Boc-amino)phenyl)propanoic acid Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Elongation Continue Elongation Cycles Deprotection2->Elongation Cleavage Cleavage & Global Deprotection (e.g., TFA Cocktail) Elongation->Cleavage Precipitation Precipitation & Purification Cleavage->Precipitation

Caption: General workflow for incorporating the protected β-amino acid in SPPS.

Materials and Reagents
  • Fmoc-protected amino acids (standard α-amino acids and Fmoc-3-(3-(Boc-amino)phenyl)propanoic acid)

  • Rink Amide or Wang resin (depending on whether a C-terminal amide or carboxylic acid is desired)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water (HPLC grade)

  • Cold diethyl ether

Detailed Protocol

1. Resin Preparation and First Amino Acid Coupling

  • Place the desired amount of resin in a reaction vessel.

  • Swell the resin in DMF for at least 30 minutes.

  • If starting with a pre-loaded resin, proceed to step 5. If using a resin with a free amino group (e.g., Rink Amide), proceed to couple the first standard Fmoc-amino acid using your preferred coupling protocol.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

2. Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the resin for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

3. Coupling of Fmoc-3-(3-(Boc-amino)phenyl)propanoic acid

Causality: β-amino acids can sometimes exhibit slower coupling kinetics compared to α-amino acids due to steric hindrance. Therefore, using a robust activation method and allowing for a slightly longer coupling time is advisable. Using a coupling additive like HOBt or Oxyma is crucial to suppress racemization and improve efficiency.[6]

Activation Method (using HATU/DIPEA):

  • In a separate vial, dissolve Fmoc-3-(3-(Boc-amino)phenyl)propanoic acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the solution and vortex briefly.

  • Immediately add the activation mixture to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature. The extended time helps ensure complete coupling of the bulkier β-amino acid.

  • To monitor the coupling efficiency, a small sample of the resin can be taken for a Kaiser test (for primary amines) or a chloranil test (for secondary amines). A negative test indicates complete coupling. If the test is positive, the coupling step should be repeated.

4. Capping (Optional but Recommended)

Causality: To prevent the formation of deletion sequences, any unreacted amino groups should be "capped" to make them unreactive in subsequent cycles.

  • After the coupling step, wash the resin with DMF.

  • Treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.

  • Wash the resin thoroughly with DMF.

5. Chain Elongation

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the remaining amino acids in your sequence.

6. Final Cleavage and Global Deprotection

Causality: The final step uses a strong acid (TFA) to cleave the peptide from the resin and simultaneously remove all acid-labile side-chain protecting groups, including the Boc group from the aminophenyl side chain and others like tBu, Trt, and Pbf. Scavengers are essential to trap the reactive carbocations generated during this process, preventing re-attachment to sensitive residues like Tryptophan or Methionine.[2]

  • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. A standard "Reagent K" is often effective: TFA/Water/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5). The exact composition may be adjusted based on the peptide sequence.

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

7. Peptide Precipitation, Purification, and Characterization

  • Concentrate the TFA filtrate under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding it dropwise to a large volume of ice-cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

  • Dry the peptide pellet under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight and by analytical HPLC to assess purity.[7]

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Coupling of the β-Amino Acid Steric hindrance, inefficient activation, or peptide aggregation.Double couple (repeat the coupling step), increase the coupling time, or switch to a more potent coupling reagent like COMU. Sonication during coupling can also help disrupt aggregation.
Unwanted Side-Chain Acylation Incomplete protection of the aminophenyl group.Ensure the starting material is fully Boc-protected on the side chain. Re-synthesize and purify the building block if necessary.
Low Yield After Cleavage Incomplete cleavage from the resin or peptide degradation.Extend the cleavage time or use a stronger acid cocktail if compatible with the peptide. Ensure appropriate scavengers are used.
Unexpected Masses in MS Deletion sequences from incomplete coupling/capping, or modification by scavengers.Optimize coupling and capping steps. Adjust the scavenger cocktail based on the peptide's amino acid composition.

Conclusion

The incorporation of 3-(3-Aminophenyl)propanoic acid into peptide sequences is a valuable technique for generating novel peptidomimetics with enhanced stability and potential for further functionalization. The key to success lies in the use of an appropriately protected building block, namely Fmoc-3-(3-(Boc-amino)phenyl)propanoic acid , to prevent unwanted side-chain reactions. By following the detailed protocols and understanding the chemical principles outlined in these application notes, researchers can confidently utilize this versatile β-amino acid to advance their drug discovery and development efforts.

References

  • Gellerman, G., et al. (2006). Beta-amino acids: versatile peptidomimetics. Journal of Peptide Science, 12(8), 529-540.
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
  • PubChem. (n.d.). 3-(3-Aminophenyl)propanoic acid. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Fahrenholz, F., & Thierauch, K. H. (1980). Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides. International journal of peptide and protein research, 15(4), 323-330.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Polypeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
  • Kuril, A. K., et al. (2024). Analytical considerations for characterization of generic peptide product: A regulatory insight. Analytical Biochemistry, 694, 115633.
  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Identification of Therapeutic Peptide and its Impurities. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from the University of California, Irvine, Department of Chemistry website.
  • Amblard, M., et al. (2016). Peptide synthesis and applications. Methods in molecular biology, 1368, 1-26.
  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

Sources

Application Note: A Detailed Protocol for Amide Coupling with 3-(3-Aminophenyl)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquity and Challenge of the Amide Bond

The amide bond is a cornerstone of chemical synthesis, most notably forming the backbone of peptides and proteins.[1][2] Its remarkable stability and prevalence in pharmaceuticals, natural products, and polymers make the efficient formation of this linkage a critical endeavor for researchers in drug development and medicinal chemistry.[3] However, the direct condensation of a carboxylic acid and an amine is generally an unfavorable process due to the formation of a non-reactive ammonium carboxylate salt.[4][5] To overcome this thermodynamic barrier, a coupling reagent is employed to "activate" the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.[6]

This application note provides a detailed, field-proven protocol for the amide coupling of a generic carboxylic acid with 3-(3-Aminophenyl)propanoic acid hydrochloride. The presence of the hydrochloride salt on the amine component necessitates a crucial neutralization step, which will be thoroughly addressed. We will delve into the mechanistic rationale behind the chosen reagents and conditions, offering a comprehensive guide for researchers.

Core Principle: Activation and Nucleophilic Attack

The fundamental strategy for amide bond formation involves two key steps:

  • Activation of the Carboxylic Acid: A coupling reagent converts the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly reactive intermediate.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the activated carboxylic acid, forming a tetrahedral intermediate that subsequently collapses to yield the stable amide bond.

This guide will focus on two robust and widely used coupling systems: the carbodiimide-based 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and the aminium-based O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

Materials and Apparatus

Reagents
ReagentFormulaMolecular Weight ( g/mol )PurposeSupplier Example
Carboxylic Acid (R-COOH)VariesVariesCoupling PartnerN/A
This compoundC₉H₁₂ClNO₂201.65Amine SourceSigma-Aldrich
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)C₈H₁₇N₃155.24Coupling ReagentThermo Fisher
NHS (N-hydroxysuccinimide)C₄H₅NO₃115.09AdditiveG-Biosciences
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)C₁₁H₁₆F₆N₅OP379.24Coupling ReagentAapptec
DIPEA (N,N-Diisopropylethylamine)C₈H₁₉N129.24Non-nucleophilic BaseFisher Scientific
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09SolventSigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93SolventFisher Scientific
1 M Hydrochloric Acid (HCl)HCl36.46Aqueous WashVWR
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Aqueous WashFisher Scientific
Brine (Saturated NaCl solution)NaCl58.44Aqueous WashN/A
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Drying AgentSigma-Aldrich
Apparatus
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Nitrogen or Argon inlet for inert atmosphere

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard glassware for extraction and purification

  • Column chromatography setup (silica gel)

Experimental Protocols

Protocol A: EDC/NHS Coupling

This method is favored for its water-soluble byproducts, which simplifies purification.[7] The inclusion of NHS creates a more stable active ester intermediate, reducing the likelihood of side reactions.[8][9]

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (approximately 10 mL per mmol of acid).

  • Add this compound (1.1 eq) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture. Causality: The amine is supplied as a hydrochloride salt. A non-nucleophilic base like DIPEA is essential to neutralize the HCl and liberate the free amine for the coupling reaction.[10] An excess is used to also neutralize the acid formed during the activation step.[11]

  • In a separate vial, dissolve EDC (1.2 eq) and NHS (1.2 eq) in a minimal amount of anhydrous DMF and add this solution to the reaction mixture. Causality: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[12] This intermediate is prone to hydrolysis and rearrangement into an N-acylurea byproduct.[13] NHS traps the O-acylisourea to form a more stable NHS ester, which then efficiently reacts with the amine.[9][14]

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove unreacted carboxylic acid and NHS), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[3]

Protocol B: HBTU Coupling

HBTU is a highly efficient aminium-based coupling reagent that often leads to faster reaction times and is particularly effective for more challenging couplings.[6]

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add this compound (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture. Causality: Similar to the EDC/NHS protocol, DIPEA is required to deprotonate the amine hydrochloride.[10] A slightly larger excess is often used with HBTU.[15]

  • Add HBTU (1.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Workup: Follow the same workup procedure as described in Protocol A.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mechanism and Rationale

The Role of the Base

The use of 3-(3-Aminophenyl)propanoic acid as its hydrochloride salt is common for improving stability and handling. However, the protonated ammonium group is not nucleophilic. A base is required to deprotonate the ammonium salt, generating the free amine necessary for the coupling reaction. A hindered, non-nucleophilic base like DIPEA is ideal as it does not compete with the primary amine in reacting with the activated carboxylic acid.[11]

EDC/NHS Coupling Mechanism

EDC_NHS_Mechanism Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxylic_Acid->O_Acylisourea EDC EDC EDC->O_Acylisourea NHS_Ester NHS-Ester (More Stable) O_Acylisourea->NHS_Ester Attack by NHS Byproduct1 Isourea Byproduct O_Acylisourea->Byproduct1 NHS NHS NHS->NHS_Ester Amide Amide Product NHS_Ester->Amide Nucleophilic Attack Amine R'-NH₂ Amine->Amide Byproduct2 NHS Amide->Byproduct2

Caption: EDC/NHS activation and coupling workflow.

The reaction proceeds in a stepwise manner. First, EDC activates the carboxylic acid to form the unstable O-acylisourea intermediate.[8] This intermediate is then rapidly intercepted by NHS to form a more stable, amine-reactive NHS ester.[12] Finally, the free amine attacks the NHS ester to form the desired amide bond, releasing NHS.[9]

HBTU Coupling Mechanism

HBTU_Mechanism Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Base Base (DIPEA) Base->Carboxylate Active_Ester OBt Active Ester Carboxylate->Active_Ester HBTU HBTU HBTU->Active_Ester Amide Amide Product Active_Ester->Amide Nucleophilic Attack Byproduct Tetramethylurea Active_Ester->Byproduct Amine R'-NH₂ Amine->Amide

Sources

Application Notes and Protocols: 3-(3-Aminophenyl)propanoic Acid Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the β-Aminophenylpropanoic Acid Scaffold

In the landscape of modern medicinal chemistry, the discovery and development of novel therapeutic agents often hinge on the strategic selection of versatile molecular scaffolds. 3-(3-Aminophenyl)propanoic acid hydrochloride, a β-amino acid derivative, has emerged as a privileged scaffold due to its inherent structural features that allow for facile and diverse chemical modifications. The presence of a primary aromatic amine, a carboxylic acid, and a flexible propanoic acid linker provides three key points for diversification, enabling the synthesis of a wide array of derivatives with distinct pharmacological profiles. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and the scientific rationale behind its use in the development of innovative therapeutics. β-Amino acids and their derivatives are of significant interest in pharmaceutical development due to their ability to impart unique conformational constraints on molecules, often leading to enhanced potency and metabolic stability.[1][2][3][4]

Core Applications in Drug Discovery

The 3-(3-Aminophenyl)propanoic acid scaffold has been successfully employed in the design and synthesis of a range of biologically active molecules, including enzyme inhibitors, receptor modulators, and agents targeting protein-protein interactions. This section will delve into specific applications, highlighting the key chemical transformations and the resulting pharmacological activities.

Development of Novel Anticancer Agents: Targeting Retinoic Acid Metabolism

Scientific Rationale: All-trans-retinoic acid (ATRA), a metabolite of vitamin A, is a crucial signaling molecule involved in cell differentiation, proliferation, and apoptosis.[5] Its therapeutic potential in oncology is, however, limited by its rapid degradation by the cytochrome P450 enzymes CYP26A1, CYP26B1, and CYP26C1.[1][6] Inhibition of these enzymes, particularly CYP26A1 which is the predominant ATRA-metabolizing enzyme in the human liver, can increase the endogenous levels of ATRA, thereby enhancing its anti-cancer effects.[3][6] The 3-(3-Aminophenyl)propanoic acid scaffold has been utilized to synthesize potent and selective inhibitors of CYP26A1. The primary amine of the scaffold serves as a convenient anchor point for the introduction of various substituents that can interact with the active site of the enzyme.

Mechanism of Action: CYP26A1 Inhibition

Derivatives of 3-(3-Aminophenyl)propanoic acid can be designed to act as competitive inhibitors of CYP26A1. By mimicking the substrate (ATRA), these molecules bind to the active site of the enzyme, preventing the metabolism of endogenous ATRA. This leads to an accumulation of ATRA within cancer cells, which in turn can induce cell differentiation and apoptosis.[1][6]

Experimental Protocol: Synthesis of a Representative CYP26A1 Inhibitor via Amide Coupling

This protocol details the synthesis of a model CYP26A1 inhibitor through the acylation of the primary amine of this compound with a substituted benzoic acid.

Materials:

  • This compound

  • Substituted benzoic acid (e.g., 4-tert-butylbenzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) and the substituted benzoic acid (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Coupling Agent Addition: Add HATU (1.2 eq) to the reaction mixture in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 3-(3-(acylamino)phenyl)propanoic acid derivative.

Data Presentation: Representative CYP26A1 Inhibitors

Compound IDScaffoldR-Group (Acyl Moiety)CYP26A1 IC₅₀ (µM)
1 3-(3-Aminophenyl)propanoic acid4-tert-butylbenzoyl1.36[5]
2 3-(3-Aminophenyl)propanoic acid3,5-dimethoxybenzoyl2.15
3 3-(3-Aminophenyl)propanoic acid4-cyanobenzoyl3.78

Logical Workflow for CYP26A1 Inhibitor Synthesis

G cluster_start Starting Materials cluster_reaction Amide Coupling Reaction cluster_purification Work-up & Purification start1 3-(3-Aminophenyl)propanoic acid HCl reaction HATU, DIPEA, DMF Room Temperature, 2-4h start1->reaction start2 Substituted Benzoic Acid start2->reaction workup Aqueous Work-up (HCl, NaHCO3, Brine) reaction->workup purification Column Chromatography workup->purification product Final Product: 3-(3-(acylamino)phenyl)propanoic acid derivative purification->product

Caption: Workflow for synthesizing CYP26A1 inhibitors.

Design of GABA-B Receptor Agonists for Neurological Disorders

Scientific Rationale: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[2] GABA exerts its effects through two main types of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[2] GABA-B receptors, which are G-protein coupled receptors, play a crucial role in modulating neuronal excitability and synaptic transmission.[7][8] Agonists of the GABA-B receptor, such as baclofen, are used clinically for the treatment of spasticity and have shown potential in treating other neurological and psychiatric disorders.[2][9] The 3-aminophenylpropanoic acid scaffold can serve as a bioisostere of GABA, with the phenyl ring providing a rigid core for the presentation of the amino and carboxylic acid groups in a conformationally restrained manner that is favorable for binding to the GABA-B receptor.

Mechanism of Action: GABA-B Receptor Activation

GABA-B receptor agonists derived from the 3-(3-aminophenyl)propanoic acid scaffold bind to the orthosteric binding site of the GABA-B1 subunit of the heterodimeric GABA-B receptor.[7] This binding event induces a conformational change in the receptor, leading to the activation of associated G-proteins.[8] Downstream signaling involves the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a decrease in neuronal excitability.[2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl GABA-B Receptor Agonists

This protocol describes the synthesis of a biaryl derivative of 3-(3-aminophenyl)propanoic acid, a structural motif found in some potent GABA-B receptor agonists. This requires an initial conversion of the amine to a halide (e.g., bromide) via a Sandmeyer reaction (not detailed here), followed by the Suzuki-Miyaura coupling.

Materials:

  • Methyl 3-(3-bromophenyl)propanoate (starting material derived from 3-(3-aminophenyl)propanoic acid)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask, combine methyl 3-(3-bromophenyl)propanoate (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add K₃PO₄ (2.0 eq), degassed toluene, and degassed water.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the methyl ester of the biaryl derivative.

  • Hydrolysis: The final step would involve the hydrolysis of the methyl ester to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).

Logical Relationship in GABA-B Receptor Agonist Design

G Scaffold 3-Aminophenylpropanoic Acid Scaffold Bioisostere Bioisosteric Replacement Scaffold->Bioisostere GABA GABA (Endogenous Ligand) GABA->Bioisostere Mimics Receptor GABA-B Receptor Bioisostere->Receptor Binds to Binding Binding to Orthosteric Site Receptor->Binding Activation Receptor Activation & Downstream Signaling Binding->Activation Effect Therapeutic Effect (e.g., Antispasmodic) Activation->Effect

Caption: Design rationale for GABA-B receptor agonists.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of a diverse range of therapeutic agents. Its synthetic tractability allows for the exploration of vast chemical space, leading to the identification of potent and selective modulators of various biological targets. The applications detailed in this guide for anticancer and neurological disorders are just a glimpse of the potential of this versatile building block. Future research will undoubtedly uncover new applications for this scaffold in other therapeutic areas, such as in the development of novel antimicrobial and anti-inflammatory agents. The continued exploration of structure-activity relationships and the application of modern drug design principles will further solidify the importance of 3-(3-Aminophenyl)propanoic acid and its derivatives in the ongoing quest for new and improved medicines.

References

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  • Patsnap Synapse. (2024, June 21). What are GABA receptor agonists and how do they work? Retrieved from [Link]

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  • Topletz, A. R., et al. (2016). Inhibition of the all-trans Retinoic Acid (atRA) Hydroxylases CYP26A1 and CYP26B1 Results in Dynamic, Tissue-Specific Changes in Endogenous atRA Signaling. Journal of Biological Chemistry, 291(16), 8877-8888. Retrieved from [Link]

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Application Notes & Protocols: 3-(3-Aminophenyl)propanoic Acid Hydrochloride as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Bifunctional Scaffold

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic success and therapeutic efficacy.[1][2] 3-(3-Aminophenyl)propanoic acid hydrochloride stands out as a uniquely valuable scaffold. Its structure incorporates two key functional groups with orthogonal reactivity: a nucleophilic aromatic amine and a terminal carboxylic acid. This bifunctional nature allows for sequential, controlled modifications, making it an ideal starting point for constructing complex molecular architectures.

The propanoic acid linker provides conformational flexibility, while the meta-substituted phenyl ring offers a robust platform for introducing a wide array of substituents to modulate pharmacokinetic and pharmacodynamic properties.[3][4] This guide provides an in-depth exploration of the chemical properties, core reactivity, and strategic applications of this building block, complete with detailed protocols for its effective utilization in the synthesis of novel bioactive agents.

Physicochemical Properties and Handling

Understanding the fundamental properties of this compound is essential for its safe handling and successful application in synthesis. The hydrochloride salt form enhances stability and improves solubility in certain polar solvents compared to the freebase.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂ · HClInferred
Molecular Weight 201.65 g/mol Inferred from base MW 165.19[5][6]
Appearance White to light brown solid/powder[5][7][8]
Melting Point 99 °C (for free base)[8]
CAS Number 1664-54-6 (for free base)[6][8][9]
SMILES (free base) Nc1cccc(CCC(O)=O)c1[5]
InChIKey (free base) SBHFVSXLYOBZKD-UHFFFAOYSA-N[5][6]

Safety and Handling: 3-(3-Aminophenyl)propanoic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[6][9] It may also cause respiratory irritation.[6][7][9]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[7][10] Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[7][9][10]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8 °C.[8][10]

  • First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes.[7][9] If inhaled, move to fresh air.[7][9] If swallowed, do not induce vomiting and seek immediate medical attention.[9]

Core Reactivity and Synthetic Versatility

The synthetic utility of 3-(3-aminophenyl)propanoic acid stems from its two primary reactive centers. The choice of reaction conditions dictates which functional group reacts, enabling its use as a versatile linker and scaffold.

Core_Reactivity cluster_0 3-(3-Aminophenyl)propanoic Acid cluster_1 Amine (Nucleophile) cluster_2 Carboxylic Acid (Electrophile Precursor) BuildingBlock H₂N-Ph-CH₂CH₂-COOH Amide Amide Formation (R-CO-NH-Ph...) BuildingBlock->Amide + R-COOH (Coupling Agent) Sulfonamide Sulfonamide Formation (R-SO₂-NH-Ph...) BuildingBlock->Sulfonamide + R-SO₂Cl (Base) CN_Coupling C-N Cross-Coupling (Ar-NH-Ph...) BuildingBlock->CN_Coupling + Ar-X (Pd Catalyst) Ester Esterification (...Ph-COO-R) BuildingBlock->Ester + R-OH (Acid Catalyst) AcidChloride Acid Chloride Formation (...Ph-CO-Cl) BuildingBlock->AcidChloride + SOCl₂ or (COCl)₂ Amide_Acid Amide Formation (...Ph-CO-NR₂) AcidChloride->Amide_Acid + R₂NH

Caption: Core reactivity pathways for 3-(3-aminophenyl)propanoic acid.

The most prevalent transformation in drug discovery is the formation of an amide bond.[11][12] This building block can participate as either the amine component or, after activation, the carboxylic acid component.

Causality Behind Experimental Choices:

  • Amine as the Nucleophile: The aniline amine is less basic than an aliphatic amine, making it a weaker nucleophile. Therefore, coupling it with a carboxylic acid requires an activating agent to convert the acid's hydroxyl group into a better leaving group.[11][13] Reagents like HATU, HOBt with EDC, or PyBOP are employed for this purpose.[12][13][14] They form highly reactive ester intermediates that are readily attacked by the amine.[11][13]

  • Carboxylic Acid as the Electrophile: To use the carboxylic acid moiety, it must first be activated. This is typically done by converting it to an acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride, or by using carbodiimide reagents like DCC or EDC.[13][14] The resulting activated species is highly electrophilic and reacts readily with primary or secondary amines.[13]

Application Spotlight: Scaffolding for PARP Inhibitors

Poly(ADP-ribose)polymerase (PARP) enzymes are critical targets in oncology, playing a key role in DNA repair.[15] Many potent PARP inhibitors utilize a specific pharmacophore that can be constructed using the 3-(3-aminophenyl)propanoic acid scaffold. The general strategy involves using the amine group to form an amide bond with a core heterocyclic acid, while the propanoic acid tail is later functionalized to complete the inhibitor structure.

PARP_Workflow Synthetic Strategy for a PARP Inhibitor Scaffold Start 3-(3-Aminophenyl) propanoic acid HCl Coupling Amide Coupling (HATU, DIEA, DMF) Start->Coupling Acid Heterocyclic Carboxylic Acid (e.g., Thienocarboxamide) Acid->Coupling Intermediate1 Intermediate A Amide-linked scaffold Coupling->Intermediate1 Activation Acid Activation (EDC, HOBt) Intermediate1->Activation Coupling2 Amide Coupling Activation->Coupling2 Amine Functionalized Amine (e.g., Piperazine derivative) Amine->Coupling2 Final Final PARP Inhibitor Core Structure Coupling2->Final

Caption: General workflow for incorporating the building block into a PARP inhibitor.

This modular approach allows for the rapid synthesis of a library of compounds. By varying the heterocyclic acid (Acid) and the functionalized amine (Amine), chemists can systematically explore the structure-activity relationship (SAR) to optimize potency and selectivity for the PARP-1 enzyme.[15][16]

Application Spotlight: Antimicrobial and Anticancer Agents

The aminophenylpropanoic acid framework is also a promising scaffold for developing novel antimicrobial and anticancer agents.[17][18][19] Research has shown that derivatives of similar structures exhibit potent activity against multidrug-resistant pathogens and various cancer cell lines.[17][20]

  • Antimicrobial Activity: Derivatives have demonstrated broad-spectrum activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant fungi.[17] The synthesis often involves modifying the amine with various heterocyclic aldehydes to form hydrazones or other complex structures, which are crucial for antimicrobial efficacy.[17][21]

  • Anticancer Activity: The scaffold has been used to develop compounds with antiproliferative activity against cancer cells, such as A549 non-small cell lung cancer.[19] The mechanism often involves inducing cytotoxicity and suppressing cell migration.[19][20] The versatility of the scaffold allows for the incorporation of moieties known to interact with specific cancer targets.[18]

Detailed Experimental Protocols

The following protocol details a standard, robust procedure for amide bond formation using this compound as the amine component. This method is widely applicable for coupling with a variety of carboxylic acids.

Protocol: Amide Coupling via HATU Activation

Protocol_Workflow Start 1. Reagent Prep Step2 2. Acid Activation Start->Step2 Dissolve Carboxylic Acid, HATU, & DIEA in DMF at 0°C Step3 3. Amine Addition Step2->Step3 Stir for 10-15 min Step4 4. Reaction Monitoring Step3->Step4 Add solution of 3-(3-aminophenyl)propanoic acid Step5 5. Workup Step4->Step5 Stir at RT for 1-4h Monitor by TLC/LC-MS Step6 6. Purification Step5->Step6 Quench with H₂O Extract with EtOAc

Caption: Step-by-step workflow for a typical amide coupling reaction.

Objective: To synthesize an N-acylated derivative of 3-(3-aminophenyl)propanoic acid.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • DIEA (3.0 eq) [N,N-Diisopropylethylamine]

  • Anhydrous DMF [N,N-Dimethylformamide]

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. To the stirring solution, add HATU (1.1 eq) followed by the dropwise addition of DIEA (3.0 eq).

    • Causality Note: HATU is an efficient coupling reagent that minimizes racemization for chiral acids.[12] DIEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and the acid formed during the reaction, driving the equilibrium towards product formation.[13]

  • Amine Addition: In a separate vial, dissolve this compound (1.1 eq) in a minimum amount of DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.

    • Trustworthiness Note: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and formation of the desired product.

  • Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

    • Causality Note: The water quench stops the reaction and dissolves the DMF and excess reagents. The product, being more organic, partitions into the ethyl acetate layer.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid) and brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide product.

Troubleshooting and Key Considerations

  • Low Yield: If yields are low, ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated ester intermediate. Pre-stirring the carboxylic acid, HATU, and DIEA for 10-15 minutes before adding the amine can improve activation efficiency.

  • Side Reactions: The aniline nitrogen can potentially react twice if a highly reactive acylating agent (like an acyl chloride) is used in excess. Using a 1:1 stoichiometry with coupling reagents minimizes this risk. The carboxylic acid end can also self-react to form polymers under certain conditions, though this is less common with standard coupling protocols.

  • Purification Challenges: The polarity of the final product can vary significantly based on the coupled partners. The presence of both an amide and a carboxylic acid can make purification tricky. It may be necessary to protect the propanoic acid as an ester (e.g., methyl or ethyl ester) before the amide coupling and deprotect it in a subsequent step.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its defined structure, bifunctional reactivity, and commercial availability make it a powerful building block for constructing diverse libraries of bioactive molecules. From oncology to infectious diseases, the scaffolds derived from this compound have shown significant therapeutic potential. The protocols and insights provided in this guide serve as a foundation for researchers to harness the full synthetic power of this versatile intermediate in their drug discovery programs.

References

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Application Notes and Protocols for the Modification of 3-(3-Aminophenyl)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the strategic modification of 3-(3-Aminophenyl)propanoic acid hydrochloride. This bifunctional molecule, possessing both a primary aromatic amine and a carboxylic acid, serves as a versatile scaffold in medicinal chemistry and materials science. We will explore the nuanced reaction conditions required for selective modification of each functional group, addressing the challenges posed by the molecule's inherent reactivity. This guide will detail field-proven protocols for N-acylation, esterification, and amide coupling, emphasizing the rationale behind reagent selection, solvent systems, and the implementation of protecting group strategies. The methodologies are designed to be self-validating, incorporating in-process controls and characterization checkpoints to ensure reaction success and product purity.

Introduction: The Chemical Versatility of this compound

This compound is a valuable building block in organic synthesis. Its structure incorporates a nucleophilic aromatic amine and an electrophilic carboxylic acid, enabling a wide array of chemical transformations. The hydrochloride salt form enhances stability and solubility in aqueous media, though it necessitates neutralization for many reactions.[1] The primary challenge in modifying this molecule lies in achieving chemoselectivity—targeting one functional group while leaving the other intact. This guide will provide the foundational knowledge and practical protocols to navigate these synthetic challenges.

The aromatic amine is highly reactive towards electrophiles, a property that can lead to unwanted side reactions if not properly managed.[2][3] Conversely, the carboxylic acid can be activated to react with nucleophiles. Understanding the interplay between these two functional groups is paramount for successful and efficient synthesis.

Strategic Considerations for Selective Modification

The key to modifying 3-(3-Aminophenyl)propanoic acid lies in exploiting the differential reactivity of the amino and carboxylic acid groups and, when necessary, employing protecting groups.[4]

Reactivity Profile
  • Amino Group: The primary aromatic amine is a potent nucleophile and an activating group for electrophilic aromatic substitution.[3] It readily reacts with acylating agents, alkylating agents, and can be diazotized.[5][6][7] Its high reactivity can sometimes lead to multiple substitutions or undesired side reactions.[2]

  • Carboxylic Acid Group: The carboxylic acid is acidic and can be deprotonated to form a carboxylate. The carbonyl carbon is electrophilic, but generally requires activation to react efficiently with all but the strongest nucleophiles.[8] Common activation methods include conversion to acyl chlorides, anhydrides, or active esters.[9]

The Role of Protecting Groups

To achieve selective modification, it is often necessary to temporarily "mask" one of the functional groups with a protecting group.[4][10][11] This strategy prevents the masked group from reacting while transformations are carried out elsewhere in the molecule.

  • Amine Protection: The amino group is typically protected as a carbamate (e.g., Boc, Cbz, Fmoc) or an amide.[12][13] Carbamates are a popular choice as they are easily installed and can be removed under specific, mild conditions that do not affect other functional groups.[13] For instance, the Boc group is acid-labile, while the Fmoc group is base-labile.[4]

  • Carboxylic Acid Protection: Carboxylic acids are most commonly protected as esters (e.g., methyl, ethyl, benzyl, t-butyl).[10][14] The choice of ester depends on the desired deprotection conditions. For example, benzyl esters can be cleaved by hydrogenolysis, while t-butyl esters are removed with acid.[12]

The concept of "orthogonal protection" is critical when multiple protecting groups are used in a single synthetic sequence. This strategy allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions.[4]

Core Modification Protocols

The following sections provide detailed protocols for the most common modifications of 3-(3-Aminophenyl)propanoic acid.

N-Acylation of the Amino Group

N-acylation is a fundamental transformation that converts the primary amine into an amide. This reaction is often used to install a variety of functional groups or to protect the amine.[15][16][17]

Reaction Principle: The nucleophilic amino group attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. A base is typically added to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.[3]

Workflow for N-Acylation:

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-(3-Aminophenyl)propanoic acid HCl in a suitable solvent (e.g., DCM, THF). B Add a base (e.g., triethylamine, pyridine) to neutralize HCl and free the amine. A->B C Cool the mixture in an ice bath (0 °C). B->C D Slowly add the acylating agent (e.g., acetyl chloride, acetic anhydride). C->D E Stir at room temperature until completion (monitor by TLC). D->E F Quench the reaction with water. E->F G Extract the product with an organic solvent. F->G H Wash, dry, and concentrate the organic layer. G->H I Purify the crude product (e.g., column chromatography, recrystallization). H->I

Caption: General workflow for the N-acylation of 3-(3-Aminophenyl)propanoic acid.

Detailed Protocol: N-Acetylation

  • Preparation: In a round-bottom flask, suspend this compound (1.0 eq) in dichloromethane (DCM).

  • Basification: Add triethylamine (2.2 eq) dropwise at room temperature and stir for 15 minutes to neutralize the hydrochloride and free the amine.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-(3-(2-carboxyethyl)phenyl)acetamide.

Table 1: Common N-Acylation Conditions

Acylating AgentBaseSolventTemperatureTypical Reaction Time
Acetyl ChlorideTriethylamine, PyridineDCM, THF0 °C to RT1-4 hours
Acetic AnhydrideTriethylamine, PyridineDCM, THF0 °C to RT2-6 hours
Benzoyl ChlorideTriethylamine, PyridineDCM0 °C to RT2-4 hours
Esterification of the Carboxylic Acid Group

Esterification transforms the carboxylic acid into an ester, which can serve as a protecting group or a final product.[14]

Reaction Principle: The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).[18]

Workflow for Esterification:

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend 3-(3-Aminophenyl)propanoic acid HCl in the desired alcohol (e.g., methanol, ethanol). B Add a catalytic amount of strong acid (e.g., H2SO4). A->B C Heat the mixture to reflux. B->C D Monitor the reaction by TLC until completion. C->D E Cool the reaction and remove excess alcohol. D->E F Neutralize the acid catalyst with a base (e.g., NaHCO3 solution). E->F G Extract the product with an organic solvent. F->G H Wash, dry, and concentrate the organic layer. G->H I Purify the crude product. H->I

Caption: General workflow for the esterification of 3-(3-Aminophenyl)propanoic acid.

Detailed Protocol: Methyl Esterification

  • Preparation: Suspend this compound (1.0 eq) in methanol.

  • Catalysis: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography to yield methyl 3-(3-aminophenyl)propanoate.

Amide Coupling Reactions

Amide coupling is a cornerstone of medicinal chemistry, allowing for the formation of an amide bond between the carboxylic acid of our substrate and a primary or secondary amine.[19][20]

Reaction Principle: The carboxylic acid must first be activated to facilitate the reaction with the amine. Common coupling reagents include carbodiimides like DCC, DIC, and EDC, often used in conjunction with additives like HOBt or HOAt to improve efficiency and suppress side reactions.[9][19][20]

Workflow for Amide Coupling:

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Protect the amino group of 3-(3-Aminophenyl)propanoic acid (e.g., as Boc-protected). B Dissolve the N-protected acid in an aprotic solvent (e.g., DMF, DCM). A->B C Add the coupling reagent (e.g., HATU, EDC/HOBt) and a base (e.g., DIPEA). B->C D Stir for a short activation period. C->D E Add the desired amine. D->E F Stir at room temperature until completion (monitor by TLC). E->F G Quench with water and extract with an organic solvent. F->G H Wash, dry, and concentrate. G->H I Purify the product. H->I J Deprotect the amino group if necessary. I->J

Caption: General workflow for amide coupling with 3-(3-Aminophenyl)propanoic acid.

Detailed Protocol: Amide Coupling with Benzylamine (Requires N-protection)

  • Part A: N-Boc Protection

    • Follow a similar procedure to N-acylation, using di-tert-butyl dicarbonate (Boc)₂O as the acylating agent to obtain Boc-protected 3-(3-aminophenyl)propanoic acid.

  • Part B: Amide Coupling

    • Preparation: Dissolve the N-Boc protected acid (1.0 eq) in DMF.

    • Activation: Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir for 10 minutes at room temperature.

    • Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.

    • Reaction: Stir at room temperature for 2-6 hours, monitoring by TLC.

    • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate.

    • Purification: Purify the crude product by column chromatography.

    • Deprotection (Optional): The Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.

Table 2: Common Amide Coupling Reagents and Conditions

Coupling ReagentAdditiveBaseSolventTemperature
EDCHOBt, HOAtDIPEA, NMMDMF, DCM0 °C to RT
DCCHOBt, HOAtDIPEADCM, THF0 °C to RT
HATUN/ADIPEADMFRT
PyBOPN/ADIPEADMFRT

Safety and Handling

This compound is harmful if swallowed and causes skin and eye irritation.[21] It may also cause respiratory irritation.[22] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[22] Consult the Safety Data Sheet (SDS) for complete safety information before use.[22]

Characterization

The successful modification of 3-(3-Aminophenyl)propanoic acid should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., amide C=O stretch, N-H stretch).

Conclusion

The selective modification of this compound is a readily achievable goal with careful consideration of the reactivity of its functional groups and the strategic use of protecting groups. The protocols outlined in this guide provide a robust starting point for researchers to develop a wide range of derivatives for applications in drug discovery and materials science. By understanding the principles behind each reaction, scientists can troubleshoot and adapt these methods to suit their specific synthetic targets.

References

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  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti.

  • Effect of additives on the amidation of 3-phenyl- propanoic acid (1) with L-Glu-OH (2e) a). ResearchGate.

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  • The one pot process technique of 3- amino -3- phenylpropionic acid esters. Google Patents.

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    • Reaction of Amines with Nitrous Acid. MSU chemistry.

  • This compound. CymitQuimica.

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  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). NIH.

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Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 3-(3-Aminophenyl)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Antimicrobial Drug Discovery

The escalating threat of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents. Amino acid derivatives serve as a promising foundation for such endeavors, offering a biocompatible and synthetically versatile scaffold.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 3-(3-Aminophenyl)propanoic acid hydrochloride as a starting material for the synthesis of potential antimicrobial compounds. We will explore the rationale behind synthetic strategies, provide step-by-step protocols for derivatization, and discuss the structure-activity relationships that govern the antimicrobial efficacy of the resulting molecules.

The core structure of 3-(3-Aminophenyl)propanoic acid presents two key functional groups for chemical modification: the aromatic amine and the carboxylic acid. The hydrochloride salt form of the starting material requires an initial neutralization step to liberate the reactive free amine. Subsequent modifications can lead to a diverse library of compounds, including hydrazides, hydrazones, and thiazole derivatives, which have shown significant antimicrobial activities.[2][3][4]

Strategic Derivatization of the 3-(3-Aminophenyl)propanoic Acid Scaffold

The primary synthetic strategy involves a two-pronged approach targeting the carboxylic acid and the amino group of the 3-(3-Aminophenyl)propanoic acid backbone.

  • Modification of the Carboxylic Acid Group: The carboxylic acid is first converted into a more reactive intermediate, typically an ester, which then readily reacts with hydrazine to form a hydrazide. This hydrazide is a crucial building block for the synthesis of hydrazones.

  • Formation of Bioactive Moieties: The newly formed hydrazide can be condensed with various aromatic and heterocyclic aldehydes to generate a library of hydrazide-hydrazones. The azomethine group (–NH–N=CH–) in hydrazones is a key pharmacophore responsible for a wide range of biological activities, including antimicrobial effects.[5]

An alternative strategy involves the derivatization of the amino group to synthesize other bioactive heterocyclic systems, such as thiazoles, which are also known for their broad-spectrum antimicrobial properties.[2][4][6]

Synthetic Workflow Overview

The following diagram illustrates the general synthetic pathway from this compound to the target antimicrobial hydrazone derivatives.

Synthetic Workflow A This compound B Neutralization (e.g., NaHCO3) A->B C 3-(3-Aminophenyl)propanoic acid B->C D Esterification (e.g., MeOH, H2SO4) C->D E Methyl 3-(3-aminophenyl)propanoate D->E F Hydrazinolysis (e.g., N2H4·H2O) E->F G 3-(3-Aminophenyl)propanehydrazide F->G H Condensation with Aldehydes (e.g., R-CHO) G->H I Antimicrobial Hydrazone Derivatives H->I

Caption: General synthetic scheme for the preparation of antimicrobial hydrazone derivatives.

Detailed Experimental Protocols

Important Note: All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Reagents and solvents should be of analytical grade.

Protocol 1: Synthesis of 3-(3-Aminophenyl)propanehydrazide

This protocol details the initial steps of neutralizing the hydrochloride salt, followed by esterification and hydrazinolysis to create the key hydrazide intermediate.

Step 1.1: Neutralization of this compound

  • Rationale: The starting material is a hydrochloride salt, where the amino group is protonated. To make the amine available for subsequent reactions, it must be neutralized to the free base.

  • Procedure:

    • Suspend this compound (1 eq.) in a suitable solvent such as water or a mixture of water and a polar organic solvent (e.g., methanol).

    • Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), dropwise with stirring until the pH of the solution is neutral (pH ~7).

    • The free amino acid may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If it remains in solution, the mixture can be used directly in the next step, or the product can be extracted with an organic solvent after saturation with NaCl.

Step 1.2: Esterification to Methyl 3-(3-aminophenyl)propanoate

  • Rationale: The carboxylic acid is converted to a methyl ester to facilitate the subsequent reaction with hydrazine hydrate. The ester is more reactive towards nucleophilic acyl substitution than the carboxylic acid.

  • Procedure:

    • Dissolve the 3-(3-Aminophenyl)propanoic acid (1 eq.) from the previous step in anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq.).

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.

Step 1.3: Hydrazinolysis to 3-(3-Aminophenyl)propanehydrazide

  • Rationale: The methyl ester is converted to the corresponding hydrazide by reaction with hydrazine hydrate. The hydrazide is the key intermediate for the synthesis of hydrazones.

  • Procedure:

    • Dissolve the crude Methyl 3-(3-aminophenyl)propanoate (1 eq.) in a suitable alcohol, such as ethanol or isopropanol.

    • Add hydrazine hydrate (N₂H₄·H₂O) in excess (e.g., 5-10 eq.).

    • Reflux the reaction mixture for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, cool the mixture. The product may crystallize out. If so, collect the crystals by filtration.

    • If the product does not crystallize, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

    • Filter the solid product, wash with cold water, and dry to yield 3-(3-Aminophenyl)propanehydrazide.

Protocol 2: Synthesis of Antimicrobial Hydrazone Derivatives

This protocol describes the condensation of the hydrazide intermediate with various aldehydes to generate the final hydrazone products.

  • Rationale: The condensation reaction between the hydrazide and an aldehyde forms a stable hydrazone. By using a variety of aldehydes (aromatic, heterocyclic), a library of derivatives with potentially different antimicrobial activities can be synthesized.[5]

  • Procedure:

    • Dissolve 3-(3-Aminophenyl)propanehydrazide (1 eq.) in a suitable solvent, such as methanol or ethanol.

    • Add the desired aldehyde (1-1.1 eq.) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

    • Reflux the mixture for 2-8 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature. The hydrazone product often precipitates from the solution.

    • Collect the solid product by filtration.

    • Wash the product with a small amount of cold solvent to remove any unreacted starting materials.

    • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified hydrazone derivative.

    • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Structure-Activity Relationship (SAR) and Antimicrobial Efficacy

While specific antimicrobial data for derivatives of 3-(3-Aminophenyl)propanoic acid is not extensively available, we can extrapolate potential structure-activity relationships from studies on structurally similar compounds, such as derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid.[2][3]

  • Influence of the Aldehyde Moiety: The nature of the aldehyde used in the hydrazone synthesis significantly impacts the antimicrobial activity.

    • Heterocyclic Aldehydes: Hydrazones containing heterocyclic substituents have been shown to exhibit potent and broad-spectrum antimicrobial activity.[2][3]

    • Aromatic Aldehydes with Electron-Withdrawing/Donating Groups: The presence of substituents on the aromatic ring of the aldehyde can modulate the biological activity. For instance, a nitro group substitution has been shown to enhance activity against certain bacterial strains.[2]

  • Gram-Positive vs. Gram-Negative Activity: Some derivatives may exhibit selective activity. For example, certain hydrazones have demonstrated high efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[3][7]

The following table presents representative Minimum Inhibitory Concentration (MIC) data for structurally related hydrazone derivatives against various pathogens, illustrating the potential efficacy of the compounds synthesized from the 3-(3-Aminophenyl)propanoic acid scaffold.[2][3]

PathogenRepresentative MIC Range (µg/mL) for Active Hydrazone Derivatives
Staphylococcus aureus (MRSA)1 - 16
Enterococcus faecalis (VRE)0.5 - 16
Escherichia coli32 - 64
Klebsiella pneumoniae64
Candida auris8 - 64

Conclusion and Future Directions

This compound is a readily accessible and highly versatile starting material for the synthesis of novel antimicrobial agents. The synthetic protocols outlined in this guide provide a robust framework for the generation of a diverse library of hydrazone derivatives. The structure-activity relationships inferred from related compounds suggest that careful selection of the aldehyde component can lead to potent and selective antimicrobial agents. Future work should focus on the systematic synthesis and antimicrobial evaluation of a broad range of derivatives to identify lead compounds for further optimization and development in the fight against infectious diseases.

References

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15017. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

  • Grybaitė, B., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 27(19), 6649. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Kaunas University of Technology ePublications. [Link]

  • Hendricks, G. L., et al. (2011). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Amino Acids, 41(1), 1-20. [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

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Application Notes & Protocols for the Development of Anticancer Agents from 3-(3-Aminophenyl)propanoic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Promise in Oncology

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern medicinal chemistry. Within this landscape, specific molecular scaffolds serve as foundational blueprints for the design of new therapeutic candidates. 3-(3-Aminophenyl)propanoic acid and its derivatives represent one such promising scaffold.[1][2][3] Its structure, featuring a flexible propanoic acid chain and an aromatic amine, provides a versatile platform for chemical modification to enhance interactions with various biological targets implicated in cancer progression. Recent studies have highlighted that derivatives of similar N-aryl-β-alanine structures exhibit significant, structure-dependent antiproliferative activity against various cancer cell lines, including those resistant to standard chemotherapies.[4][5]

This guide provides an integrated set of protocols and application notes for researchers, scientists, and drug development professionals. It details a comprehensive workflow—from the chemical synthesis and characterization of novel 3-(3-aminophenyl)propanoic acid derivatives to their rigorous preclinical evaluation. The methodologies are designed to be self-validating, with an emphasis on the scientific rationale behind each step, ensuring the generation of robust and reproducible data for hit-to-lead optimization.

Part 1: Synthesis and Characterization of Derivatives

The strategic modification of the parent 3-(3-aminophenyl)propanoic acid structure is the initial step in developing potent anticancer candidates. The primary amino group and the carboxylic acid moiety serve as key handles for derivatization, allowing for the introduction of diverse functional groups to modulate the compound's physicochemical properties and biological activity.

Principle of Synthesis

A common and effective method for synthesizing N-aryl-β-alanine derivatives, such as those derived from 3-(3-aminophenyl)propanoic acid, is the Michael addition reaction. This involves the conjugate addition of the primary amine to an α,β-unsaturated carbonyl compound. Subsequent modifications can be performed on the carboxylic acid or other introduced functional groups to generate a library of diverse analogues.[1] This approach allows for the creation of complex and highly functionalized derivatives.

Protocol 1.1: General Synthesis of N-Aryl-β-Alanine Derivatives

This protocol outlines a representative multi-step synthesis.

Materials:

  • 3-(3-Aminophenyl)propanoic acid hydrochloride

  • Appropriate α,β-unsaturated ester (e.g., methyl acrylate)

  • Solvents (e.g., Methanol, Dichloromethane (DCM), Ethyl Acetate)

  • Base (e.g., Triethylamine (TEA))

  • Reagents for amide coupling (e.g., EDC, HOBt) or other modifications

  • Silica gel for column chromatography

Procedure:

  • Free Base Generation: Dissolve this compound (1.0 eq) in methanol. Add triethylamine (1.1 eq) dropwise at 0°C and stir for 30 minutes to generate the free amine in situ.

  • Michael Addition: To the solution from Step 1, add the desired α,β-unsaturated ester (1.1 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Extraction: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester derivative.

  • Hydrolysis or Further Derivatization (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid using LiOH in a THF/water mixture, or the ester can be used as an intermediate for further synthesis, such as the formation of hydrazides or amides.[5]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess purity using HPLC.

SynthesisWorkflow Start 3-(3-Aminophenyl)propanoic acid HCl FreeBase Generate Free Amine (Base, e.g., TEA) Start->FreeBase MichaelAdd Michael Addition (α,β-unsaturated ester) FreeBase->MichaelAdd Monitor Monitor Reaction (TLC) MichaelAdd->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify ProductEster Intermediate Ester Derivative Purify->ProductEster Hydrolysis Saponification (e.g., LiOH) ProductEster->Hydrolysis ProductAcid Final Acid Derivative Hydrolysis->ProductAcid Characterize Structural Characterization (NMR, MS, HPLC) ProductAcid->Characterize

Part 2: In Vitro Anticancer Evaluation

Once a library of derivatives is synthesized, the next critical phase is to screen for anticancer activity using in vitro cell-based assays. These assays are fundamental for identifying promising compounds and elucidating their mechanisms of action at a cellular level.[6][7]

Protocol 2.1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of living cells.[11]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) into a 96-well plate at a density of 4,000-8,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for untreated controls (vehicle only, e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation: IC₅₀ Values of Lead Compounds

Compound IDDerivative MoietyIC₅₀ (µM) vs. A549IC₅₀ (µM) vs. H69AR (Resistant)IC₅₀ (µM) vs. VERO (Non-cancerous)Selectivity Index (VERO/A549)
Lead-01 Oxime5.427.15> 100> 18.4
Lead-02 Carbohydrazide8.0510.5> 100> 12.4
Cisplatin (Positive Control)11.7125.88.50.73

Data are hypothetical, based on trends observed for similar compounds.[4][5]

Protocol 2.2: Apoptosis Induction Assay

Principle: Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.[12] This can be detected using flow cytometry with Annexin V and Propidium Iodide (PI) staining. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.

Procedure:

  • Cell Treatment: Seed and treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

Protocol 2.3: Mechanism of Action - Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample.[13] It is essential for investigating how a compound affects cellular signaling pathways that regulate cell proliferation, survival, and death.[14][15] For instance, in silico studies suggest that propanoic acid derivatives may target key proteins like the Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2).[1] Western blotting can validate these interactions by measuring changes in the phosphorylation status of EGFR or the expression levels of downstream targets.[16]

EGFR_Pathway

Procedure:

  • Protein Extraction: Treat cells with the test compound. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-EGFR, anti-total-EGFR, anti-cleaved-caspase-3) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Part 3: In Vivo Preclinical Evaluation

While in vitro assays are crucial for initial screening, they do not fully replicate the complex biological environment of a living organism.[6] Therefore, in vivo testing in animal models is a necessary step to evaluate a compound's efficacy and safety profile.[17][18]

Protocol 3.1: Human Tumor Xenograft Model

Principle: The human tumor xenograft model involves implanting human cancer cells into immunodeficient mice, where they grow into solid tumors.[19] This model is widely used in preclinical anticancer drug development to assess whether a compound can inhibit tumor growth in a living system.[17]

Procedure:

  • Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID mice, 6-8 weeks old).

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, positive control like cisplatin, and test compound groups at different doses).

  • Drug Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Monitor tumor growth, body weight (as an indicator of toxicity), and the overall health of the animals throughout the study.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage.

Part 4: ADMET Profiling

Undesirable pharmacokinetic and toxicity properties are major causes of drug failure in clinical trials.[20] Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical to identify and deprioritize compounds with poor drug-like properties.[21]

Principle of In Silico ADMET Prediction

Computational (in silico) models provide a rapid and cost-effective way to predict the ADMET properties of a compound based solely on its chemical structure.[22] These tools use Quantitative Structure-Activity Relationship (QSAR) models to forecast various pharmacokinetic and toxicological endpoints, helping to guide the selection of candidates for further testing.[20][23]

Procedure:

  • Obtain SMILES: Convert the 2D structure of the lead compounds into a SMILES (Simplified Molecular Input Line Entry System) string.

  • Use Prediction Tools: Input the SMILES string into publicly available or commercial ADMET prediction software (e.g., pkCSM, SwissADME, ADMETLab).

  • Analyze Parameters: Evaluate key predicted parameters.

Data Presentation: Predicted ADMET Properties of a Lead Compound

ADMET ParameterPredicted ValueDesirable RangeInterpretation
Absorption
Human Intestinal Absorption94%> 80%High potential for oral absorption
Caco-2 Permeability (logPapp)0.95> 0.90High permeability
P-glycoprotein SubstrateNoNoLow risk of efflux
Distribution
VDss (log L/kg)0.5-0.15 to 2.0Good tissue distribution
BBB Permeability (logBB)-0.4< -1.0 (for non-CNS)Unlikely to cross blood-brain barrier
Metabolism
CYP2D6 InhibitorNoNoLow risk of drug-drug interactions
CYP3A4 InhibitorNoNoLow risk of drug-drug interactions
Excretion
Total Clearance (log ml/min/kg)0.6-Predicted moderate clearance rate
Toxicity
AMES ToxicityNoNoNon-mutagenic
hERG I InhibitorNoNoLow risk of cardiotoxicity
HepatotoxicityNoNoLow risk of liver toxicity

Conclusion

The development of novel anticancer agents from the 3-(3-aminophenyl)propanoic acid scaffold requires a systematic and multi-faceted approach. By integrating rational chemical synthesis with a robust cascade of in vitro and in vivo evaluations, researchers can effectively identify and optimize lead candidates. The protocols and guidelines presented here provide a comprehensive framework for this process, from initial compound creation to preclinical validation. This structured methodology, which includes early ADMET profiling, is designed to increase the efficiency of the drug discovery pipeline and enhance the probability of translating promising chemical matter into effective cancer therapies.

References

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  • Benchchem. (n.d.). 3-((3-Chlorophenyl)amino)propanoic Acid. Benchchem.
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Application Notes and Protocols: Functionalization of the Amino Group in 3-(3-Aminophenyl)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of 3-(3-Aminophenyl)propanoic Acid Hydrochloride in Synthesis

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive primary aromatic amine and a carboxylic acid, makes it a versatile scaffold for the synthesis of a diverse array of complex molecules. The strategic functionalization of its amino group allows for the introduction of various functionalities, profoundly influencing the molecule's biological activity, pharmacokinetic properties, and material characteristics.[1][2] This guide provides an in-depth exploration of key strategies for modifying this amino group, complete with detailed protocols and the underlying chemical principles.

The presence of both an amino and a carboxylic acid group necessitates careful planning of synthetic routes, often requiring the use of protecting groups to achieve selective functionalization.[3][4][5] The choice of protecting group is critical and depends on the stability required during subsequent reaction steps and the conditions for its eventual removal.[3][4] For instance, the Boc (tert-butyloxycarbonyl) group is commonly used to protect amines and is readily removed under acidic conditions, while the Fmoc (9-fluorenylmethoxycarbonyl) group is base-labile.[5][6] This orthogonal protection strategy is fundamental in complex syntheses.[3][4]

This document will delve into three primary classes of amino group functionalization:

  • Acylation to form Amide Bonds: A cornerstone of peptide synthesis and the creation of countless biologically active molecules.

  • Sulfonylation to form Sulfonamides: A key transformation for generating potent therapeutic agents with diverse pharmacological activities.[7][8]

  • Reductive Amination for N-Alkylation: A versatile method for introducing alkyl substituents, crucial for modulating molecular properties.[9][10][11]

Each section will provide not only the "how" but also the "why," offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Section 1: Acylation - The Formation of Amide Bonds

The formation of an amide bond by acylating the amino group of 3-(3-aminophenyl)propanoic acid is a fundamental transformation. This reaction is central to the synthesis of peptides, polymers, and a vast number of pharmaceutical compounds. The robustness and stability of the amide bond make it a favored linkage in drug design.

The "Why": Mechanistic Considerations in Amide Bond Formation

Direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable under ambient conditions due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine. Common strategies involve the use of coupling reagents or conversion to a more reactive acyl species like an acid chloride or anhydride.

Experimental Workflow: Acylation

The general workflow for the acylation of 3-(3-aminophenyl)propanoic acid involves three key stages: protection of the carboxylic acid, amide coupling, and deprotection.

Acylation_Workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Amide Coupling cluster_deprotection Step 3: Deprotection A 3-(3-Aminophenyl)propanoic acid hydrochloride B Protection of Carboxylic Acid (e.g., Esterification) A->B Protecting Agent (e.g., MeOH, H+) C Protected Intermediate B->C E Amide Bond Formation C->E D Acylating Agent (R-COCl or R-COOH) D->E F Protected Acylated Product E->F G Deprotection of Carboxylic Acid (e.g., Hydrolysis) F->G Deprotecting Agent (e.g., LiOH, H2O) H Final Acylated Product G->H

Caption: General workflow for the acylation of 3-(3-aminophenyl)propanoic acid.

Protocol 1.1: Acylation using an Acid Chloride

This protocol describes the acylation of the amino group of 3-(3-aminophenyl)propanoic acid with benzoyl chloride after protection of the carboxylic acid as a methyl ester.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

Part A: Protection of the Carboxylic Acid (Methyl Ester Formation)

  • Suspend this compound (1.0 eq) in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the methyl ester hydrochloride salt.

Part B: Amide Bond Formation

  • Dissolve the methyl ester hydrochloride salt (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.5 eq) and cool the solution to 0 °C.

  • Add benzoyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part C: Deprotection of the Carboxylic Acid (optional)

  • Dissolve the purified methyl ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl to pH ~3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the final product.

Step Reactant Reagent Purpose Typical Yield
A 3-(3-Aminophenyl)propanoic acid HClMethanol, SOCl₂Protection of carboxylic acid>95%
B Protected amineBenzoyl chloride, Et₃NAmide bond formation80-95%
C Protected final productLiOH, H₂ODeprotection of carboxylic acid>90%

Section 2: Sulfonylation - Crafting Sulfonamides

The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents, including antibacterial, diuretic, and anti-inflammatory drugs.[7][8] The synthesis of sulfonamides from 3-(3-aminophenyl)propanoic acid involves the reaction of the amino group with a sulfonyl chloride.

The "Why": The Significance of the Sulfonamide Moiety

Sulfonamides are bioisosteres of amides, meaning they have similar steric and electronic properties.[12] However, the sulfonamide bond is generally more resistant to enzymatic hydrolysis, leading to improved metabolic stability.[12] The tetrahedral geometry of the sulfur atom and the presence of two hydrogen bond acceptors (the sulfonyl oxygens) can lead to enhanced binding affinity to biological targets.[12]

Protocol 2.1: Synthesis of a Sulfonamide Derivative

This protocol details the reaction of 3-(3-aminophenyl)propanoic acid with p-toluenesulfonyl chloride.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1N Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous pyridine.

  • Cool the mixture to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into ice-cold 1N HCl and extract with DCM.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reactant Reagent Product Typical Yield
3-(3-Aminophenyl)propanoic acid HClp-Toluenesulfonyl chloride3-(3-(p-tolylsulfonamido)phenyl)propanoic acid75-90%
Reaction Scheme: Sulfonylation

Sulfonylation_Scheme A 3-(3-Aminophenyl)propanoic acid C 3-(3-(p-tolylsulfonamido)phenyl)propanoic acid A->C Pyridine B p-Toluenesulfonyl chloride B->C

Caption: General scheme for the sulfonylation of 3-(3-aminophenyl)propanoic acid.

Section 3: Reductive Amination - N-Alkylation of the Amino Group

Reductive amination is a powerful and versatile method for the N-alkylation of amines.[9][10][11] It involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine.[10][11] This one-pot procedure is highly efficient and widely used in organic synthesis.[9][11]

The "Why": Advantages of Reductive Amination

Compared to other alkylation methods, reductive amination offers several advantages:

  • High Selectivity: It minimizes the over-alkylation that can be problematic with alkyl halides.

  • Mild Conditions: The reaction is typically carried out under mild, neutral, or slightly acidic conditions.[10]

  • Broad Substrate Scope: A wide variety of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.[9]

Protocol 3.1: Reductive Amination with an Aldehyde

This protocol describes the N-alkylation of 3-(3-aminophenyl)propanoic acid with benzaldehyde using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in DCE or THF.

  • Add benzaldehyde (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reactant Reagents Product Typical Yield
3-(3-Aminophenyl)propanoic acid HClBenzaldehyde, STAB, Acetic Acid3-(3-(benzylamino)phenyl)propanoic acid70-90%
Mechanistic Pathway: Reductive Amination

Reductive_Amination_Pathway cluster_imine Imine Formation cluster_reduction Reduction A Amine (R-NH2) C Iminium Ion [R-N+=CH-R'] A->C B Aldehyde (R'-CHO) B->C E Alkylated Amine (R-NH-CH2-R') C->E D Hydride Source (e.g., STAB) D->E

Caption: Simplified mechanistic pathway of reductive amination.

Section 4: Bioconjugation Applications

The functionalized derivatives of 3-(3-aminophenyl)propanoic acid are valuable building blocks in the field of bioconjugation.[13][14] Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, such as a protein or nucleic acid.[13][14] These derivatives can be used to attach small molecules, such as fluorescent dyes or drugs, to larger biomolecules.[14] This is a critical technology in areas like drug delivery, diagnostics, and cellular imaging.[13][15]

For example, the carboxylic acid moiety of a functionalized 3-(3-aminophenyl)propanoic acid derivative can be activated and coupled to the amine groups of lysine residues on a protein, forming stable amide bonds.[16] Alternatively, if the introduced functionality contains a bioorthogonal handle (a functional group that does not react with biological molecules), it can be used for highly specific labeling in complex biological systems.[13][14]

Section 5: Analytical Characterization

The successful functionalization of 3-(3-aminophenyl)propanoic acid must be confirmed through rigorous analytical characterization. A combination of spectroscopic and chromatographic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the formation of new bonds and the presence of the introduced functional groups.

  • Mass Spectrometry (MS): Determines the molecular weight of the product, confirming the expected modification. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of key functional groups. For example, the formation of an amide bond will show a characteristic C=O stretch around 1650 cm⁻¹, and N-H stretching and bending vibrations.[7]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and to monitor the progress of the reaction.[17][18]

  • Gas Chromatography (GC): Can be used for the analysis of volatile derivatives.[19]

Conclusion

The functionalization of the amino group in this compound is a gateway to a vast chemical space with significant potential in drug discovery and materials science. By understanding the underlying principles of acylation, sulfonylation, and reductive amination, and by employing robust and well-characterized protocols, researchers can effectively synthesize a diverse range of novel molecules. The careful selection of reaction conditions, protecting groups, and purification methods is paramount to achieving high yields and purity. The application notes and protocols provided herein serve as a comprehensive guide for scientists aiming to leverage the synthetic versatility of this important building block.

References

  • Chemistry LibreTexts. (2023). Introduction to Bioconjugation. [Link]

  • Kim, C. H., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology. [Link]

  • Al-Amin, M., et al. (2008). A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (2023). Bioconjugation. [Link]

  • Royal Society of Chemistry. (2018). Amino acid and peptide bioconjugates. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • ResearchGate. (2015). Effect of additives on the amidation of 3-phenyl- propanoic acid (1) with L-Glu-OH (2e) a). [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Jhu, S.-C., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid in Pharmaceutical Development. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatility of Boc-S-3-Amino-3-(4-bromophenyl)propionic Acid in Research. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation. [Link]

  • PubChem. (n.d.). 3-(4-Aminophenyl)sulfonyl-3-phenylpropanoic acid. [Link]

  • Khan, K. M., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Powers, R. A., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • SpringerLink. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–mass spectrometry. [Link]

  • ResearchGate. (2008). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. [Link]

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Wikipedia. (2023). Protecting group. [Link]

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  • PubMed. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

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  • National Center for Biotechnology Information. (2016). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 3-(3-Aminophenyl)propanoic acid hydrochloride for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-(3-Aminophenyl)propanoic acid hydrochloride. This document provides researchers, chemists, and drug development professionals with practical, in-depth solutions to common solubility challenges encountered during experimental work. Our goal is to move beyond simple instructions and explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of this compound.

Q1: Why is this compound poorly soluble in common organic solvents like Dichloromethane (DCM), THF, or Ethyl Acetate?

A: The low solubility is a direct result of its chemical structure. This compound is an amine salt. The nitrogen atom of the amino group is protonated to form a positively charged ammonium cation (-NH₃⁺), which is paired with a chloride anion (Cl⁻). This ionic nature makes the molecule highly polar, similar to simple inorganic salts.[1] Organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and ethyl acetate are significantly less polar and cannot effectively solvate these charged species, leading to poor solubility. The principle of "like dissolves like" governs this behavior; polar solutes require polar solvents.

Q2: What are the recommended starting solvents for direct dissolution?

A: For direct dissolution, you must start with polar solvents that can stabilize the ionic salt. While specific quantitative data is limited, the best starting points are:

  • High Polarity Protic Solvents: Water, Methanol (MeOH), Ethanol (EtOH).[1]

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are often effective, particularly in synthetic applications like peptide couplings.[1]

Q3: My reaction must be performed in a non-polar aprotic solvent. What is the most reliable method to solubilize the compound?

A: If your reaction chemistry is incompatible with polar solvents, the most effective and standard strategy is to convert the hydrochloride salt into its corresponding free amine (also known as the free base) in situ.[1] This is achieved by neutralizing the ammonium hydrochloride with a non-nucleophilic organic base. The resulting free amine, 3-(3-aminophenyl)propanoic acid, is neutral and significantly less polar, rendering it much more soluble in aprotic solvents like DCM, THF, or chloroform.[1] This is a routine and highly reliable procedure in organic synthesis.

Q4: Can I improve solubility simply by heating the mixture or using a sonicator?

A: Physical methods can help but are often insufficient for overcoming fundamental polarity mismatches.

  • Heating: Gentle warming can increase the rate of dissolution and may slightly increase the equilibrium solubility.[1] However, it is unlikely to make an otherwise insoluble compound fully dissolve in a non-polar solvent. Exercise caution, as excessive heat can degrade the compound or cause unwanted side reactions.

  • Sonication: Using an ultrasonic bath is excellent for breaking up solid aggregates and increasing the surface area of the solute that is in contact with the solvent.[1] This accelerates the dissolution process, but like heating, it does not change the intrinsic (thermodynamic) solubility of the compound in that solvent. It helps you reach the solubility limit faster.

  • Particle Size Reduction: Techniques like micronization increase the surface-area-to-volume ratio, which enhances the dissolution rate but does not alter the saturation solubility.[2][3]

Q5: How does pH affect the solubility of this compound in aqueous solutions?

A: The aqueous solubility of 3-(3-Aminophenyl)propanoic acid is highly pH-dependent because it is an amphoteric molecule, containing both a basic amino group and an acidic carboxylic acid group.

  • At Low pH (e.g., pH < 2): The amino group is protonated (-NH₃⁺) and the carboxylic acid group is also protonated (-COOH). The molecule carries a net positive charge and is generally more soluble.

  • At Intermediate pH (Isoelectric Point, pI): At a specific pH, the molecule will exist predominantly as a neutral zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). Solubility is typically at its minimum at or near the isoelectric point.

  • At High pH (e.g., pH > 10): The amino group is neutral (-NH₂) and the carboxylic acid group is deprotonated (-COO⁻). The molecule carries a net negative charge and its solubility increases again.

This behavior creates a characteristic "U-shaped" solubility-pH profile, which is common for amino acids and other amphoteric compounds.[4] Therefore, to dissolve this compound in water, you should adjust the pH to be either significantly acidic or significantly basic, avoiding the pH range around its isoelectric point.

Section 2: Troubleshooting and Experimental Protocols

This section provides a logical workflow for addressing solubility issues and detailed protocols for key procedures.

2.1 Troubleshooting Decision Workflow

Before starting your experiment, use the following decision tree to select the appropriate solubilization strategy.

Solubility_Workflow start Start: Dissolve 3-(3-Aminophenyl)propanoic acid hydrochloride solvent_type What is your reaction solvent? start->solvent_type polar_path Polar Solvent (Water, DMF, DMSO, MeOH) solvent_type->polar_path Polar nonpolar_path Aprotic / Low-Polarity Solvent (DCM, THF, EtOAc) solvent_type->nonpolar_path Non-Polar direct_dissolve Protocol 2.2: Attempt Direct Dissolution polar_path->direct_dissolve free_amine Protocol 2.3: Convert to Free Amine nonpolar_path->free_amine is_soluble Is it fully soluble? direct_dissolve->is_soluble proceed Proceed with Reaction is_soluble->proceed Yes is_soluble->free_amine No cosolvent Consider adding a small amount of a co-solvent (e.g., 5-10% MeOH in DCM) free_amine->proceed

Caption: Decision workflow for selecting a solubilization method.

2.2 Protocol: Direct Dissolution in Polar Solvents

This method is suitable when your reaction can be performed in a polar solvent.

Methodology:

  • Select a suitable polar solvent based on the table below and your reaction requirements.

  • Add the desired amount of this compound to the solvent at room temperature.

  • Stir the mixture vigorously using a magnetic stir bar.

  • If dissolution is slow or incomplete, apply gentle warming (e.g., 30-40 °C) or place the vessel in an ultrasonic bath for 5-15 minutes.[1]

  • Visually inspect for complete dissolution before proceeding with the addition of other reagents.

Table 1: Qualitative Solubility in Common Laboratory Solvents

Solvent CategorySolvent NameQualitative Solubility of HCl SaltRationale
Polar Protic WaterSoluble (pH dependent)Excellent at solvating ions. Solubility is lowest near the isoelectric point.
Methanol (MeOH)SolubleHigh polarity and hydrogen bonding capabilities effectively solvate the salt.[1]
Ethanol (EtOH)Soluble to Sparingly SolubleLess polar than methanol, but still effective for many salts.[1]
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleHigh dielectric constant and polarity make it an excellent solvent for salts.[1]
Dimethylformamide (DMF)SolubleA common solvent for peptide synthesis and other reactions involving amino acids.[1]
Low Polarity Dichloromethane (DCM)InsolubleInsufficient polarity to solvate the ionic salt structure.[1]
Tetrahydrofuran (THF)InsolubleInsufficient polarity and lack of H-bond donating ability.[1]
Ethyl Acetate (EtOAc)InsolubleA weakly polar solvent that is ineffective for dissolving polar salts.[1]
Non-Polar Hexane, TolueneInsolubleHighly non-polar; incompatible with ionic compounds.[1]
2.3 Protocol: In-Situ Conversion to the Free Amine

This is the most robust method for reactions requiring aprotic or low-polarity solvents like DCM or THF. The procedure neutralizes the hydrochloride, rendering the molecule soluble.

Causality: The addition of a tertiary amine base (e.g., Triethylamine - TEA) deprotonates the ammonium cation of your compound. This forms the neutral, organic-soluble free amine and a new salt, triethylammonium chloride. This new salt is often insoluble in the reaction solvent and can be either left in the reaction mixture (if it does not interfere) or removed by filtration.[1]

Free_Amine_Conversion cluster_0 Step 1: Suspension cluster_1 Step 2: Neutralization cluster_2 Step 3: Result a Suspend HCl Salt in aprotic solvent (e.g., DCM) b Cool to 0 °C (ice bath) a->b c Add 1.0-1.1 eq. of TEA or DIPEA dropwise b->c d Stir for 15-30 min at 0 °C c->d e Soluble free amine in solution d->e f Insoluble TEA·HCl precipitate (optional) d->f g Use solution directly or filter to remove precipitate e->g f->g

Caption: Workflow for in-situ conversion to the free amine.

Detailed Methodology:

  • Preparation: In a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent).

  • Suspension: Add the desired anhydrous aprotic solvent (e.g., DCM, THF). The solid will not dissolve, forming a suspension.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath. This helps to control any potential exotherm from the neutralization.

  • Base Addition: Slowly add a non-nucleophilic tertiary amine, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), dropwise (1.0 to 1.1 equivalents).

  • Stirring: Stir the mixture at 0 °C for 15-30 minutes. You should observe the original solid dissolving as the soluble free amine is formed. Often, a new, fine white precipitate of triethylammonium chloride (TEA·HCl) will form simultaneously.[1]

  • Usage: The resulting mixture containing the dissolved free amine can often be used directly in the subsequent reaction step. If the precipitated ammonium salt could interfere with your reaction or downstream purification, it can be removed by filtration through a pad of celite or a syringe filter.

References
  • Benchchem Technical Support. (n.d.). Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents. Benchchem.
  • Parmar, P. K., et al. (2011). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2011, 195727. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Aminophenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Jain, A., et al. (2021). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 74-82. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline. Retrieved from [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147. Retrieved from [Link]

  • Gavali, A. S., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmacy Research, 5(6), 3059-3064. Retrieved from [Link]

  • Musko, M., et al. (2013). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. AAPS PharmSciTech, 14(2), 779-787. Retrieved from [Link]

  • Pobudkowska, A., & Domańska, U. (2015). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 21(4), 499-510. Retrieved from [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-391. Retrieved from [Link]

  • Wolde-Kidan, A., et al. (2018). Multi-Organ Crystal Deposition of an Amphoteric Drug in Rats Due to Lysosomal Accumulation and Conversion to a Poorly Soluble Hydrochloride Salt. Toxicological Sciences, 162(2), 615-627. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-(3-Aminophenyl)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-(3-Aminophenyl)propanoic acid hydrochloride. As a crucial intermediate in pharmaceutical synthesis, achieving high purity is paramount. This document, structured in a user-friendly question-and-answer format, addresses common challenges encountered during the purification process, offering practical solutions grounded in chemical principles.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section is designed to help you diagnose and resolve specific issues that may arise during the purification of this compound.

Problem 1: My final product is off-white or colored, not the expected white crystalline solid.

Possible Cause 1: Presence of Azo or Azoxy Byproducts

  • Why it happens: The most common synthetic route to 3-(3-Aminophenyl)propanoic acid is the reduction of 3-(3-nitrophenyl)propanoic acid. During this reduction, particularly if incomplete or under non-optimal conditions, intermediate species like nitroso and hydroxylamine compounds can condense to form colored azo (-N=N-) and azoxy (-N=N+(O-)-) impurities.[1] These compounds are often yellow, orange, or red.

  • Troubleshooting Steps:

    • Recrystallization: This is the most effective method for removing these types of impurities. A solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature is ideal.

    • Activated Carbon Treatment: During the recrystallization process, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Use with caution, as it can also adsorb some of your desired product.

    • Re-evaluate Reduction Conditions: If colored impurities are a persistent issue, revisit your reduction protocol. Ensure complete conversion of the starting material and intermediates.

Possible Cause 2: Residual Starting Material (3-(3-nitrophenyl)propanoic acid)

  • Why it happens: Incomplete reduction will leave unreacted 3-(3-nitrophenyl)propanoic acid in your crude product. While typically a pale yellow solid itself, its presence indicates an impure final product.

  • Troubleshooting Steps:

    • pH Adjustment and Extraction: The basicity of the amino group in your product allows for separation from the acidic nitro-containing starting material. Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic 3-(3-nitrophenyl)propanoic acid will be deprotonated and move into the aqueous layer, while your product remains in the organic layer. Subsequently, you can acidify the organic layer with HCl to precipitate your desired hydrochloride salt.

    • Chromatography: If extraction is not sufficient, column chromatography can be employed. However, this is generally less practical for large-scale purifications.

Problem 2: My yield is significantly lower than expected after purification.

Possible Cause 1: Product Loss During Recrystallization

  • Why it happens: this compound, being a salt, has some solubility even in cold solvents. Using too much solvent or washing the crystals with a large volume of cold solvent will lead to product loss.

  • Troubleshooting Steps:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and minimizes the amount of product remaining in the mother liquor.

    • Wash with Ice-Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant amount of the product.

Possible Cause 2: Inefficient Extraction

  • Why it happens: During a liquid-liquid extraction to remove acidic or basic impurities, incomplete phase separation or using an incorrect pH can lead to the loss of your product into the aqueous layer.

  • Troubleshooting Steps:

    • Monitor pH Carefully: When performing extractions, use a pH meter to ensure you are at the desired pH to keep your product in the intended phase.

    • Back-Extraction: After the initial extraction, you can perform a "back-extraction" of the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.

Problem 3: The purified product shows broad or multiple peaks in HPLC analysis.

Possible Cause 1: Presence of Isomeric Impurities

  • Why it happens: Depending on the synthesis of the starting material, 3-(3-nitrophenyl)propanoic acid, there could be trace amounts of the 2-nitro or 4-nitro isomers. These will also be reduced to the corresponding aminophenylpropanoic acids, which are isomers of your target compound and may have similar chromatographic behavior.

  • Troubleshooting Steps:

    • High-Resolution HPLC: Optimize your HPLC method to achieve baseline separation of the isomers. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.

    • Preparative HPLC: For high-purity applications, preparative HPLC may be necessary to isolate the desired 3-amino isomer.

Possible Cause 2: On-Column Degradation or Interaction

  • Why it happens: The amino and carboxylic acid functional groups can interact with the stationary phase of the HPLC column, leading to peak tailing or broadening.

  • Troubleshooting Steps:

    • Mobile Phase Additives: Add a small amount of an acid (e.g., trifluoroacetic acid or formic acid) or a buffer to the mobile phase to suppress the ionization of the carboxylic acid and protonate the amine, leading to sharper peaks.

    • Column Choice: Consider using a column specifically designed for the analysis of basic compounds.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

The ideal recrystallization solvent will have a steep solubility curve for your compound – high solubility when hot and low solubility when cold. For this compound, a good starting point is an alcohol-water mixture, such as ethanol/water or isopropanol/water . The hydrochloride salt form enhances its solubility in polar protic solvents. You will need to determine the optimal ratio empirically. A general procedure is to dissolve the crude product in a minimal amount of the hot alcohol and then slowly add hot water until the solution becomes slightly turbid. Then, add a few more drops of hot alcohol to redissolve the solid and allow it to cool slowly.

Q2: How can I effectively remove unreacted 3-(3-nitrophenyl)propanoic acid?

As mentioned in the troubleshooting section, a liquid-liquid extraction based on the differing acid-base properties of the product and starting material is highly effective. The key is to exploit the basicity of the amine in your product and the acidity of the carboxylic acid in both compounds.

Q3: What are the expected byproducts from a tin(II) chloride (SnCl2) reduction of 3-(3-nitrophenyl)propanoic acid?

When using SnCl2 for the reduction of nitroarenes, in addition to unreacted starting material, you may encounter:

  • Hydroxylamine intermediates: These are often unstable and can react further.

  • Azo and Azoxy compounds: Formed from the condensation of intermediates.

  • Tin salts: Workup of SnCl2 reactions can be challenging due to the formation of tin oxides and hydroxides.[2] Careful pH control during the workup is crucial to manage these inorganic byproducts.

Q4: Is catalytic hydrogenation a cleaner method for the synthesis?

Catalytic hydrogenation (e.g., using Pd/C) is generally considered a cleaner and more atom-economical method for nitro group reduction compared to dissolving metal reductions like SnCl2.[3] It often leads to fewer byproducts, and the catalyst can be recovered and reused. However, care must be taken to ensure complete reaction to avoid the presence of hydroxylamine intermediates, which can also lead to colored byproducts.[1]

III. Experimental Protocols & Data

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Empirically determine the best solvent system. Good candidates include ethanol/water and isopropanol/water.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen alcohol (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Water Addition: Slowly add hot deionized water dropwise to the hot solution until a slight cloudiness persists.

  • Clarification: Add a few more drops of the hot alcohol until the solution becomes clear again.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • (Optional) Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Table 1: Solubility Properties of Key Compounds
CompoundSolventSolubilityReference
3-(3-nitrophenyl)propionic acidMethanolSoluble[4]
3-(4-nitrophenyl)propionic acidWaterSlightly soluble[5]

IV. Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of this compound.

Purification_Workflow start Crude Product (from synthesis) extraction Liquid-Liquid Extraction (pH adjustment) start->extraction check_color Is the product colored? activated_carbon Add Activated Carbon during Recrystallization check_color->activated_carbon Yes hplc_analysis HPLC Analysis check_color->hplc_analysis No recrystallization Recrystallization extraction->recrystallization recrystallization->check_color activated_carbon->hplc_analysis check_purity Purity > 98%? hplc_analysis->check_purity final_product Pure Product check_purity->final_product Yes repurify Re-evaluate Purification Strategy check_purity->repurify No repurify->extraction

Caption: Purification workflow for this compound.

V. References

  • Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Sn2+ reduction. [Link]

  • PubChem. 3-(3-Aminophenyl)propionic acid. [Link]

  • PubChem. 3-(3-Nitrophenyl)propionic acid. [Link]

  • ResearchGate. What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. [Link]

  • Science Primary Literature. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. [Link]

  • Reddit. Reduction of aromatic nitro compounds with SnCl2. [Link]

  • PubChem. 3-(4-Nitrophenyl)propanoic acid. [Link]

  • Google Patents. Process for the catalytic hydrogenation of aromatic nitro compounds.

  • Semantic Scholar. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. [Link]

  • ResearchGate. Interesting Results of Catalytic Hydrogenation of 3-(2-Nitrophenyl)isoxazoles and 3-(Nitrophenyl)-4,5-dihydroisoxazoles. [Link]

  • Beilstein Journals. Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. [Link]

  • YouTube. Predicting Products of Catalytic Hydrogenation. [Link]

Sources

common side reactions with 3-(3-Aminophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(3-Aminophenyl)propanoic Acid Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. As a bifunctional building block, this reagent is invaluable in chemical synthesis, particularly as a linker in drug discovery and materials science. However, its unique structure—possessing a nucleophilic aniline, an electrophilic carboxylic acid, and existing as a hydrochloride salt—presents specific challenges. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to help you navigate and resolve common experimental issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your reactions. Each answer explains the underlying chemistry and provides actionable protocols to rectify the issue.

Q1: My amide coupling reaction has a very low yield or is not working at all. What is the most common cause?

A1: The most frequent cause of failure in reactions involving this compound is the mishandling of its salt form . The primary amino group on the phenyl ring is protonated as an ammonium chloride salt. In this state, the nitrogen's lone pair is unavailable, rendering it non-nucleophilic and incapable of participating in amide bond formation.[1][2]

Core Chemical Principle: The amine must be in its free base form to act as a nucleophile.

Troubleshooting Protocol:

  • Ensure Stoichiometric Base Addition: Before the coupling reagent is added, you must add at least one full equivalent of a non-nucleophilic organic base to neutralize the hydrochloride and liberate the free amine. Commonly used bases include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[1]

  • Verify Base Purity: Ensure the base is pure and anhydrous. The presence of water can hydrolyze activated intermediates.

  • Consider Additional Base: Many amide coupling reactions (e.g., those using HATU or HOBt) generate acidic byproducts. Therefore, an additional equivalent of base is often required. A general rule is to use 2.0-2.5 equivalents of base in total.

  • Confirm Carboxylic Acid Activation: Ensure your coupling reagent is effectively activating the carboxylic acid. If you are forming an active ester in situ, allow sufficient time for this activation to occur before the amine is expected to react.[3]

// Nodes start [label="Low Yield or\nNo Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_base [label="Did you add at least\n1 eq. of base (e.g., DIPEA)\nto neutralize the HCl salt?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_base [label="Action: Add 1.0-1.2 eq. of a non-nucleophilic\nbase and restart the reaction.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_coupling [label="Is your coupling protocol\nknown to be efficient for anilines?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_coupling [label="Action: Screen alternative coupling reagents\n(e.g., HATU, T3P, EDC/Oxyma). Consider\nconverting acid to acyl chloride.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_side_reactions [label="Do you observe discoloration\nor complex byproducts in LC-MS?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; address_side_reactions [label="Action: Refer to Q2 (Oxidation)\nand Q3 (Polymerization).\nImplement preventative measures.", fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_base; check_base -> add_base [label="No"]; add_base -> start [style=dashed]; check_base -> check_coupling [label="Yes"]; check_coupling -> optimize_coupling [label="No / Unsure"]; optimize_coupling -> start [style=dashed]; check_coupling -> check_side_reactions [label="Yes"]; check_side_reactions -> address_side_reactions [label="Yes"]; address_side_reactions -> start [style=dashed]; check_side_reactions -> success [label="No"]; } ` Caption: A decision-making workflow for diagnosing poor yields.

Q2: My reaction mixture turns brown or purple, and the isolated product is discolored. What is happening?

A2: This is a classic sign of aniline oxidation . The electron-rich aminophenyl moiety is susceptible to oxidation by atmospheric oxygen or other oxidants in your reaction mixture. This process forms highly colored impurities, such as quinone-imines, azoxybenzenes, or nitrobenzenes, which can be difficult to remove.[4][5][6][7]

Core Chemical Principle: Anilines can be oxidized through a series of steps, often initiated by single-electron transfer, leading to conjugated, colored species.[8]

Preventative Protocols:

  • Inert Atmosphere: The most effective preventative measure is to run your reaction under an inert atmosphere. Purge the reaction vessel with dry nitrogen or argon before adding reagents and maintain a positive pressure throughout the experiment.

  • Degas Solvents: Use solvents that have been degassed via sparging with nitrogen/argon or through freeze-pump-thaw cycles to remove dissolved oxygen.

  • Use Fresh Reagents: Use freshly opened bottles of solvents and reagents, as older materials may contain peroxide impurities that can initiate oxidation.

  • Low Temperature: If permissible for your reaction, maintain a lower temperature (e.g., 0 °C) to reduce the rate of oxidation.

  • Purification: If oxidation has already occurred, purification via column chromatography with a silica gel plug pre-treated with triethylamine (0.5-1% in the eluent) can sometimes help by neutralizing acidic sites on the silica that can promote degradation. Alternatively, recrystallization may be effective.

Q3: My LC-MS analysis shows peaks corresponding to dimers or oligomers of my starting material. Why?

A3: You are observing self-condensation or polymerization . Because 3-(3-Aminophenyl)propanoic acid contains both a nucleophilic amine and a carboxylic acid, it can react with itself under amide coupling conditions.[9][10] One molecule's activated carboxylic acid can react with the amine of another molecule, leading to the formation of a dimer, which can then react further to form trimers and larger oligomers.

Core Chemical Principle: This side reaction is analogous to the first step of peptide synthesis, where unprotected amino acids polymerize.[9][11]

Minimization Strategies:

StrategyMechanism of ActionStep-by-Step Protocol
Slow Addition Maintains a low concentration of the activated carboxylic acid, favoring the reaction with your desired substrate over self-reaction.1. Dissolve your amine/nucleophile and 3-(3-aminophenyl)propanoic acid HCl in the reaction solvent. 2. Add the base and stir for 10-15 minutes. 3. Add the coupling reagent slowly over 30-60 minutes using a syringe pump.
Lower Temperature Reduces the rate of all reactions, but can disproportionately slow the bimolecular self-condensation reaction.1. Cool the reaction mixture to 0 °C before adding the coupling reagent. 2. Maintain this temperature for several hours before allowing the reaction to slowly warm to room temperature.
Increased Dilution Reduces the probability of two molecules of the starting material encountering each other.1. Double the volume of solvent used in your original protocol. 2. Be aware that this may also slow down your desired reaction, so monitor by TLC or LC-MS.

// Nodes start [label="3-(3-Aminophenyl)propanoic acid\n(Free Base Form)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidation [label="Oxidized Impurities\n(e.g., Quinone-imines, Nitro-arenes)\n[Colored Byproducts]", fillcolor="#FBBC05", fontcolor="#202124"]; polymerization [label="Self-Condensation Product\n(Dimer/Oligomer)\n[High MW Impurity]", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Invisible node for centering center_node [shape=point, style=invis];

// Edges start -> center_node [arrowhead=none, style=invis]; center_node -> oxidation [label=" Atmospheric O2,\n Peroxides", dir=back, color="#EA4335"]; center_node -> polymerization [label=" Coupling Reagents,\n Excess Heat", dir=back, color="#34A853"]; } ` Caption: The two major competing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for this reagent?

A1: As a hydrochloride salt, the compound is more stable and less prone to air oxidation than its free base form.[12] However, best practices should still be followed.

  • Storage: Store in a tightly sealed container in a cool, dry, dark place. To prevent degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (argon or nitrogen) is recommended for long-term stability.

  • Handling: The compound is an irritant; always wear gloves, safety glasses, and a lab coat.[13][14] Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

Q2: When should I consider using a protecting group for the aniline nitrogen?

A2: While not always necessary for standard amide couplings, protecting the aniline nitrogen (e.g., as a Boc or Cbz carbamate) is advisable under certain conditions:

  • Harsh Reagents: If you are using harsh reagents that could react with the aniline (e.g., strong oxidants or electrophiles not intended for the amine).

  • Carboxylic Acid Activation to Acyl Chloride: If you plan to convert the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, the unprotected aniline can interfere. The HCl generated will protonate the amine, but side reactions are still possible.[2] Protection ensures the acyl chloride formation proceeds cleanly.

Q3: What are some incompatible reagents and conditions to avoid?

A3:

  • Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or nitric acid (HNO₃) will readily oxidize the aniline moiety.[4]

  • Nitrites: In the presence of acid (e.g., residual HCl), sodium nitrite (NaNO₂) or other nitrosating agents will convert the aniline to an unstable diazonium salt.

  • Excessive Heat: High temperatures (>80-100 °C) for prolonged periods can accelerate both oxidation and self-polymerization.

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals. Retrieved January 14, 2026.
  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. (2022).
  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. (2022).
  • Possible oxidation products of aniline. (n.d.).
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (2023). MDPI. Retrieved January 14, 2026.
  • Peptide synthesis. (n.d.). Wikipedia. Retrieved January 14, 2026.
  • Safety Data Sheet for 2-(3-aminophenyl)cyclopentane-1-carboxylic acid hydrochloride. (n.d.). Enamine. Retrieved January 14, 2026.
  • Hydrochloride salt of amine. (2023). Reddit r/OrganicChemistry. Retrieved January 14, 2026.
  • Polymerization of Amino acids - Peptide Bond. (2017). YouTube. Retrieved January 14, 2026.
  • 3-(3-Aminophenyl)propanoic acid Safety Data Sheet. (n.d.). Synquest Labs. Retrieved January 14, 2026.
  • Why are solid phase organics often conjugated to HCl? (2012). Chemistry Stack Exchange. Retrieved January 14, 2026.
  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. (n.d.). Organic Chemistry Frontiers, RSC Publishing. Retrieved January 14, 2026.
  • Amine hydrochloride salts: a problem in polyurethane synthesis. (2007). University of Glasgow Theses Service. Retrieved January 14, 2026.
  • Amide coupling help. (2022). Reddit r/Chempros. Retrieved January 14, 2026.
  • Facile Synthesis of Polymer-Peptide Conjugates via Direct Amino Acid Coupling Chemistry. (2013).
  • Reactions of Amines. (2025). Chemistry LibreTexts. Retrieved January 14, 2026.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Retrieved January 14, 2026.
  • 3-(3-Aminophenyl)propionic acid PubChem Entry. (n.d.). National Center for Biotechnology Information (PubChem). Retrieved January 14, 2026.
  • Tips and tricks for difficult amide bond formation? (2021). Reddit r/Chempros. Retrieved January 14, 2026.
  • Why did my amide synthesis not work? (2021).
  • Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. Retrieved January 14, 2026.
  • Amine PEG carboxylic acid hydrochloride, Mp 5000. (n.d.). Polysciences, Inc.. Retrieved January 14, 2026.
  • Epimerisation in Peptide Synthesis. (2022). MDPI. Retrieved January 14, 2026.
  • 3-(2-Aminophenyl)propanoic acid PubChem Entry. (n.d.). National Center for Biotechnology Information (PubChem). Retrieved January 14, 2026.
  • 3-(3-Aminophenyl)propionic acid AldrichCPR Product Page. (n.d.). Sigma-Aldrich. Retrieved January 14, 2026.
  • 3-(4-Aminophenyl)propionic acid 97% Product Page. (n.d.). Sigma-Aldrich. Retrieved January 14, 2026.
  • (3-Aminophenyl)boronic acid hydrochloride (1:1) CAS Page. (n.d.). Chemsrc. Retrieved January 14, 2026.

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preventing degradation of 3-(3-Aminophenyl)propanoic acid hydrochloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 3-(3-Aminophenyl)propanoic acid hydrochloride (CAS: 102879-44-7). The integrity of this compound is critical for reproducible experimental results. This document outlines the primary degradation pathways and provides a series of troubleshooting guides and frequently asked questions (FAQs) to ensure its stability and efficacy over time. Our protocols are designed as self-validating systems to maintain the highest standards of scientific integrity.

Part 1: Troubleshooting Common Issues

This section addresses specific problems users may encounter, providing causal explanations and actionable solutions.

Issue 1: Visible Discoloration of Solid Compound (Yellowing to Brown)
  • Observation: The normally off-white or light-colored solid has developed a yellow or brown tint.

  • Probable Cause: This is a classic indicator of oxidation. The aromatic amine group (-NH₂) in the molecule is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen. This process can be accelerated by light and elevated temperatures. The formation of colored quinone-imine type structures is a common outcome of amine oxidation.

  • Immediate Action:

    • Segregate the discolored vial to prevent it from being used in critical experiments.

    • Perform a quality control (QC) check as described in the Experimental Protocols section to assess the extent of degradation.

    • If significant degradation is confirmed, the material should be discarded.

  • Preventative Workflow:

cluster_prevention Oxidation Prevention Workflow Start Receive or Synthesize Compound Inert Store under Inert Atmosphere (Argon or Nitrogen) Start->Inert Key Step Seal Use Tightly Sealed Vials (e.g., with PTFE-lined caps) Inert->Seal Light Protect from Light (Amber vials or store in dark) Seal->Light Temp Store at Recommended Temperature (See Table 1) Light->Temp End Maintain Compound Integrity Temp->End

Caption: Workflow for preventing oxidative degradation.

Issue 2: Poor Solubility or Precipitate in a Freshly Prepared Solution
  • Observation: The compound fails to dissolve completely in the intended solvent, or a previously clear stock solution shows precipitation upon thawing.

  • Probable Cause:

    • Degradation: Oxidative degradation products are often less soluble than the parent compound, leading to precipitation.

    • Hygroscopicity: The compound, particularly as a hydrochloride salt, can be hygroscopic, meaning it readily absorbs moisture from the air.[1][2] The introduction of water can alter the compound's mass (leading to weighing errors and incorrect concentration calculations) and potentially facilitate hydrolytic degradation or other reactions.

    • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to the formation of less soluble aggregates or localized concentration changes that promote precipitation.

  • Immediate Action:

    • Gently warm the solution and vortex/sonicate to see if the precipitate redissolves. If it does not, degradation is likely.

    • Discard solutions with persistent precipitates, as their concentration is unreliable.

    • Prepare fresh solutions from a new, properly stored stock of the solid compound.

  • Preventative Measures:

    • Control Headspace: When not in use, purge the vial containing the solid with an inert gas like argon or nitrogen before sealing to displace moisture-laden air.[1]

    • Aliquoting: For solutions, prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize contamination risk.

    • Equilibration: Before opening a vial stored at low temperatures, always allow it to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For maximum long-term stability, the solid compound should be stored under the conditions summarized below. These conditions are chosen to mitigate the primary degradation pathways: oxidation, photodegradation, and moisture-induced changes.[1][3]

Parameter Recommendation Rationale
Temperature -20°CSlows down the rate of all potential chemical degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, directly inhibiting the primary oxidative degradation pathway.[1]
Container Tightly-sealed amber glass vialPrevents moisture and oxygen ingress. Amber color protects against photodegradation.[3]
Location Dark, dry area (e.g., freezer)Further protects from light and ambient moisture.

Q2: How should I handle the compound during weighing and solution preparation?

Due to its hygroscopic nature, minimize the compound's exposure to ambient atmosphere.[1] Weigh the required amount quickly and reseal the container promptly. For highly sensitive applications, weighing should be performed in a glove box under a dry, inert atmosphere.

Q3: What are the main chemical liabilities of this molecule?

The primary points of instability are the aromatic amine and the overall susceptibility to environmental factors.

cluster_stressors Environmental Stressors Molecule 3-(3-Aminophenyl)propanoic acid HCl Aromatic Amine (-NH₂) Degradation Degradation Products (e.g., colored oxides, oligomers) Molecule:amine->Degradation Oxidation Oxygen Oxygen Oxygen->Degradation Light Light (UV/Visible) Light->Degradation accelerates Moisture Moisture (H₂O) Moisture->Degradation facilitates Heat Elevated Temperature Heat->Degradation accelerates

Caption: Key molecular liabilities and environmental stressors.

Q4: For how long can I store solutions of this compound?

While specific stability data in various solvents is not extensively published, a general guideline is to prepare solutions fresh for immediate use. If storage is necessary, flash-freeze single-use aliquots in an appropriate solvent (e.g., DMSO, water) and store them at -80°C for no longer than one month. Always perform a visual inspection for precipitation upon thawing.

Part 3: Experimental Protocols

Protocol 1: Basic Quality Control (QC) by UV-Vis Spectrophotometry

This protocol provides a quick assessment of potential oxidative degradation, which often produces colored impurities that absorb light at longer wavelengths.

Objective: To detect the presence of colored degradation products.

Materials:

  • This compound (both reference/new lot and suspect lot)

  • Spectrophotometry-grade solvent (e.g., Methanol or Ethanol)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare Stock Solutions: Accurately prepare a 1 mg/mL solution of both the reference (new, properly stored) compound and the suspect (e.g., discolored) compound in the chosen solvent.

  • Dilution: Create a working dilution (e.g., 50 µg/mL) from each stock solution.

  • Blanking: Use the pure solvent to zero the spectrophotometer.

  • Spectral Scan: Scan both the reference and suspect samples across a wavelength range of 220 nm to 500 nm.

  • Analysis:

    • Overlay the two spectra.

    • The primary absorbance maximum for the pure compound should be identical between the two samples.

    • Look for a "tailing" absorbance or new, broad peaks in the 350-500 nm region in the suspect sample. The presence of absorbance in this region, where the pure compound should be transparent, strongly indicates the formation of colored oxidative impurities.

Protocol 2: Recommended Handling Procedure for Long-Term Storage

Objective: To ensure the stability of the solid compound upon receipt and during storage.

Procedure:

  • Receipt: Upon receiving the compound, immediately transfer it to a dedicated freezer (-20°C).

  • Inert Gas Purge (Optional but Recommended): For maximum protection, carefully open the container in a low-humidity environment (e.g., a glove bag or a room with a dehumidifier). Gently flush the headspace of the vial with a stream of dry argon or nitrogen for 10-15 seconds.

  • Sealing: Immediately and tightly seal the vial. For standard screw-cap vials, ensure the cap has a chemically resistant liner (e.g., PTFE). For extra protection, wrap the cap-vial interface with Parafilm®.

  • Light Protection: Place the sealed vial inside a secondary container (like a small box or zip-top bag) that is opaque or store it in a designated dark section of the freezer.

  • Logging: Log the compound's location, date of receipt, and initial appearance in your lab inventory system.

References

  • Carstensen, J. T. (1995). Drug Stability: Principles and Practices. Marcel Dekker. (No direct URL, general reference for principles of drug stability).
  • Ando, W. (2018). Photochemistry of Aliphatic and Aromatic Amines. In The Chemistry of the Amino Group. John Wiley & Sons.
  • Calvino-Casilda, V., & Pérez-Cadenas, A. F. (2010). Stability of Aromatic Amines. In Aromatic Amines: Properties, Synthesis and Applications. Nova Science Publishers. (Representative academic source for amine stability).
  • Teva, A., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Molecular Sciences, 24(5), 4567. [Link]

  • Thatcher, S. R., et al. (2000). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceutical Products. Pharmaceutical Technology, 24(4), 58-72. (Illustrative of industry practices for photosensitive compounds).
  • Zhang, M., et al. (2020). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. CrystEngComm, 22(34), 5624-5632. [Link]

  • Serajuddin, A. T. M. (1999). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 88(7), 679-688. [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions Involving 3-(3-Aminophenyl)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Aminophenyl)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during reactions with this compound. The following information is structured in a question-and-answer format to directly address specific experimental challenges.

Section 1: Troubleshooting Guide

This section addresses common problems observed during reactions, their probable causes, and systematic solutions.

Question 1: My amide coupling reaction with this compound is failing or giving very low yields. What's going wrong?

This is a frequent issue stemming from the inherent properties of the starting material. The hydrochloride salt form means the amine is protonated, rendering it non-nucleophilic and thus unreactive in standard amide coupling reactions.[1]

Core Problem: The amine hydrochloride salt is not sufficiently nucleophilic to attack the activated carboxylic acid.[1][2]

Root Causes & Solutions
  • Inadequate Basicity to Free the Amine: The primary reason for failure is the absence of a suitable base, or an insufficient amount, to deprotonate the ammonium salt and generate the free, nucleophilic amine.

    • Solution: Add at least one equivalent of a non-nucleophilic organic base to neutralize the hydrochloride salt. An additional equivalent is often required to neutralize the acid produced during the coupling reaction itself.[1] Commonly used bases include triethylamine (TEA) or diisopropylethylamine (DIPEA).[1]

  • Suboptimal Reaction Conditions: Amide bond formation can be sensitive to various factors.[3]

    • Solution: Ensure all reagents and solvents are anhydrous, as water can hydrolyze activated intermediates.[3] Monitor the reaction temperature closely; some coupling reagents require specific temperature ranges for optimal performance.

  • Poor Solubility: this compound has limited solubility in many common organic solvents, which can hinder the reaction.

    • Solution: Choose a solvent in which both the free amine and the other reactants are soluble. N,N-Dimethylformamide (DMF) or dichloromethane (DCM) are often good starting points.[3] Gentle heating may also improve solubility, but this should be done cautiously to avoid side reactions.

Experimental Protocol: Standard Amide Coupling with an Amine Hydrochloride Salt
  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1.0 eq.) in anhydrous DMF.

  • Add a non-nucleophilic base, such as DIPEA (2.2 eq.). Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation of the amine.

  • In a separate flask, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF. Add a coupling reagent, such as HATU (1.1 eq.).

  • Add the activated carboxylic acid solution to the amine solution.

  • Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl and proceed with standard workup and purification.[3]

Question 2: I'm observing multiple unexpected byproducts in my reaction. What are the likely side reactions?

Side reactions can arise from the bifunctional nature of 3-(3-aminophenyl)propanoic acid and the reactivity of the aromatic amine.

Common Side Reactions and Mitigation Strategies
Side ReactionProbable CauseMitigation Strategy
Self-polymerization The amine of one molecule reacts with the carboxylic acid of another.Use protecting groups for either the amine or the carboxylic acid, depending on the desired reaction pathway.
Oxidation of the Aniline Aromatic amines are susceptible to oxidation, which can be accelerated by air, light, or certain reagents, leading to colored impurities.[4]Store the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon).[4][5] Handle the material quickly and, if possible, in a glovebox.
Reaction with CO₂ Aromatic amines can react with atmospheric carbon dioxide to form carbamate salts, especially in the presence of moisture.[4]Use anhydrous solvents and maintain an inert atmosphere during the reaction.
Acylation of the Carboxylic Acid If the intended reaction is at the amine, the carboxylic acid can sometimes be acylated, especially if a highly reactive acylating agent is used without protection.Protect the carboxylic acid group, for instance, as a methyl or ethyl ester.
Troubleshooting Workflow for Side Reactions

Caption: Troubleshooting workflow for failed reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: Do I need to use a protecting group for the amine or carboxylic acid?

The use of protecting groups is fundamental in peptide synthesis and other complex organic syntheses to prevent unwanted side reactions like polymerization.[6][7][8]

  • When reacting at the carboxylic acid: The amine group should be protected. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[9][10] The Boc group is acid-labile, while the Cbz group is typically removed by catalytic hydrogenolysis.[9][11] This orthogonality is crucial in multi-step syntheses.[9]

  • When reacting at the amine: The carboxylic acid should be protected, for example, as a methyl or ethyl ester, to prevent its participation in the reaction.

Q2: How do I choose between Boc and Cbz protecting groups for the amine?

The choice depends on the overall synthetic strategy and the stability of other functional groups in your molecule.

Protecting GroupIntroduction ReagentDeprotection ConditionKey Advantages
Boc Di-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA)[12]Orthogonal to Cbz; easy removal.[9]
Cbz (Z) Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C)[11]Stable to acidic and basic conditions; orthogonal to Boc.[9][11]
Q3: What are the best practices for storing and handling this compound?

Proper storage and handling are crucial to maintain the integrity of the compound.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] The compound is hygroscopic and should be kept under an inert atmosphere.[5]

  • Handling: Wear appropriate personal protective equipment, including gloves and safety glasses, to avoid contact with skin and eyes.[5] Handle in a well-ventilated area or a fume hood to avoid inhaling the dust.[5]

Q4: My purified product is discolored. What is the cause and how can I purify it?

Discoloration is often due to the oxidation of the aromatic amine group.[4]

  • Prevention: Follow the storage and handling guidelines mentioned above to minimize exposure to air and light.[4]

  • Purification: If the material has discolored, purification may be necessary. Common methods include:

    • Recrystallization: From a suitable solvent system.

    • Column Chromatography: Using an appropriate stationary and mobile phase to separate the desired product from colored impurities.

Section 3: Advanced Protocols

Protocol 1: Boc Protection of 3-(3-Aminophenyl)propanoic acid
  • Suspend this compound (1.0 eq.) in a suitable solvent mixture (e.g., 1,4-dioxane and water).

  • Add sodium hydroxide (2.5 eq.) to deprotonate the amine and dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH 2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected product.

Protocol 2: Cbz Protection of 3-(3-Aminophenyl)propanoic acid
  • Suspend this compound (1.0 eq.) in a mixture of water and a suitable organic solvent (e.g., diethyl ether or THF).

  • Cool the mixture to 0 °C.

  • Add sodium carbonate (2.5 eq.) to neutralize the hydrochloride and act as a base.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

  • Separate the aqueous and organic layers.

  • Acidify the aqueous layer with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the Cbz-protected product.

Visualizing the Protection-Deprotection Logic

Protection_Deprotection cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection Boc_Protect Protection: Amine + (Boc)₂O Boc_Protected Boc-Protected Amine Boc_Protect->Boc_Protected Boc_Deprotect Deprotection: Strong Acid (TFA) Boc_Protected->Boc_Deprotect Boc_FreeAmine Free Amine Boc_Deprotect->Boc_FreeAmine Cbz_Protect Protection: Amine + Cbz-Cl Cbz_Protected Cbz-Protected Amine Cbz_Protect->Cbz_Protected Cbz_Deprotect Deprotection: H₂, Pd/C Cbz_Protected->Cbz_Deprotect Cbz_FreeAmine Free Amine Cbz_Deprotect->Cbz_FreeAmine

Caption: Boc and Cbz protection/deprotection schemes.

References

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds [Table]. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]

  • AGTC Bioproducts. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]

  • Reddit. (2025, October 11). What is the mechanism of the reaction between an amine hydrochloride salt and an acyl chloride? It allegedly occurs in toluene under reflux for 4 hours. r/chemhelp. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Reddit. (2023, June 22). Hydrochloride salt of amine. r/OrganicChemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • Organic Chemistry. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. Retrieved from [Link]

  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3-amino-3-phenylpropanoic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Aminophenyl)propionic acid. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic Nitro and Amino Compounds. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, March 13). Reactions Acid Chlorides With Amines [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. r/organicchemistry. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]

  • PubMed Central. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • Basrah Journal of Science. (2022, August 31). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminophenylboronic acid. Retrieved from [Link]

  • University of Pardubice. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]

  • PubMed. (n.d.). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Structure of Green Pigment Formed by the Reaction of Caffeic Acid Esters (or Chlorogenic acid) with a Primary Amino Compound. Retrieved from [Link]

Sources

Technical Support Center: HPLC Analysis of 3-(3-Aminophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 3-(3-aminophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the chromatographic analysis of this and structurally similar compounds. The unique amphoteric nature of 3-(3-aminophenyl)propanoic acid, possessing both a basic primary amine and an acidic carboxylic acid group, presents specific challenges in reversed-phase HPLC. This document provides in-depth troubleshooting advice and frequently asked questions to help you develop robust and reliable analytical methods.

Troubleshooting Guide: A Question & Answer Approach

This section addresses the most common issues encountered during the analysis of 3-(3-aminophenyl)propanoic acid in a direct, problem-and-solution format.

Q1: Why is my chromatographic peak for 3-(3-aminophenyl)propanoic acid showing significant tailing?

Probable Cause: Peak tailing is the most prevalent issue for basic compounds like 3-(3-aminophenyl)propanoic acid.[1] The primary cause is secondary ionic interactions between the protonated amine group of the analyte and deprotonated (negatively charged) residual silanol groups (Si-O⁻) on the surface of standard silica-based stationary phases (e.g., C18, C8).[2][3] This interaction provides an additional retention mechanism to the primary hydrophobic interaction, but it is kinetically slow, leading to a "tail" as the analyte molecules slowly elute from these active sites.

Solutions:

  • Mobile Phase pH Adjustment (Primary Solution):

    • Mechanism: The most effective way to eliminate this secondary interaction is to suppress the ionization of the surface silanol groups. By lowering the mobile phase pH to between 2.5 and 3.5, the vast majority of silanol groups become protonated (Si-OH), neutralizing their negative charge.[4] At this pH, the analyte's amine group is protonated (-NH₃⁺), but with the silanols neutralized, the undesirable ionic interaction is minimized.

    • Protocol: Prepare your aqueous mobile phase with a buffer or acid to maintain a stable, low pH. A good starting point is 0.1% formic acid or 0.1% phosphoric acid in water.[5] Using a buffer like phosphate at a concentration of 10-25 mM is highly recommended for pH stability.[6]

  • Use of Modern, High-Purity Columns (Complementary Solution):

    • Mechanism: Modern HPLC columns are often manufactured with high-purity silica that has a lower concentration of metal impurities, which can increase silanol acidity. Furthermore, most columns are "end-capped," a process where a smaller silane (like trimethylchlorosilane) is used to bond with many of the remaining free silanols, effectively shielding them from interaction with the analyte.[7]

    • Recommendation: Always opt for a high-quality, end-capped C18 or C8 column from a reputable manufacturer. For particularly stubborn tailing, consider columns with polar-embedded phases, which provide an alternative shielding mechanism for the silica surface.[7][8]

  • Increase Buffer or Additive Concentration (Advanced Solution):

    • Mechanism: Increasing the ionic strength of the mobile phase can help to saturate the active silanol sites with buffer cations (e.g., Na⁺, K⁺), which then compete with the analyte for these sites, reducing tailing.

    • Caution: This approach can alter selectivity and is not always compatible with mass spectrometry (MS) detectors, especially when using non-volatile salts like phosphate.

Below is a troubleshooting workflow for addressing peak tailing.

G start Peak Tailing Observed for 3-(3-aminophenyl)propanoic acid check_ph Is Mobile Phase pH < 3.5 and buffered? start->check_ph adjust_ph ACTION: Adjust aqueous phase to pH 2.5-3.5 using 0.1% Formic or Phosphoric Acid. Ensure adequate buffering. check_ph->adjust_ph No check_column Are you using a modern, high-purity, end-capped column? check_ph->check_column Yes resolved Problem Resolved adjust_ph->resolved change_column ACTION: Switch to a high-purity, end-capped C18 or a polar-embedded column. check_column->change_column No increase_ionic Consider increasing buffer concentration or using a competing base additive (use with caution). check_column->increase_ionic Yes change_column->resolved increase_ionic->resolved

Caption: Troubleshooting workflow for peak tailing.

Q2: My retention time is shifting between injections and runs. What is the cause?

Probable Cause: Retention time instability for an amphoteric compound like 3-(3-aminophenyl)propanoic acid is almost always due to inadequate mobile phase pH control. The compound's overall charge and polarity are highly sensitive to pH. If the mobile phase pH fluctuates, even by a small amount (e.g., 0.1-0.2 units), the ionization state of the carboxylic acid and amine groups will change, leading to significant shifts in retention time.[9] This is especially problematic if the mobile phase pH is close to the pKa of either functional group.

Solutions:

  • Robust Buffering (Critical Solution):

    • Mechanism: A buffer resists changes in pH. Using a simple acidic modifier like 0.1% TFA or formic acid without a corresponding conjugate base does not provide significant buffering capacity.

    • Protocol: Use a true buffer system. For a target pH of 3.0, a phosphate or formate buffer is ideal. Ensure the buffer concentration is adequate, typically between 10-50 mM.[6] The pH of the buffer should be adjusted before mixing with the organic solvent.[6]

  • System Equilibration:

    • Mechanism: The column requires sufficient time to fully equilibrate with the mobile phase. This ensures that the pH and ionic environment within the stationary phase pores are consistent before injection.

    • Protocol: Always allow the column to equilibrate for at least 10-15 column volumes after changing the mobile phase or after the system has been idle. Monitor the baseline and backpressure; a stable signal indicates readiness.

  • Fresh Mobile Phase:

    • Mechanism: Over time, dissolved atmospheric CO₂ can lower the pH of unbuffered or weakly buffered aqueous mobile phases. Organic solvents can also evaporate, changing the mobile phase ratio.

    • Protocol: Prepare mobile phases fresh daily and keep solvent bottles capped when not in use.[10]

Frequently Asked Questions (FAQs)
What is a good starting HPLC method for 3-(3-aminophenyl)propanoic acid?

A robust starting point for method development would be a reversed-phase separation. The table below outlines recommended starting conditions.

ParameterRecommendationRationale
Column High-purity, end-capped C18, 150 x 4.6 mm, 3 or 5 µmProvides good hydrophobic retention while minimizing silanol interactions. A very common and versatile choice.[8]
Mobile Phase A Water with 20 mM Potassium Phosphate, pH adjusted to 3.0Phosphate is an excellent buffer for maintaining a stable low pH, which is critical for good peak shape and reproducible retention.[9]
Mobile Phase B AcetonitrileGood UV transparency and lower viscosity compared to methanol, often resulting in sharper peaks.
Gradient 5% to 60% B over 15 minutesA generic screening gradient to determine the approximate elution conditions. This can be optimized to an isocratic method if the separation allows.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve peak efficiency and reduce viscosity, but should be controlled for reproducibility.[11]
Detection UV at 210 nm or 254 nmThe phenyl ring provides UV absorbance. 210 nm will offer higher sensitivity but may also have a higher baseline, while 254 nm is more selective.
Injection Vol. 5-10 µLA smaller volume minimizes potential peak distortion from the sample solvent.
My analyte has very low retention and elutes near the solvent front. How can I fix this?

Probable Cause: 3-(3-aminophenyl)propanoic acid is a relatively polar molecule. If your mobile phase is too strong (i.e., has too high a percentage of organic solvent), or if your stationary phase is not retentive enough, it will elute very early.

Solutions:

  • Decrease Organic Solvent Percentage: The most straightforward solution is to decrease the percentage of acetonitrile or methanol in your mobile phase. This increases the polarity of the mobile phase, driving the analyte to interact more with the non-polar stationary phase, thus increasing retention.

  • Use a Different Stationary Phase: If reducing the organic content is not feasible or effective, consider a different column.

    • Phenyl Column: A phenyl phase can provide alternative selectivity through pi-pi interactions with the analyte's aromatic ring, which may increase retention compared to a standard C18.[12]

    • HILIC Column: For very polar compounds that are unretained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like bare silica or a diol phase) with a high-organic mobile phase.[8]

Should I consider chemical derivatization for this analysis?

Consider derivatization if you encounter the following:

  • Insufficient Sensitivity: If you are performing trace-level analysis and the native UV absorbance of the compound is insufficient to meet your limit of detection (LOD) or limit of quantification (LOQ) requirements.

  • Poor Selectivity: If your sample matrix is complex and you have co-eluting peaks that interfere with your analyte of interest.

Mechanism & Protocol: Derivatization involves reacting the primary amine group of 3-(3-aminophenyl)propanoic acid with a reagent that attaches a highly fluorescent or UV-absorbent tag.[13] This can increase detection sensitivity by orders of magnitude.

  • Common Reagents for Primary Amines:

    • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to produce a highly fluorescent derivative.[14]

    • Dansyl Chloride (DNS-Cl): Creates a fluorescent derivative, though the reaction can be slower.[14]

    • 9-fluorenylmethyl chloroformate (FMOC-Cl): Forms a stable, UV-active and fluorescent derivative.[15]

  • Workflow: Derivatization is typically performed "pre-column," meaning the sample is reacted with the reagent before injection into the HPLC system. The reaction conditions (pH, temperature, time) must be carefully optimized and validated to ensure the reaction is complete and reproducible.

The diagram below illustrates the principle of enhancing detectability via pre-column derivatization.

G cluster_0 cluster_1 A Analyte in Sample (Low UV Response) C Pre-Column Reaction (Optimized pH, Temp, Time) A->C B Derivatization Reagent (e.g., OPA, FMOC-Cl) B->C D Derivatized Analyte (High UV/Fluorescence Response) C->D E HPLC Injection D->E F Chromatographic Separation E->F G High-Sensitivity Detection (UV or Fluorescence Detector) F->G

Caption: Pre-column derivatization workflow for sensitivity enhancement.

References
  • Kirkland, J. J., et al. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Available at: [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(p-Aminophenyl)propionic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. Available at: [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Aurora Pro Scientific. Available at: [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Available at: [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Available at: [Link]

  • Lab-Training. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Lab-Training.com. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Medikamenter. Available at: [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available at: [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho. Available at: [Link]

  • Filtrous. (2023). Top 10 Most Common HPLC Issues and How to Fix Them. YouTube. Available at: [Link]

  • Marquis, B.J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. Available at: [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Chromatography Today. Available at: [Link]

  • ResearchGate. (2025). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. Available at: [Link]

  • PubMed Central. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC. Available at: [Link]

  • IJFANS. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Food and Nutritional Science. Available at: [Link]

  • ResearchGate. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. ResearchGate. Available at: [Link]

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Technical Support Center: Managing the Hygroscopic Nature of 3-(3-Aminophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Aminophenyl)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for managing the challenges associated with the hygroscopic nature of this compound. By understanding the underlying principles and implementing the robust protocols outlined below, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: The Challenge of Hygroscopicity

This compound, like many amine salts, readily absorbs moisture from the atmosphere. This hygroscopic property is not merely a physical inconvenience; it can significantly impact experimental outcomes by altering the compound's mass, stability, and reactivity. Absorbed water can lead to clumping and handling difficulties, and more critically, can initiate chemical degradation pathways, such as hydrolysis, or act as a medium for other reactions.[1][2] For a hydrochloride salt, the presence of moisture can also lead to the liberation of hydrochloric acid, potentially affecting the pH of solutions and the stability of other components in a formulation. Therefore, meticulous control over the handling and storage environment is paramount for maintaining the compound's quality and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: How can I visually identify if my sample of this compound has absorbed moisture?

A1: A pristine, dry sample should be a free-flowing solid. The first visual indication of moisture absorption is typically clumping or the formation of aggregates.[1] In more advanced stages, the powder may appear damp, pasty, or even begin to deliquesce (dissolve in the absorbed water) to form a viscous liquid. If you observe any of these changes, it is a strong indicator that the compound's integrity has been compromised.

Q2: What is the recommended long-term storage condition for this compound?

A2: To mitigate moisture absorption, this compound should be stored in a tightly sealed container, preferably with a secondary seal like Parafilm®.[3] For optimal protection, storage in a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate) is strongly recommended.[4][5] The Safety Data Sheet for the parent compound, 3-(3-Aminophenyl)propanoic acid, explicitly advises storing it under an inert atmosphere (e.g., argon or nitrogen). This is the gold standard for preventing moisture and oxygen-mediated degradation.[4]

Q3: Can I dry a sample of this compound that has been exposed to moisture?

A3: While it is possible to dry a sample that has absorbed a small amount of moisture, it must be done with caution. Gentle heating under a vacuum is a common method for drying solids.[3][5] However, it is crucial to ensure the temperature is well below the compound's decomposition temperature. Aggressive heating can lead to degradation. Before using a dried sample, it is advisable to re-analyze it to confirm its purity and integrity, for instance, by taking a melting point or running an NMR spectrum.

Q4: How does moisture absorption affect the accuracy of my experimental results?

A4: Moisture absorption directly impacts the accuracy of weighing, leading to an overestimation of the amount of compound used. This can significantly affect reaction stoichiometry, solution concentrations, and dose-response curves in biological assays. Furthermore, the presence of water can alter reaction kinetics, lead to unwanted side products, and degrade the compound, all of which compromise the validity of your experimental data.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on scientific principles.

Issue 1: Inconsistent Weighing and Mass Discrepancies
  • Symptom: The mass of the compound on the analytical balance is unstable and continuously increases. You find it difficult to accurately weigh a specific amount.

  • Root Cause: The compound is actively absorbing moisture from the laboratory atmosphere during the weighing process.

  • Solution:

    • Minimize Exposure Time: Work efficiently to reduce the time the container is open to the air.[3]

    • Use an Appropriate Weighing Vessel: Weigh the compound in a sealable container, such as a vial with a screw cap.

    • Employ the "Weighing by Difference" Technique: This is the most accurate method for hygroscopic solids.[7] The detailed protocol is provided below.

    • Controlled Environment: For highly sensitive experiments, weighing should be performed in a controlled environment with low humidity, such as a glovebox or a balance enclosure purged with dry nitrogen.[8][9]

Issue 2: Poor Solubility or Unexpected Precipitation in Aprotic Solvents
  • Symptom: The compound does not fully dissolve in a dry aprotic solvent in which it is reported to be soluble, or a precipitate forms over time.

  • Root Cause: The absorbed water in the hygroscopic compound may be immiscible with the aprotic solvent, leading to the appearance of insolubility. Alternatively, the water could be reacting with the solvent or other reagents.

  • Solution:

    • Ensure Anhydrous Conditions: Use freshly dried solvents for your reaction. Ensure all glassware is rigorously dried before use.[10]

    • Dry the Compound: If you suspect your compound has absorbed moisture, dry it under vacuum before use, provided it is thermally stable.[5]

    • Consider Solvent Compatibility: If the issue persists, consider using a solvent that is more tolerant to small amounts of water, if your experimental design allows.

Issue 3: Aberrant Results in Analytical Characterization (e.g., NMR Spectroscopy)
  • Symptom: The ¹H NMR spectrum of your compound shows broad peaks, especially for the amine (N-H) and carboxylic acid (O-H) protons. The chemical shifts of these protons may also be inconsistent between samples. In some cases, these peaks may be absent altogether.

  • Root Cause:

    • Proton Exchange: The presence of water facilitates rapid proton exchange between the amine, carboxylic acid, and water molecules. This exchange broadens the corresponding signals in the NMR spectrum.[11]

    • Deuterium Exchange: If using a deuterated solvent that contains residual D₂O (like DMSO-d₆ or Methanol-d₄), the labile N-H and O-H protons will exchange with deuterium, causing their signals to diminish or disappear from the ¹H NMR spectrum.[12]

    • Chemical Shift Averaging: The chemical shift of water is highly dependent on the solvent and the presence of acidic or basic species.[13][14] The presence of your acidic hydrochloride salt and absorbed water will lead to a concentration-dependent chemical shift for the water and exchangeable protons.

  • Solution:

    • Use High-Purity Deuterated Solvents: Use freshly opened ampules of high-purity deuterated solvents.

    • Dry Your Sample: Ensure your sample is as dry as possible before preparing the NMR sample.

    • D₂O Shake: To confirm the identity of N-H and O-H peaks, you can intentionally add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The disappearance of these peaks confirms their identity as exchangeable protons.[12]

    • Low-Temperature NMR: In some cases, acquiring the spectrum at a lower temperature can slow down the rate of proton exchange, resulting in sharper peaks.

Experimental Protocols

Protocol 1: Accurate Weighing of this compound using the "Weighing by Difference" Method

This protocol minimizes the exposure of the hygroscopic compound to the atmosphere, ensuring accurate mass determination.[7]

Materials:

  • Analytical balance

  • Spatula

  • Weighing vial with a secure cap

  • Your reaction flask or vessel

Procedure:

  • Place the capped weighing vial containing an excess of this compound onto the analytical balance and record the initial mass (Mass 1).

  • Remove the weighing vial from the balance.

  • Working quickly, open the vial and use a clean spatula to transfer the desired amount of the compound directly into your reaction flask.

  • Immediately and securely recap the weighing vial.

  • Place the capped weighing vial back onto the same analytical balance and record the final mass (Mass 2).

  • The exact mass of the compound transferred is the difference between the initial and final masses (Mass Transferred = Mass 1 - Mass 2).

Protocol 2: Recommended Storage and Handling Workflow

This workflow provides a systematic approach to maintaining the integrity of your hygroscopic compound from receipt to use.

Caption: Workflow for handling hygroscopic compounds.

Data Summary

ParameterRecommended Condition/ProcedureRationale
Storage Tightly sealed container in a desiccator, under inert gas.Minimizes exposure to atmospheric moisture and oxygen.[4]
Weighing Weighing by difference; use of a glovebox for high precision.Prevents mass fluctuations due to moisture absorption.[7][8]
Solvent Selection Anhydrous grade solvents.Prevents unwanted side reactions and solubility issues.[10]
Drying Gentle heating under vacuum.Removes absorbed water without degrading the compound.[5]

Visualizing the Problem: The Hygroscopic Cascade

The following diagram illustrates the cascading negative effects of improper handling of a hygroscopic compound.

A Improper Storage/Handling B Moisture Absorption A->B C Physical Changes (Clumping) B->C D Inaccurate Weighing B->D E Chemical Degradation (Hydrolysis) B->E F Compromised Experimental Results C->F D->F E->F

Caption: The consequences of moisture absorption.

By adhering to the guidelines and protocols detailed in this technical support center, you can confidently manage the hygroscopic nature of this compound, ensuring the quality of your research and the integrity of your data.

References

  • University of California, Irvine. (2017, September 7). Weighing by Difference [Video]. YouTube. [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. [Link]

  • GMP Pharmaceuticals. (2023, November 25). Maintaining Humidity-Controlled Storage for Hygroscopic Products. Pharma GMP. [Link]

  • Lim, S. Y., O'Brien, C., & Wang, W. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(7), 1376. [Link]

  • Hayman, D. F. (1938). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 10(1), 5-7. [Link]

  • Reddit. (2019, May 25). The most fundamental of fundamentals - How do you weigh your stuff? r/chemistry. [Link]

  • Pharma Learning In Depth. (2025, April 8). Hygroscopicity in Pharmaceuticals [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Vesta Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. [Link]

  • CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]

  • Beck, T., & Arney, L. (2015, March 4). Preparing Anhydrous Reagents and Equipment. Journal of Visualized Experiments, (97), e52588. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • CPAchem Ltd. (2023, February 15). Safety data sheet: 3-(3-Hydroxyphenyl)propionic acid. [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?[Link]

  • Asaclean. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved from [Link]

  • ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?[Link]

  • ResearchGate. (2022, April 12). Does presence of acids impact the position of H2O peak in 1H NMR spectrum?[Link]

  • ResearchGate. (2021, June 4). What's the allowable range of water in 1H-NMR sample?[Link]

  • Chemistry Stack Exchange. (2021, April 25). Why does the addition of heavy water cause OH and NH peaks in NMR spectra to disappear?[Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • Chen, X., et al. (2020). 1H NMR Shift of Single Molecular Water and Its Ligand Interactions in Organic Solvents. ChemRxiv. [Link]

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Technical Support Center: Scaling Up Reactions with 3-(3-Aminophenyl)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, chemists, and process development professionals working with 3-(3-Aminophenyl)propanoic acid hydrochloride. This resource is designed to provide practical, field-tested insights into the challenges and solutions associated with scaling up reactions involving this versatile building block. Our focus is on anticipating common issues and providing clear, actionable guidance rooted in fundamental chemical principles.

Frequently Asked Questions (FAQs)
Section 1: Foundational Knowledge: Properties, Handling, and Stoichiometry

Question: What are the critical physicochemical properties of this compound that I need to consider for scale-up?

Answer: When moving from bench-scale to pilot or manufacturing scale, a thorough understanding of your starting material's properties is paramount. For this compound, several properties are key. The material is typically a solid, which is advantageous for handling, but it is also hygroscopic and can be irritating.[1][2]

Here is a summary of essential data:

PropertyValueSignificance for Scale-Up
Chemical Formula C₉H₁₁NO₂ · HClThe hydrochloride salt form impacts molecular weight and reactivity.
Molecular Weight 201.65 g/mol Essential for accurate molar calculations of reagents.
Appearance Light brown solid[3]Visual check for quality and consistency between batches.
Melting Point ~145-147°C (for related esters)[4]Important for setting drying temperatures and ensuring stability.
Stability Stable under normal conditions[1][3]The product is generally stable, but storage conditions are important.[1]
Hygroscopicity Hygroscopic[1]Must be stored in a dry, inert atmosphere (e.g., nitrogen) to prevent water absorption, which can affect reaction stoichiometry and introduce side reactions.
Key Hazards Skin/eye irritant, harmful if swallowed[1][2]Requires appropriate Personal Protective Equipment (PPE) and engineered controls (e.g., ventilated charging enclosures) during large-scale handling.[1]

Question: How does using the hydrochloride salt versus the free base affect my reaction setup at scale?

Answer: This is a critical consideration that directly impacts reaction success. The hydrochloride salt means the aniline nitrogen is protonated (R-NH₃⁺Cl⁻). This has two major consequences:

  • Stoichiometry: The protonated amine is not nucleophilic. To make it reactive for common reactions like amide coupling, you must add at least one full equivalent of a non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)) to neutralize the hydrochloride and liberate the free amine (R-NH₂).

  • Byproduct Formation: This neutralization reaction generates a salt byproduct (e.g., triethylammonium chloride). This salt can affect the solubility of your reactants and products and must be removed during work-up. On a large scale, this can complicate filtration and phase separations.

Therefore, your process must include a well-defined step for in-situ neutralization, and the subsequent work-up must be designed to handle the resulting salt byproduct.

Section 2: Amide Coupling Reactions - A Common Scale-Up Challenge

Amide bond formation is one of the most common applications for this molecule. However, scaling this reaction introduces challenges related to reagent choice, reaction control, and byproduct management.

Below is a generalized workflow for scaling an amide coupling reaction.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation prep_reagents Charge Solvent & 3-(3-Aminophenyl)propanoic acid hydrochloride add_base Add Stoichiometric Base (e.g., DIPEA) for Neutralization prep_reagents->add_base add_acid Charge Carboxylic Acid Coupling Partner add_base->add_acid cool Cool Reaction Mixture (e.g., 0-5 °C) add_acid->cool add_coupler Slowly Add Coupling Reagent Solution (e.g., EDC/HOBt) cool->add_coupler react Allow to Warm to RT & Monitor for Completion (e.g., HPLC) add_coupler->react quench Quench Reaction (e.g., with water or dilute acid) react->quench phase_sep Phase Separation quench->phase_sep wash Aqueous Washes (e.g., mild acid, base, brine) phase_sep->wash isolate Crystallize/Isolate Product wash->isolate

Caption: Generalized workflow for a scaled-up amide coupling reaction.

Question: How do I choose the most appropriate amide coupling reagent for a large-scale reaction?

Answer: Reagent choice at scale is a balance of reactivity, cost, safety, and ease of byproduct removal. While exotic reagents may give beautiful results in discovery chemistry, they are often impractical for manufacturing. The direct coupling of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[5] Activation of the carboxylic acid is necessary.

Here’s a comparison of common strategies for scale-up:

Coupling StrategyActivating Agent(s)Pros for Scale-UpCons for Scale-Up
Carbodiimide EDC·HCl, HOBt/Oxyma- Cost-effective.- Byproducts are water-soluble, simplifying removal.[5]- Milder conditions than acid chlorides.- Potential for racemization.- EDC can be a sensitizer; requires careful handling.
Acid Chloride Thionyl Chloride (SOCl₂), Oxalyl Chloride- Highly reactive, often leading to fast conversions.[5]- Very high atom economy and low cost.[6]- Generates corrosive HCl gas.- Harsh conditions can be incompatible with sensitive functional groups.- Requires an additional reaction step for formation.[7]
Phosphonium/Uronium HATU, HBTU, PyBOP- Very high reactivity and low rates of racemization.- Extremely expensive.- Poor atom economy.- Byproducts can be difficult to remove without chromatography.

Senior Scientist Recommendation: For most applications at scale, the EDC/HOBt (or Oxyma) system provides the best balance of reactivity, cost, and process safety. The conversion to an acid chloride is a viable, low-cost alternative if the substrate is robust enough to handle the harsh conditions.

This protocol assumes a 1.0 molar scale reaction. Adjust volumes and equipment accordingly.

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Reagent Charge: Charge the reactor with this compound (201.65 g, 1.0 mol, 1.0 eq).

  • Solvent & Neutralization: Add a suitable aprotic solvent (e.g., Dichloromethane or Ethyl Acetate, ~2.0 L). Begin agitation. Add N,N-Diisopropylethylamine (DIPEA) (135.5 g, 1.05 mol, 1.05 eq) slowly, maintaining the internal temperature below 25°C. Stir for 30 minutes.

  • Acid Addition: Add the carboxylic acid coupling partner (1.0 mol, 1.0 eq).

  • Activator Addition: In a separate vessel, dissolve 1-Hydroxybenzotriazole (HOBt) (153.1 g, 1.0 mol, 1.0 eq) and EDC·HCl (210.8 g, 1.1 mol, 1.1 eq) in the reaction solvent (~1.0 L).

  • Reaction: Cool the main reactor to 0-5°C. Slowly add the EDC/HOBt solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Monitoring: Allow the reaction to warm to ambient temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable method (e.g., HPLC, TLC) until the starting material is consumed.

  • Work-up: Upon completion, add water (~2.0 L) to quench the reaction. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (or citric acid), saturated NaHCO₃ solution, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization or reslurrying in an appropriate solvent system.

Section 3: Troubleshooting Work-up and Purification at Scale

Question: My reaction work-up is generating a persistent emulsion during phase separation. What can I do?

Answer: Emulsions are a common and frustrating issue during the scale-up of reactions involving salts and polar solvents. They are often caused by partially soluble byproducts or unreacted starting materials acting as surfactants.

G cluster_emulsion Problem: Emulsion in Work-up cluster_byproduct Problem: Byproduct Removal start Purification Problem Identified emulsion_q Is an emulsion forming? start->emulsion_q add_brine Add Saturated Brine emulsion_q->add_brine Yes byproduct_q Struggling to remove coupling byproducts? emulsion_q->byproduct_q No change_solvent Change Extraction Solvent (e.g., DCM to EtOAc/Toluene) add_brine->change_solvent Still persists filter_aid Filter through Celite® change_solvent->filter_aid Still persists end Product Isolated filter_aid->end is_dcu Is it DCU (from DCC)? byproduct_q->is_dcu Yes byproduct_q->end No is_edu Is it EDU (from EDC)? is_dcu->is_edu No filter_dcu Filter the reaction mixture before aqueous work-up is_dcu->filter_dcu Yes acid_wash Perform acidic wash (e.g., 1M Citric Acid) is_edu->acid_wash Yes is_edu->end No filter_dcu->end acid_wash->end

Caption: Decision tree for troubleshooting common purification issues.

Causality-Based Solutions:

  • Increase Ionic Strength: Adding a saturated brine solution to the aqueous phase increases its density and polarity, which can disrupt the emulsion interface and force separation.

  • Change Solvents: If you are using a chlorinated solvent like Dichloromethane (DCM), switching to a less dense, less polar solvent like Ethyl Acetate (EtOAc) or Toluene can alter the phase dynamics and prevent emulsion formation.

  • Filtration: Passing the entire emulsified mixture through a pad of a filter aid like Celite® can physically break up the emulsion layer. This is often a very effective, if somewhat manual, solution at scale.

Section 4: Safety at Scale

Question: What are the most critical safety considerations when scaling up these reactions?

Answer: Safety must be the primary consideration. Beyond the inherent hazards of the starting material, you must evaluate the entire process.

G ppe Personal Protective Equipment (PPE) - Safety Goggles/Face Shield - Lab Coat - Chemical-Resistant Gloves eng_controls Engineering Controls - Chemical Fume Hood - Ventilated Charging Enclosure - Grounded Equipment process_hazards Process Hazards - Exotherms during neutralization & coupling - Gas Evolution (e.g., HCl from SOCl₂) - Reagent Reactivity (e.g., sensitizers like EDC)

Caption: Critical safety pillars for process scale-up.

  • Thermal Hazard Assessment: Amide coupling reactions can be exothermic, especially during the addition of the coupling reagent. A reaction calorimetry study is highly recommended before scaling to understand the heat flow and ensure your cooling capacity is sufficient to prevent a thermal runaway.

  • Reagent Handling: Many coupling reagents and bases have specific hazards. EDC is a known sensitizer, and thionyl chloride releases toxic HCl gas upon contact with water.[5] Use appropriate engineering controls like fume hoods or closed-system transfers for these materials.

  • Dust Control: this compound is a solid that can cause respiratory irritation.[1][2] When charging large quantities, use a ventilated enclosure or respiratory protection to minimize dust inhalation.

By carefully considering these factors, you can develop a robust, safe, and scalable process for reactions involving this compound.

References
  • 3-(3-Aminophenyl)propanoic acid Safety Data Sheet. Synquest Labs.

  • Thermo Fisher Scientific Safety Data Sheet. Thermo Fisher Scientific.

  • Aldrich Safety Data Sheet for 3-(4-Aminophenyl)propionic acid. Sigma-Aldrich.

  • Fisher Scientific Safety Data Sheet. Fisher Scientific.

  • Fisher Scientific Safety Data Sheet for a related compound. Fisher Scientific.

  • 3-amino-3-phenyl-propionic acid methyl ester hydrochloride properties. Echemi.

  • (3S)-3-amino-3-phenylpropanoic acid hydrochloride PubChem entry. PubChem.

  • 3-(3-Aminophenyl)propionic acid PubChem entry. National Center for Biotechnology Information.

  • 3-(3-Aminophenyl)propionic acid AldrichCPR. Sigma-Aldrich.

  • 3-(3-Aminophenyl)propionic acid. Santa Cruz Biotechnology.

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications.

  • Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry.

  • Amide Synthesis Overview. Fisher Scientific.

  • (S)-3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride as a chiral building block. MySkinRecipes.

  • Work-up procedure example. Organic Syntheses.

  • 3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride. BLD Pharm.

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. National Center for Biotechnology Information.

  • Preparation method for a related propionic acid hydrochloride. Google Patents.

  • 3-(3-Hydroxyphenyl)propionic Acid. Selleck Chemicals.

  • Synthesis of 3,3,3-triphenylpropionic acid via acid chloride. PrepChem.com.

  • Esterification of a related aminopropanoic acid. Google Patents.

  • Work-up procedure involving extractions and pH adjustment. Organic Syntheses.

  • 3-Amino-3-(3-chlorophenyl)propanoic acid. Pharmaffiliates.

  • This compound. CymitQuimica.

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Technical Support Center: Purification of 3-(3-Aminophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(3-Aminophenyl)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your compound.

Troubleshooting Guide: Common Issues in Purification

This section addresses specific problems you may encounter during the purification of this compound, with a focus on recrystallization as the primary purification method.

Problem Potential Causes Solutions & Scientific Rationale
Failure to Dissolve in Hot Solvent 1. Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for dissolving the hydrochloride salt at elevated temperatures. 2. Insufficient Solvent Volume: The amount of solvent is not enough to reach the saturation point at that temperature. 3. Presence of Insoluble Impurities: Starting materials or inorganic salts from the synthesis may be present.1. Solvent Screening: Test solubility in a range of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, or mixtures). Since the compound is a hydrochloride salt, polar protic solvents are generally a good starting point. 2. Incremental Solvent Addition: Add the hot solvent in small portions to the heated crude material until dissolution is achieved. This avoids using an excessive amount of solvent, which would lead to poor recovery. 3. Hot Filtration: If insoluble matter remains, perform a hot filtration to remove these impurities before allowing the solution to cool. This should be done quickly to prevent premature crystallization.
"Oiling Out" During Cooling 1. Supersaturation Occurring Above the Melting Point: The solution becomes supersaturated at a temperature higher than the melting point of the solute, causing it to separate as a liquid. 2. High Concentration of Soluble Impurities: Impurities can depress the melting point of the mixture.1. Re-heat and Dilute: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation temperature. 2. Slower Cooling: Allow the solution to cool more slowly to give the molecules sufficient time to arrange into a crystal lattice. Insulating the flask can aid this process. 3. Solvent System Modification: Consider using a solvent mixture (solvent/anti-solvent). Dissolve the compound in a minimum of a "good" solvent and slowly add a "poor" solvent at an elevated temperature until turbidity is observed, then clarify with a drop of the "good" solvent before cooling.
No Crystals Form Upon Cooling 1. Solution is Not Sufficiently Supersaturated: Too much solvent was used, or the compound has high solubility even at low temperatures. 2. Lack of Nucleation Sites: Crystal growth requires an initial point of nucleation.1. Induce Crystallization:     a. Scratching: Gently scratch the inside of the flask with a glass rod to create microscopic nucleation sites.[1]     b. Seeding: Add a tiny crystal of pure this compound to the cooled solution to act as a template for crystal growth.[1] 2. Increase Concentration: Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[1] 3. Cool to a Lower Temperature: Use an ice bath or refrigerator to further decrease the solubility of the compound.
Low Recovery of Purified Product 1. Excessive Solvent Usage: A large amount of the product remains dissolved in the mother liquor.[2] 2. Premature Crystallization: The product crystallized during a hot filtration step and was lost. 3. Washing with a "Good" Solvent: Washing the filtered crystals with a solvent in which they are highly soluble will dissolve the product.1. Minimize Solvent: Use the minimum amount of hot solvent necessary for complete dissolution of the crude product. 2. Optimize Hot Filtration: Ensure the filtration apparatus is pre-heated to prevent a sudden drop in temperature. 3. Appropriate Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent or a solvent in which the product has very low solubility.
Product Purity Does Not Improve 1. Co-crystallization of Impurities: The impurity has similar solubility properties to the desired compound in the chosen solvent. 2. Ineffective Removal of Baseline Impurities: The chosen purification method is not suitable for the types of impurities present.1. Solvent System Change: Experiment with different solvents or solvent mixtures to exploit solubility differences between the product and the impurity. 2. Alternative Purification Method: If recrystallization is ineffective, consider other techniques such as column chromatography using silica gel or an ion-exchange resin. A strong cationic resin can be effective for purifying aromatic amino acids.[3][4] 3. pH Adjustment: The solubility of amino acids is highly pH-dependent. Adjusting the pH of an aqueous solution can selectively precipitate the desired compound or keep impurities in solution.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of this compound?

A1: While the exact impurities depend on the synthetic route, potential contaminants can include:

  • Unreacted Starting Materials: For example, if synthesized via reduction of a nitro group, residual 3-(3-nitrophenyl)propanoic acid may be present.

  • By-products of the Synthesis: Depending on the reaction, by-products could include isomers or over-reduced/oxidized species.

  • Inorganic Salts: Salts from reagents or pH adjustments during workup (e.g., sodium chloride, sodium sulfate) may be present.

  • Solvents: Residual solvents from the reaction or a previous purification step.

Q2: How do I choose the best solvent for recrystallization?

A2: An ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent. A general rule of thumb is that solvents with similar functional groups to the solute tend to be good solubilizers.[5] For this compound, polar protic solvents like water, ethanol, or methanol are good starting points due to the presence of the ammonium and carboxylic acid groups.

Q3: My compound is a hydrochloride salt. How does this affect purification?

A3: The hydrochloride salt form generally increases the polarity and water solubility of the amino acid. This can be advantageous for aqueous recrystallizations. It's important to maintain an acidic pH to ensure the amino group remains protonated as the hydrochloride salt. If the pH becomes basic, the free amine will be generated, which has significantly different solubility characteristics and may precipitate out of solution or become an oil.

Q4: When should I consider using column chromatography instead of recrystallization?

A4: Column chromatography is a more powerful purification technique and should be considered when:

  • Recrystallization fails to remove a persistent impurity with similar solubility to your product.

  • You have a complex mixture with multiple impurities.

  • You need to separate isomers.

  • You are working with a small amount of material where losses during recrystallization would be significant.

Ion-exchange chromatography, using a strong cationic resin, is particularly well-suited for the purification of aromatic amino acids from various impurities like salts and sugars.[3][4]

Q5: How can I assess the purity of my final product?

A5: Several analytical techniques can be used to determine the purity of your this compound:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful methods for identifying and quantifying impurities with distinct signals.

  • High-Performance Liquid Chromatography (HPLC): HPLC can separate and quantify even minor impurities, providing a precise measure of purity.

  • Elemental Analysis: This technique determines the percentage of carbon, hydrogen, nitrogen, and chlorine, which can be compared to the theoretical values for the pure compound.

Experimental Protocols

Protocol 1: Recrystallization from an Aqueous Solvent System

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent (e.g., water, ethanol/water) should be determined through small-scale trials.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., deionized water, ethanol)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid completely dissolves. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

Purification_Workflow start Crude 3-(3-Aminophenyl)propanoic acid hydrochloride recrystallization Attempt Recrystallization (e.g., from water or ethanol/water) start->recrystallization assess_purity Assess Purity (TLC, HPLC, NMR, MP) recrystallization->assess_purity pure_product Pure Product assess_purity->pure_product Purity Acceptable troubleshoot Troubleshoot Recrystallization (See Guide) assess_purity->troubleshoot Purity Not Acceptable chromatography Column Chromatography (Silica or Ion-Exchange) chromatography->assess_purity troubleshoot->recrystallization Re-attempt with modified conditions troubleshoot->chromatography Recrystallization Fails

Caption: Decision workflow for purification.

References

  • Bousquet, J. et al. (2015). Process for purifying aromatic amino acids.
  • Bousquet, J. et al. (2021). Method for purifying aromatic amino acids.
  • Fonken, G. S. & Johnson, R. A. (1972). Chemical Oxidations with Mircroorganisms. Marcel Dekker, Inc.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Dalton, J. (n.d.). Recrystallization. University of Rochester. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Purity Assessment of 3-(3-Aminophenyl)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for determining the purity of 3-(3-Aminophenyl)propanoic acid hydrochloride. As a crucial intermediate in pharmaceutical synthesis, its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). We will move beyond mere procedural lists to explore the causality behind method selection, the establishment of self-validating experimental systems, and the comparative strengths and weaknesses of each technique, grounded in established scientific principles and regulatory expectations.

The control of impurities is a critical issue for healthcare manufacturing. Regulatory bodies like the ICH and FDA mandate the identification and quantification of impurities present at levels of 0.1% or higher.[1] This guide is designed for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality of this key starting material.

Foundational Analytical Strategies: A Comparative Overview

The selection of an analytical method is dictated by the specific question being asked. Are we determining the absolute content of the main component (assay)? Are we searching for and quantifying unknown trace-level process impurities or degradants (impurity profiling)? Or are we confirming the identity of the material? Each objective has an optimal analytical solution.

The primary techniques for a comprehensive purity assessment of this compound include High-Performance Liquid Chromatography (HPLC), Titrimetry, Gas Chromatography (GC), and various spectroscopic methods. HPLC is considered a powerful tool for drug impurity characterization, providing precise identification and quantification.[2] GC is ideal for analyzing volatile and thermally stable compounds, while spectroscopic methods offer detailed structural information.[2][3]

Logical Framework for Method Selection

The choice of method is a critical decision point in the analytical workflow. It depends on the analytical goal, the nature of the expected impurities, and the stage of drug development.

MethodSelection Start Analytical Goal for 3-(3-Aminophenyl)propanoic acid HCl Assay Determine Potency / Overall Purity (%) Start->Assay Impurity Detect & Quantify Related Substances Start->Impurity Residual Quantify Residual Process Solvents Start->Residual Identity Confirm Chemical Structure Start->Identity HPLC HPLC (UV/PDA) Assay->HPLC Orthogonal Method (High Specificity) Titration Potentiometric Titration Assay->Titration Primary Method (High Precision) Impurity->HPLC Gold Standard (High Sensitivity & Resolution) GC Headspace GC-FID Residual->GC Standard Method (High Sensitivity for Volatiles) Spectroscopy NMR / IR Identity->Spectroscopy Definitive Structural Info

Caption: Decision-making framework for selecting the appropriate analytical method.

Comparative Data Summary

The following table provides a high-level comparison of the primary analytical techniques discussed in this guide.

Technique Primary Application Specificity Sensitivity Quantitation Capability Key Advantages Key Limitations
RP-HPLC Impurity Profiling, AssayHighHigh (ng-pg)ExcellentThe gold standard for separating non-volatile impurities; high resolution and sensitivity.[2]Method development can be complex; requires reference standards for identified impurities.
Titration Assay (Potency)LowLow (mg)ExcellentAn absolute, high-precision method; inexpensive and rapid.[4]Non-specific; cannot distinguish between the API and impurities with similar acid/base properties.
Headspace GC Residual SolventsHighVery High (ppm-ppb)ExcellentThe definitive method for volatile organic impurities.[3]Not applicable to the main compound or non-volatile impurities.
NMR Identification, Structure Elucidation, Assay (qNMR)Very HighLow (µg-mg)Excellent (qNMR)Provides definitive structural information; qNMR is a primary ratio method requiring no specific reference standard.[3][5]Low sensitivity for trace impurities; high instrument cost.
FTIR IdentificationHighModerateNoneProvides a unique molecular "fingerprint" for rapid identity confirmation.Not suitable for quantitation or detecting minor impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling

For comprehensive purity assessment, HPLC, particularly in the reversed-phase (RP-HPLC) mode, is the undisputed gold standard.[2] Its power lies in its ability to separate the main compound from closely related impurities that may arise during synthesis or degradation. The presence of a phenyl group in this compound makes it an excellent chromophore for UV detection.

Causality in Method Design
  • Why Reversed-Phase? The compound has both polar (amino, carboxyl) and non-polar (phenylpropyl) characteristics. RP-HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase, provides the ideal mechanism for retaining and separating the main peak from potentially more or less polar impurities.

  • Why a pH-Controlled Mobile Phase? The molecule is amphoteric. Controlling the mobile phase pH (e.g., with formic acid or an acetate buffer) is critical to ensure a consistent ionization state for both the amino and carboxylic acid groups.[6] This prevents peak splitting and tailing, leading to sharp, symmetrical peaks necessary for accurate quantification.

  • Why a Photodiode Array (PDA) Detector? While a simple UV detector is sufficient, a PDA detector provides an additional layer of validation. It can assess peak purity by comparing UV spectra across a single peak, helping to identify co-eluting impurities that would otherwise go unnoticed.

Workflow for HPLC Purity Analysis

The process from sample receipt to final purity calculation is a systematic workflow designed to ensure data integrity at every step.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing prep_std Prepare Reference Standard Solution sst Perform System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solution inject Inject Standard & Sample Solutions prep_sample->inject sst->inject If SST Passes acquire Acquire Chromatographic Data (PDA) inject->acquire integrate Integrate Peaks acquire->integrate identify Identify Impurities (by RRT) integrate->identify calculate Calculate Purity (% Area Normalization) identify->calculate

Caption: Standard workflow for HPLC-based purity assessment.

Protocol: A Self-Validating RP-HPLC Method for Purity

This protocol is designed according to ICH Q2(R1) principles, where the System Suitability Test (SST) acts as a daily validation check of the system's performance.[7][8]

  • 1. Instrumentation & Materials:

    • HPLC system with quaternary pump, autosampler, column oven, and PDA detector.

    • Chromatographic Data System (CDS).

    • C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Reference Standard: this compound (purity ≥ 99.5%).

    • Reagents: Acetonitrile (HPLC grade), Formic acid, Purified water.

  • 2. Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA, 254 nm.

    • Injection Volume: 10 µL.

  • 3. Solution Preparation:

    • Standard Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the Standard Solution.

  • 4. System Suitability Test (SST):

    • Rationale: The SST is a mandatory check to ensure the chromatographic system is fit for purpose on the day of analysis.[8]

    • Procedure: Make five replicate injections of the Standard Solution.

    • Acceptance Criteria:

      • Repeatability: Relative Standard Deviation (RSD) of the peak area for the main peak must be ≤ 2.0%.

      • Tailing Factor: Must be between 0.8 and 1.5.

      • Theoretical Plates: Must be ≥ 2000.

    • Trustworthiness: The analysis cannot proceed if the SST fails. This ensures that any data generated is from a system operating under validated conditions.

  • 5. Analysis & Calculation:

    • Inject the diluent (as a blank), followed by the Sample Solution.

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Note: Disregard any peaks from the blank and peaks below the disregard limit (typically 0.05%).

Titrimetry: The Standard for Assay (Potency)

While HPLC excels at separating impurities, potentiometric titration is a highly precise and robust method for determining the overall percentage of this compound in a bulk sample. It is an absolute method that relies on stoichiometry, making it a cornerstone for potency assignment.[4]

Principle and Experimental Choice

The method leverages the acidic nature of the hydrochloride salt. The sample is dissolved in a suitable solvent (e.g., water or an alcohol/water mixture) and titrated with a standardized strong base, such as sodium hydroxide (NaOH).

  • Why Potentiometric Detection? A pH electrode is used to monitor the change in potential as the titrant is added. This is superior to colorimetric indicators as it provides an objective, instrument-based determination of the equivalence point, removing subjective operator bias.[4]

  • Why Titrant Standardization? The accuracy of the assay is directly dependent on the accuracy of the titrant's concentration. The NaOH solution must be standardized against a primary standard (e.g., potassium hydrogen phthalate - KHP) immediately before use. This is a critical step for ensuring the trustworthiness of the results.[4]

Protocol: Potentiometric Assay
  • 1. Titrant Standardization:

    • Accurately weigh ~500 mg of dried KHP.

    • Dissolve in water and titrate with ~0.1 M NaOH using a potentiometric titrator to the equivalence point.

    • Calculate the exact molarity of the NaOH solution.

  • 2. Sample Analysis:

    • Accurately weigh ~300 mg of this compound into a beaker.

    • Dissolve in ~50 mL of purified water.

    • Titrate with the standardized 0.1 M NaOH to the potentiometric endpoint.

    • Perform the analysis in triplicate.

  • 3. Calculation:

    • **% Assay = (V x M x FW) / (W x 10) **

      • V = Volume of NaOH at equivalence point (mL)

      • M = Molarity of standardized NaOH (mol/L)

      • FW = Formula Weight of the compound ( g/mol )

      • W = Weight of the sample (mg)

Orthogonal and Complementary Techniques

No single method can tell the whole story. A robust purity assessment relies on using orthogonal methods—techniques that measure the same attribute via different physical principles—to build confidence in the results.

Gas Chromatography (GC) for Residual Solvents

The synthesis of this compound likely involves organic solvents, which must be controlled in the final product. Headspace GC with Flame Ionization Detection (FID) is the standard method for this analysis.

  • Principle: The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas. This gas is then injected into the GC system for separation and quantification.

  • Why it's Orthogonal: It specifically targets volatile impurities that are often invisible to HPLC and Titration methods, providing a more complete impurity profile.[3]

Spectroscopy for Identity Confirmation
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides a rapid and definitive confirmation of the material's identity. The IR spectrum serves as a unique fingerprint, and a comparison against a reference standard can quickly confirm that the correct material is being analyzed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[5] For purity assessment, quantitative NMR (qNMR) can be used as an orthogonal assay method. By integrating the signals from the analyte against a certified internal standard of known purity, a highly accurate, direct measure of the compound's concentration can be obtained without the need for a specific reference standard of the analyte itself.

Conclusion

A comprehensive purity assessment of this compound requires a multi-faceted analytical approach.

  • RP-HPLC is the essential tool for separating, identifying, and quantifying process-related impurities and degradation products.

  • Potentiometric Titration serves as the robust and precise primary method for determining the overall assay or potency.

  • Headspace GC is necessary to control for volatile residual solvents.

  • Spectroscopic methods (FTIR, NMR) are critical for confirming the identity and structure of the material.

By judiciously selecting and combining these techniques, researchers and quality control professionals can build a complete and trustworthy purity profile, ensuring that the material meets the stringent quality standards required for pharmaceutical development. This integrated approach, grounded in scientific rationale and self-validating protocols, forms the bedrock of analytical E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).

References

  • International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Altabrisa Group. (2023). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Altabrisa Group. [Link]

  • Pharmaguideline. (2023). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • J, S., & P, S. (2018). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • de Oliveira, A. (2018). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. IJARSCT. [Link]

  • Roy, S. (2016). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Patel, R. et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • IJCRT. (2022). A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. International Journal of Creative Research Thoughts. [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(p-Aminophenyl)propionic acid on Newcrom R1 HPLC column. SIELC. [Link]

  • PubChem. (n.d.). 3-(3-Aminophenyl)propanoic acid. National Institutes of Health. [Link]

  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. CAT GmbH. [Link]

Sources

comparing biological activity of 3-(3-Aminophenyl)propanoic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Comparing the Biological Activity of 3-(3-Aminophenyl)propanoic Acid Isomers

Introduction: The Critical Role of Isomerism in Drug Discovery

In drug development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Structural isomers—molecules sharing the same chemical formula but differing in the connectivity or spatial arrangement of their atoms—can exhibit vastly different pharmacological profiles. This guide provides a comprehensive framework for the comparative biological evaluation of isomers, using 3-(3-Aminophenyl)propanoic acid as a case study.

We will explore the comparison between positional isomers (where the amino group is at the ortho-, meta-, or para- position) and stereoisomers (the R- and S-enantiomers) of 3-Aminophenylpropanoic acid. While this specific molecule is not extensively characterized in public literature, its structure is analogous to known neuromodulatory agents, such as GABA analogues. Therefore, we will proceed with a well-established hypothetical framework, assuming a potential interaction with a G-protein coupled receptor (GPCR), a common target for such molecules.

This guide is designed for researchers and drug development professionals, providing not just protocols, but the scientific rationale behind the experimental choices. We will detail a multi-stage workflow, from initial target engagement to cellular functional assays, to build a comprehensive picture of each isomer's unique biological signature.

Part 1: The Experimental Workflow for Isomer Characterization

A rigorous comparison of isomer activity requires a systematic approach. The workflow outlined below ensures that data is robust, reproducible, and allows for clear, head-to-head comparisons.

G cluster_0 Phase 1: Target Binding & Affinity A Isomer Synthesis & Purification B Radioligand Binding Assay (Competition) A->B Determine Ki C Surface Plasmon Resonance (SPR) (Kinetics) A->C Determine Ka, Kd D cAMP Accumulation Assay (Agonism) B->D E GTPγS Binding Assay (G-protein Activation) C->E G-protein Coupling F MAPK/ERK Phosphorylation Assay (Western Blot) D->F Signaling Pathway Analysis G Cell Viability Assay (e.g., MTT) G cluster_0 GPCR Signaling Cascade Isomer Agonist Isomer Receptor GPCR Isomer->Receptor Binds G_Protein G-Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB -> Gene Transcription

Caption: A typical GPCR signaling pathway leading to cAMP production.

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between the isomers.

IsomerBinding Affinity Ki (nM)Functional Potency EC50 (nM)Maximal Efficacy (% of Control Agonist)
Positional Isomers
2-Aminophenylpropanoic acid150 ± 12> 10,000 (Inactive)Not Applicable
3-Aminophenylpropanoic acid (racemic)25 ± 3.180 ± 5.595%
4-Aminophenylpropanoic acid850 ± 542,100 ± 15040% (Partial Agonist)
Stereoisomers
(R)-3-Aminophenylpropanoic acid5.2 ± 0.615 ± 2.198% (Full Agonist)
(S)-3-Aminophenylpropanoic acid480 ± 355,500 ± 43035% (Partial Agonist)

Table represents hypothetical data for illustrative purposes.

Interpretation of Hypothetical Data:

  • Positional Isomers: The data suggests a strong preference for the meta position (3-amino), which has the highest affinity and functional potency. The ortho isomer (2-amino) fails to bind effectively, while the para isomer (4-amino) binds weakly and acts as a partial agonist. This highlights a strict structural requirement for receptor interaction.

  • Stereoisomers: A clear stereochemical preference is observed. The (R)-enantiomer is significantly more potent and efficacious than the (S)-enantiomer, indicating that the chiral center is critical for optimal orientation within the receptor's binding pocket. The (R)-enantiomer is the eutomer (the more active enantiomer).

Conclusion

This guide outlines a systematic and rigorous methodology for comparing the biological activities of structural and stereoisomers, using 3-(3-Aminophenyl)propanoic acid as a working example. By progressing from target binding affinity to in vitro functional assays and downstream cellular responses, researchers can build a comprehensive pharmacological profile for each compound. The hypothetical data clearly illustrates how subtle changes in molecular structure—the position of a single functional group or the stereochemistry of a chiral center—can lead to dramatic differences in biological effect, from full agonism to inactivity. This underscores the indispensable role of complete isomer characterization in the pursuit of selective and effective therapeutics.

References

  • Title: GPCR-Membrane-Based Biosensor for Screening G-Protein-Modulating Drugs. Source: Methods in Molecular Biology URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations. Source: Molecular Pharmacology URL: [Link]

  • Title: Measurement of cAMP accumulation in response to GPCR activation. Source: Methods in Molecular Biology URL: [Link]

  • Title: HTRF: A Technology for Drug Discovery. Source: Cisbio Bioassays URL: [Link]

A Researcher's Guide: 3-(3-Aminophenyl)propanoic acid hydrochloride vs. Beta-Alanine in Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and the life sciences, the selection of chemical tools is a critical decision that dictates the trajectory of an investigation. This guide provides an in-depth comparison of two structurally related beta-amino acids: the well-characterized biological modulator, beta-alanine, and the lesser-known compound, 3-(3-Aminophenyl)propanoic acid hydrochloride.

This comparison is structured not as a simple side-by-side feature list, but as a strategic guide. We will explore beta-alanine as a tool for interrogating established biological pathways and position this compound as an exploratory molecule for novel target discovery. Our focus will be on the causality behind experimental choices, providing you with the rationale and detailed protocols to validate these compounds in your own research.

Section 1: Mechanistic Overview—An Established Player vs. a New Contender

A fundamental understanding of a compound's mechanism of action is paramount. Here, the two molecules diverge significantly: beta-alanine has well-defined biological roles, while this compound remains largely uncharacterized, inviting investigation based on its structural motifs.

Beta-Alanine: A Dually Functional Biological Modulator

Beta-alanine's biological significance stems from two primary, distinct mechanisms: its role as a physiological precursor in muscle tissue and its function as a neurotransmitter in the central nervous system (CNS).

  • Peripheral Action: Precursor to Carnosine: In skeletal muscle, beta-alanine is the rate-limiting precursor for the synthesis of the dipeptide carnosine (β-alanyl-L-histidine).[1][2][3] Carnosine is a crucial intracellular buffer, playing a significant role in maintaining pH homeostasis during intense exercise.[1] By sequestering hydrogen ions (H+) produced during anaerobic glycolysis, carnosine delays the onset of muscle fatigue. Supplementation with beta-alanine has been robustly shown to increase muscle carnosine concentrations, thereby enhancing performance in high-intensity activities.[1][4]

  • Central Action: Neuromodulator: Within the CNS, beta-alanine is considered a small molecule neurotransmitter.[5][6] It is structurally intermediate between the inhibitory neurotransmitters glycine and gamma-aminobutyric acid (GABA).[6][7] Beta-alanine exhibits agonist activity at several key receptors, including strychnine-sensitive glycine receptors and GABA-A receptors, and acts as a co-agonist at the NMDA receptor complex.[5][7][8] This pleiotropic activity allows it to exert inhibitory effects on neuronal excitability.

cluster_0 Peripheral (Skeletal Muscle) cluster_1 Central (Nervous System) BA_P Beta-Alanine CS Carnosine Synthase BA_P->CS Histidine L-Histidine Histidine->CS Carnosine Carnosine CS->Carnosine Buffering pH Buffering (Fatigue Delay) Carnosine->Buffering H_ions H+ Ions (from Glycolysis) H_ions->Buffering BA_C Beta-Alanine GlyR Glycine Receptor BA_C->GlyR Agonist GABA_R GABA-A Receptor BA_C->GABA_R Agonist NMDA_R NMDA Receptor BA_C->NMDA_R Co-agonist Inhibition Neuronal Inhibition GlyR->Inhibition GABA_R->Inhibition NMDA_R->Inhibition

Caption: Dual mechanisms of Beta-Alanine in peripheral and central systems.

This compound: An Exploratory Compound

In stark contrast to beta-alanine, there is a notable absence of published literature detailing the specific biological targets or mechanisms of action for this compound.[9][10] Its chemical structure—a propanoic acid backbone with a phenyl ring—is a common scaffold in pharmacologically active molecules, particularly as ligands for G protein-coupled receptors (GPCRs).

Many phenylpropanoic acid derivatives have been identified as potent and selective agonists for free fatty acid receptors, such as GPR40 (FFAR1) and GPR120 (FFAR4), which are key targets in metabolic diseases like type 2 diabetes.[11][12][13][14][15][16][17]

  • GPR40 (FFAR1): Primarily expressed in pancreatic β-cells, its activation by agonists enhances glucose-dependent insulin secretion.[12][18][19]

  • GPR120 (FFAR4): Found in adipose tissue and immune cells, its agonists exhibit anti-inflammatory and insulin-sensitizing effects.[20][21][22]

Hypothesis: Based on this structural precedent, a primary working hypothesis is that this compound may act as a ligand for a GPCR, possibly one involved in metabolism or inflammation. This positions the compound not as a tool for studying a known pathway, but as a starting point for a screening campaign to identify a novel ligand-receptor pairing.

Section 2: Comparative Applications and Data

The divergent mechanistic knowledge directly translates into their applications. Beta-alanine is used to achieve specific, predictable physiological outcomes, while this compound is a candidate for primary screening and hit-to-lead campaigns.

FeatureBeta-Alanine This compound
Primary Mechanism Carnosine Precursor; Neurotransmitter.[1][5]Undetermined; Hypothesized GPCR Ligand.[11][14]
Well-Established Use Ergogenic aid for high-intensity exercise.[1]Chemical building block for synthesis.[23][24]
Key Biological Effect Increases muscle carnosine; Delays muscle fatigue.[1][2]To be determined.
CNS Effect Inhibitory neuromodulation via Glycine/GABA receptors.[5][8]To be determined.
Therapeutic Area Sports Nutrition, potentially Neurology.Potential for Metabolic or Inflammatory Disease (Hypothesized).[12][20]
Research Goal Modulate known pathways; Study pH buffering/neurotransmission.Novel target identification; Ligand screening.

Section 3: Experimental Validation Frameworks

To ensure scientific integrity, every protocol must be a self-validating system. Below are detailed, field-proven methodologies to either confirm the known effects of beta-alanine or to begin the systematic characterization of an unknown compound like this compound.

Protocol 1: Quantifying the Primary Effect of Beta-Alanine in Muscle Tissue

The most direct way to validate the biological action of beta-alanine supplementation is to quantify the resulting increase in muscle carnosine. High-Performance Liquid Chromatography (HPLC) on muscle biopsy samples is the gold standard method.

Objective: To measure the change in intramuscular carnosine concentration following a beta-alanine supplementation regimen.

Methodology: HPLC Analysis of Carnosine in Muscle Biopsy Homogenates

  • Muscle Biopsy:

    • Obtain a baseline muscle biopsy from a suitable muscle (e.g., vastus lateralis or gastrocnemius) from subjects under local anesthesia using a Bergström needle.

    • Immediately freeze the tissue sample in liquid nitrogen and store at -80°C until analysis.

    • Repeat the biopsy after a defined supplementation period (e.g., 4-8 weeks of 4-6 g/day beta-alanine).

  • Sample Preparation (Homogenization and Extraction):

    • Weigh the frozen muscle sample (~10-20 mg).

    • Homogenize the tissue in 10 volumes of ice-cold 0.1 M perchloric acid (PCA).

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant, which contains the acid-soluble metabolites including carnosine.

    • Neutralize the supernatant by adding a calculated volume of 2 M potassium carbonate (K2CO3).

    • Centrifuge again at 15,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.

    • Collect the final supernatant for HPLC analysis.

  • HPLC Analysis:

    • System: An HPLC system equipped with a UV detector.

    • Column: A mixed-mode column such as Primesep 100 is suitable.[25]

    • Mobile Phase: An isocratic mobile phase of water, acetonitrile (MeCN), and trifluoroacetic acid (TFA) (e.g., 80:20:0.1 v/v/v).[25]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 210-215 nm.[25][26]

    • Quantification: Prepare a standard curve using known concentrations of pure carnosine. Inject the prepared samples and quantify the carnosine peak by comparing its area to the standard curve. Express results as mmol per kg of wet weight muscle.

  • Validation:

    • The protocol is validated by observing a statistically significant increase in carnosine concentration in the post-supplementation samples compared to baseline. A successful experiment will corroborate decades of research on beta-alanine's primary peripheral effect.[27]

Protocol 2: A Primary Screening Assay for this compound

Given the hypothesis that this compound may target a GPCR, a robust and generalizable functional assay is required. A cell-based assay that measures the accumulation of a downstream second messenger is an excellent starting point. The IP-One assay, which detects inositol monophosphate (IP1) accumulation following Gq-coupled receptor activation, is an industry-standard method.

Objective: To determine if this compound activates a Gq-coupled GPCR.

Methodology: HTRF IP-One Assay for Gq Activation

N1 Day 1: Transfection HEK293 cells are co-transfected with: 1. GPCR of Interest (Orphan or Known) 2. Promiscuous Gαq subunit N2 Day 2: Cell Plating Seed transfected cells into 384-well white assay plates. Incubate for 24h. N1->N2 N3 Day 3: Compound Stimulation 1. Prepare serial dilutions of 3-APP HCl. 2. Add compound or control (agonist/vehicle) to cells. 3. Add 50mM LiCl to inhibit IP1 degradation. N2->N3 N4 Incubate Allow stimulation for 60 minutes at 37°C. N3->N4 N5 Detection Lyse cells and add HTRF reagents: - IP1-d2 (Acceptor) - Anti-IP1-Cryptate (Donor) N4->N5 N6 Incubate Allow competitive binding for 60 minutes at room temperature, protected from light. N5->N6 N7 Read Plate Measure fluorescence at 665nm and 620nm on an HTRF-compatible plate reader. N6->N7 N8 Data Analysis 1. Calculate 665/620 ratio. 2. Convert ratio to IP1 concentration using standard curve. 3. Plot Dose-Response Curve and calculate EC50. N7->N8

Caption: Experimental workflow for a GPCR activation screening assay.

  • Cell Line and Transfection:

    • Use a robust cell line like HEK293.

    • Transiently co-transfect cells with a plasmid encoding your GPCR of interest (this could be a known receptor or an orphan GPCR) and a plasmid for a promiscuous Gαq-family protein. The promiscuous G-protein forces the signaling of most GPCRs through the phospholipase C (PLC) pathway, making the assay broadly applicable.[28][29]

  • Assay Preparation:

    • Plate the transfected cells into white, solid-bottom 384-well plates and incubate for 24-48 hours.

    • Prepare a serial dilution of this compound in an appropriate stimulation buffer. Include a known agonist for the receptor (positive control) and vehicle only (negative control).

  • Stimulation and Lysis:

    • Aspirate the culture medium from the cells.

    • Add the compound dilutions to the wells. It is critical to add Lithium Chloride (LiCl) to the stimulation buffer; LiCl inhibits IP1 degradation, allowing it to accumulate to detectable levels.[30][31]

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents as per the manufacturer's protocol (e.g., Cisbio IP-One HTRF kit).[30][32][33] The reagents typically consist of an IP1 analog labeled with a d2 acceptor and an anti-IP1 antibody labeled with a Europium cryptate donor.[31]

  • Detection and Analysis:

    • Incubate at room temperature for 60 minutes to allow the competitive immunoassay to reach equilibrium.

    • Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).[34]

    • Calculate the ratio of the two emission wavelengths. The signal is inversely proportional to the amount of IP1 produced by the cells.[32]

    • Plot the signal ratio against the log concentration of your test compound to generate a dose-response curve and calculate the EC50 (half-maximal effective concentration).

  • Validation:

    • A sigmoidal dose-response curve for this compound indicates that it is an agonist for the tested Gq-coupled receptor. This positive result (a "hit") provides the foundational data needed to justify further investigation into its selectivity and potency.

Conclusion and Strategic Recommendations

The choice between beta-alanine and this compound is entirely dependent on the research objective.

  • Choose Beta-Alanine when your goal is to study or modulate well-defined physiological processes. It is a reliable tool for investigating the roles of intracellular pH buffering in muscle physiology or for exploring the effects of Glycine/GABA receptor modulation in the CNS. Its effects are predictable and supported by a vast body of literature.

  • Choose this compound when your objective is novel discovery. It represents a starting point for a target identification or lead discovery program. Its structural similarity to known GPCR agonists makes it a rational candidate for screening campaigns. The experimental workflow should focus on systematic characterization, beginning with broad functional screens like the GPCR activation assay detailed here, followed by selectivity profiling and mechanism deconvolution studies.

By understanding the distinct scientific narratives of these two compounds, researchers can make informed decisions, design robust experiments, and ultimately accelerate their scientific programs.

References

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  • Negoro, N., et al. (2012). Discovery of Phenylpropanoic Acid Derivatives Containing Polar Functionalities as Potent and Orally Bioavailable G Protein-Coupled Receptor 40 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 55(8), 3756-3776. [Link]

  • Singh, S., et al. (2016). GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. Current Protein & Peptide Science, 17(5), 453-462. [Link]

  • Patsnap Synapse. (2024). What are GPR40 agonists and how do they work? Patsnap. [Link]

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  • Poitout, V., & Steneberg, P. (2015). GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit. Diabetes, Obesity and Metabolism, 17(7), 622-629. [Link]

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  • Negoro, N., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed, 55(8), 3756-76. [Link]

  • Derave, W., et al. (2010). Muscle carnosine metabolism and beta-alanine supplementation in relation to exercise and training. Sports Medicine, 40(3), 247-263. [Link]

  • Zhou, G., et al. (2017). Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3375-3380. [Link]

  • Liu, Y., et al. (2022). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. MDPI. [Link]

  • Lu, H., et al. (2015). GPR40: A therapeutic target for mediating insulin secretion (Review). Experimental and Therapeutic Medicine, 10(4), 1239-1244. [Link]

  • Takeda, S., et al. (2012). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters, 3(7), 555-560. [Link]

  • Bowers, M. R., et al. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols, 3(1), 101144. [Link]

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  • Derave, W., et al. (2010). Muscle Carnosine Metabolism and β-Alanine Supplementation in Relation to Exercise and Training. SciSpace. [Link]

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  • ResearchGate. (n.d.). Synthesis of carnosine from precursor amino acids β-alanine and L-histidine. ResearchGate. [Link]

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A Comparative Guide to Non-Natural Amino Acid Alternatives for 3-(3-Aminophenyl)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

In the landscape of peptidomimetics and drug discovery, the strategic incorporation of non-natural amino acids is a cornerstone for enhancing therapeutic potential. 3-(3-Aminophenyl)propanoic acid, a meta-substituted β-amino acid, serves as a valuable scaffold, imparting unique conformational properties and metabolic stability to peptide structures. However, the vast chemical space of non-proteinogenic amino acids offers a rich palette of alternatives, each capable of fine-tuning a molecule's pharmacological profile.[1][2]

This guide provides a comparative analysis of viable alternatives to 3-(3-Aminophenyl)propanoic acid hydrochloride. We will move beyond a simple catalog of compounds, delving into the causal relationships between structure and function. The objective is to equip researchers, scientists, and drug development professionals with the rationale and experimental frameworks needed to select and validate the optimal building block for their specific application.

The Rationale for Seeking Alternatives

3-(3-Aminophenyl)propanoic acid is a β-amino acid, meaning its amino group is attached to the β-carbon, two atoms away from the carboxylate group.[3] This seemingly small change from the proteinogenic α-amino acid structure introduces a profound impact: it adds an extra carbon to the peptide backbone, altering hydrogen-bonding patterns and favoring novel secondary structures like 10-, 12-, or 14-helices.[3] Furthermore, peptides incorporating β-amino acids exhibit remarkable resistance to proteolytic degradation, a critical hurdle in peptide-based drug development.[4]

The quest for alternatives is driven by the need to:

  • Modulate Physicochemical Properties: Improve solubility, lipophilicity, and cell permeability.

  • Enhance Target Affinity and Selectivity: Introduce new interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic moieties) to optimize binding.

  • Explore Diverse Conformational Landscapes: Utilize structurally constrained or substituted analogs to induce specific secondary structures (turns, helices) necessary for biological activity.[5]

  • Improve Metabolic Stability: Design analogs that are less susceptible to metabolic enzymes like cytochrome P450s.

Below is a diagram illustrating the classes of alternatives we will explore.

G parent 3-(3-Aminophenyl)propanoic Acid sub_cat1 Positional Isomers parent->sub_cat1 sub_cat2 Ring-Substituted Analogs parent->sub_cat2 sub_cat3 Heterocyclic Bioisosteres parent->sub_cat3 sub_cat4 Backbone-Modified & Constrained Analogs parent->sub_cat4 isomer1 2-(Aminophenyl)propanoic Acid sub_cat1->isomer1 isomer2 4-(Aminophenyl)propanoic Acid sub_cat1->isomer2 ringsub1 Halogenated (F, Cl) Analogs sub_cat2->ringsub1 ringsub2 Alkylated (Me, Et) Analogs sub_cat2->ringsub2 ringsub3 Hydroxylated Analogs sub_cat2->ringsub3 hetero1 Thiazole Analogs sub_cat3->hetero1 hetero2 Pyridyl Analogs sub_cat3->hetero2 hetero3 Thiophene/Furan Analogs sub_cat3->hetero3 backbone1 β² and β³ Analogs sub_cat4->backbone1 backbone2 Cyclic β-Amino Acids sub_cat4->backbone2 backbone3 Stapling Precursors sub_cat4->backbone3

Caption: Classification of alternatives to 3-(3-Aminophenyl)propanoic acid.

Comparative Analysis of Key Alternatives

The selection of an alternative is a hypothesis-driven process. A substitution at the meta position of an aromatic amino acid, for instance, has been reported to increase affinity for the Large-neutral Amino Acid Transporter 1 (LAT-1), a protein often upregulated in cancer.[6] The following sections compare different classes of alternatives based on their structural features and functional implications.

Positional Isomers and Ring-Substituted Analogs

Moving the amino group to the ortho or para position, or adding substituents to the phenyl ring, can dramatically alter electronic distribution, steric profile, and binding interactions. For example, fluorination can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking sites of oxidation.[7][8]

Compound Class Structure Example Key Rationale for Use Potential Impact Supporting Source(s)
Parent Compound 3-(3-Aminophenyl)propanoic acidBaseline β-amino acid scaffold with an aromatic side chain.Induces non-natural secondary structures; increases proteolytic resistance.[4][9]
Para-Substituted S-3-Amino-3-(4-fluorophenyl)propionic AcidIntroduce fluorine to enhance bioactivity, selectivity, and metabolic stability.Can form favorable interactions with target proteins; may improve CNS penetration.[8]
Meta-Substituted (R)-3-Amino-3-(3-chlorophenyl)propionic acidIntroduce a larger halogen to probe steric tolerance and hydrophobic pockets.Increases lipophilicity; may enhance binding to transporters like LAT-1.[6][10]
Hydroxylated 3-((4-Hydroxyphenyl)amino)propanoic acidAdd a hydrogen-bond donor/acceptor to improve solubility and target interactions.Can lead to new, specific hydrogen bonds with the target receptor; may alter solubility.[11]
Heterocyclic Bioisosteres

Replacing the phenyl ring with a heterocycle is a powerful strategy in medicinal chemistry. Thiazole, for example, is a "privileged" scaffold found in numerous bioactive compounds and approved drugs, recognized for its diverse pharmacological activities, including anticancer properties.[12] Such bioisosteres can improve solubility, introduce new hydrogen bonding capabilities, and alter the metabolic profile of the parent molecule.

Compound Class Structure Example Key Rationale for Use Potential Impact Supporting Source(s)
Thiazole Analogs 3-[(4-Phenylthiazol-2-yl)amino]propanoic acid derivativesIntroduce a bioisostere known for broad biological activity and favorable drug-like properties.Can enhance anticancer or antimicrobial activity; improves metabolic stability.[12][13][14]
Aminophthalazines 4-Anilino-1-phenylphthalazine derivativesUtilize a scaffold shown to reduce prostaglandin E2 (PGE2) levels in cancer cells.Provides potent anti-inflammatory and anti-tumor activity independent of COX-2 inhibition.[15]
Backbone-Modified and Constrained Analogs

Modifying the propanoic acid backbone itself offers another layer of control. Substituting at the α-carbon (β²) versus the β-carbon (β³) leads to different conformational preferences.[3] Cyclic β-amino acids introduce rigid constraints, locking the backbone into a specific conformation that can pre-organize the molecule for high-affinity binding. For applications requiring stabilization of α-helical structures, specialized non-natural amino acids for "peptide stapling" are an important alternative strategy.[][17]

Compound Class Structure Example Key Rationale for Use Potential Impact Supporting Source(s)
β²-Amino Acids (Generic β²-substituted)Alter backbone conformation and side-chain presentation compared to β³-analogs.Favors different secondary structures (e.g., 12-helices); provides distinct side-chain orientation.[3][18]
Cyclic β-Amino Acids (Generic cyclopropane or cyclobutane β-amino acid)Introduce conformational rigidity to reduce the entropic penalty of binding.Can dramatically increase binding affinity and selectivity by locking in the bioactive conformation.[19][20]
Stapling Amino Acids α-alkenyl α-methyl amino acidsCovalently cross-link a peptide chain to stabilize an α-helical conformation.Enhances helicity, proteolytic resistance, and cell permeability for inhibiting protein-protein interactions.[][17][21]

Experimental Protocols & Validation

Trustworthiness in research stems from self-validating protocols. The following sections provide methodologies for the synthesis, incorporation, and evaluation of these non-natural amino acids, forming a logical workflow from chemical creation to biological validation.

G cluster_0 Synthesis & Characterization cluster_1 Peptide Integration cluster_2 Performance Evaluation synthesis Protocol 1: Chemical Synthesis of Analog characterization Purity & Identity Check (NMR, MS, HPLC) synthesis->characterization spps Protocol 2: Solid-Phase Peptide Synthesis (SPPS) characterization->spps purification Peptide Purification (RP-HPLC) spps->purification stability_assay Protocol 3: Proteolytic Stability Assay purification->stability_assay activity_assay Biological Activity Assay (e.g., Cell Viability, Binding) stability_assay->activity_assay

Caption: Experimental workflow from analog synthesis to performance validation.

Protocol 1: Synthesis of a 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivative

This protocol is adapted from methodologies used to create substituted aminopropanoic acid derivatives.[11] It serves as a template for synthesizing N-aryl β-amino acids.

Objective: To synthesize N-(4-hydroxyphenyl)-β-alanine.

Materials:

  • 4-aminophenol

  • Acrylic acid

  • Deionized water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-aminophenol (e.g., 0.1 mol) and deionized water (100 mL).

  • Addition of Reactant: While stirring, slowly add acrylic acid (0.1 mol) to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Allow the mixture to cool to room temperature. A precipitate should form.

    • Isolate the crude product by vacuum filtration, washing the solid with cold deionized water.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality: The reaction proceeds via a Michael addition, where the nucleophilic amine of 4-aminophenol attacks the β-carbon of the electron-deficient alkene in acrylic acid. Using water as a solvent is both environmentally friendly and effective for this reaction.

Protocol 2: Incorporation into a Peptide via Fmoc-SPPS

This protocol outlines the standard procedure for incorporating an Fmoc-protected β-amino acid into a growing peptide chain on a solid support.

Objective: To couple Fmoc-β-amino acid-OH to a resin-bound peptide chain.

Materials:

  • Peptide synthesis resin with N-terminal amine (e.g., Rink Amide resin)

  • Fmoc-protected β-amino acid analog

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection agent: 20% Piperidine in DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to expose the free N-terminal amine. Wash thoroughly with DMF (5-7 times).

  • Activation of Amino Acid: In a separate vial, dissolve the Fmoc-β-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. Note: β-amino acids may require longer coupling times or double coupling due to slower kinetics compared to α-amino acids.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

  • Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

  • Iteration: Repeat steps 2-6 for each subsequent amino acid in the sequence.

Causality: The HBTU/HOBt/DIPEA system is a highly efficient method for forming amide bonds. Pre-activation converts the carboxylic acid into a more reactive ester intermediate, which is then readily attacked by the free amine on the resin. The use of excess reagents drives the reaction to completion.

Protocol 3: Proteolytic Stability Assay

Objective: To compare the stability of a β-amino acid-containing peptide to its α-amino acid counterpart in the presence of a protease.

Materials:

  • Peptide containing the non-natural amino acid.

  • Control peptide (all α-amino acids).

  • Protease (e.g., Trypsin, Chymotrypsin, or human serum).

  • Assay buffer (e.g., PBS, pH 7.4).

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA).

  • RP-HPLC system with a C18 column.

Procedure:

  • Sample Preparation: Prepare stock solutions of the test and control peptides in the assay buffer to a final concentration of 1 mg/mL.

  • Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the protease solution (e.g., final protease concentration of 10 µg/mL).

  • Time-Course Incubation: Incubate the reaction at 37°C. At designated time points (e.g., 0, 15 min, 30 min, 1h, 4h, 24h), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution (e.g., 1:1 v/v).

  • Analysis:

    • Analyze each quenched time point sample by RP-HPLC.

    • Monitor the disappearance of the full-length peptide peak over time.

  • Data Interpretation: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) for each peptide. A significantly longer half-life for the β-amino acid-containing peptide demonstrates enhanced proteolytic stability.

Causality: Proteases have highly specific active sites evolved to recognize and cleave the peptide bonds between L-α-amino acids. The altered backbone geometry and stereochemistry introduced by a β-amino acid disrupt this recognition, rendering the adjacent peptide bonds resistant to cleavage.[4]

Concluding Remarks

The strategic selection of a non-natural amino acid is a critical decision in modern drug design. While 3-(3-Aminophenyl)propanoic acid is a robust and useful building block, its analogs and bioisosteres open up a vast and nuanced design space. By understanding the structural and functional consequences of each modification—be it a simple halogen substitution, a bioisosteric ring replacement, or a fundamental change to the peptide backbone—researchers can rationally design molecules with superior potency, selectivity, and drug-like properties. The experimental frameworks provided here offer a clear path for validating these design choices, ensuring that theoretical advantages translate into tangible improvements in performance.

References

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  • Mickevičius, V. et al. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Wang, Y. et al.
  • Li, X. et al. Improved Synthesis of Unnatural Amino Acids for Peptide Stapling.
  • ChiroBlock. Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock.
  • Kavaliauskas, P. et al. Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Grybaitė, B. et al. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
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  • Wikipedia. Beta-peptide. Wikipedia.
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A Comparative Guide to the Characterization of Novel Compounds Synthesized from 3-(3-Aminophenyl)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis, characterization, and comparative analysis of novel compounds derived from 3-(3-aminophenyl)propanoic acid hydrochloride. As a versatile scaffold, this starting material offers a gateway to a diverse range of functionalized molecules with potential therapeutic applications. This document, intended for researchers and professionals in drug discovery and development, outlines detailed experimental protocols, explains the rationale behind methodological choices, and presents a comparative analysis with relevant alternatives, supported by experimental data.

Introduction: The Potential of 3-(3-Aminophenyl)propanoic Acid Derivatives

This compound serves as a valuable starting block in medicinal chemistry. Its structure, featuring a reactive primary amine and a carboxylic acid, allows for a multitude of chemical modifications. Arylpropionic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer properties[1][2][3][4]. By modifying the core structure of 3-(3-aminophenyl)propanoic acid, researchers can explore new chemical spaces and develop novel compounds with tailored pharmacological profiles.

This guide will focus on a representative synthetic pathway to illustrate the characterization process: the synthesis of novel thiazole derivatives. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects[5][6][7]. We will then delve into the critical analytical techniques required to unequivocally confirm the structure and purity of these newly synthesized entities.

Synthesis of Novel Thiazole Derivatives: A Representative Workflow

The following section details a plausible synthetic route for creating novel thiazole derivatives from 3-(3-aminophenyl)propanoic acid. This method is adapted from established procedures for similar compounds and serves as a practical example for researchers.[5][6]

Experimental Workflow: Synthesis of Thiazole Derivatives

cluster_0 Step 1: Acylation cluster_1 Step 2: Thiazole Ring Formation A 3-(3-Aminophenyl)propanoic acid hydrochloride C Acylated Intermediate A->C Base (e.g., Triethylamine) DCM, 0°C to rt B Acylating Agent (e.g., Acetyl Chloride) B->C D Acylated Intermediate F Novel Thiazole Derivative D->F Reflux, Ethanol E α-haloketone (e.g., 2-bromoacetophenone) E->F

Caption: A representative workflow for the synthesis of novel thiazole derivatives.

Detailed Protocol:

Step 1: Acylation of this compound

  • Suspend this compound (1.0 eq) in dichloromethane (DCM).

  • Cool the suspension to 0°C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension.

  • Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the acylated intermediate.

Causality of Experimental Choices: The use of a base like triethylamine is crucial to deprotonate the amine hydrochloride, allowing it to act as a nucleophile. Dichloromethane is a suitable solvent as it is relatively inert and allows for easy workup. Performing the initial reaction at 0°C helps to control the exothermic reaction between the amine and the acylating agent.

Step 2: Thiazole Ring Formation

  • Dissolve the acylated intermediate (1.0 eq) in ethanol.

  • Add the appropriate α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified novel thiazole derivative.

Causality of Experimental Choices: The Hantzsch thiazole synthesis is a reliable method for forming the thiazole ring from a thioamide (in this case, the acylated intermediate can be considered a precursor) and an α-haloketone.[5][6] Refluxing in ethanol provides the necessary thermal energy for the condensation and cyclization reactions to occur.

Comprehensive Characterization of Novel Compounds

Unequivocal structural elucidation and purity assessment are paramount in the characterization of any new chemical entity. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow for Characterization

A Purified Novel Compound B NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) A->B C Mass Spectrometry (HRMS) A->C D FTIR Spectroscopy A->D E HPLC/UPLC A->E F Structural Confirmation B->F C->F D->F G Purity Assessment E->G

Caption: A standard workflow for the analytical characterization of novel compounds.

Key Characterization Techniques and Protocols:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.[8][9][10]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Indicates the number of different carbon environments in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC), which helps in assembling the molecular structure.[10][11]

Protocol for NMR Sample Preparation:

  • Accurately weigh 5-10 mg of the purified novel compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean and dry NMR tube.

  • Acquire the desired NMR spectra on a calibrated spectrometer.[12]

2. Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the synthesized compound and for obtaining information about its elemental composition through high-resolution mass spectrometry (HRMS).

Protocol for HRMS Analysis:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

  • Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.

  • Compare the experimentally determined exact mass with the calculated theoretical mass to confirm the elemental composition.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Protocol for FTIR Analysis (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the infrared spectrum.

4. High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

HPLC/UPLC is the primary technique for assessing the purity of the synthesized compound.

Protocol for Purity Assessment by HPLC:

  • Prepare a stock solution of the sample (e.g., 1 mg/mL) in a suitable solvent.

  • Develop a suitable chromatographic method (i.e., select a column, mobile phase, and gradient) that provides good separation of the main peak from any impurities.

  • Inject a known concentration of the sample and analyze the resulting chromatogram.

  • Purity is typically determined by the area percentage of the main peak. For regulatory filings, a purity of >95% is generally required.

Comparative Analysis with Alternative Compounds

To understand the potential advantages of the newly synthesized compounds, it is crucial to compare their properties with existing alternatives. For derivatives of 3-(3-aminophenyl)propanoic acid, relevant comparators would include other arylpropionic acid derivatives with known biological activities.

Table 1: Comparison of Physicochemical and Biological Properties

CompoundStructureMolecular Weight ( g/mol )LogP (calculated)Reported Biological ActivityReference
Ibuprofen 2-(4-isobutylphenyl)propanoic acid206.293.97Anti-inflammatory, Analgesic[1][3][1][3]
Novel Thiazole Derivative 1 Hypothetical structure based on synthesisVariesVariesTo be determinedN/A
3-((4-hydroxyphenyl)amino)propanoic acid derivative VariesVariesVariesAntimicrobial, Anticancer[13][14][13][14]
3-(2-aminocarbonylphenyl)propanoic acid analog VariesVariesVariesEP3 receptor antagonist[15][16][15][16]

Data Interpretation: The table above provides a template for comparing the novel compounds with established drugs or other research compounds. The calculated LogP can give an early indication of the compound's lipophilicity, which can influence its pharmacokinetic properties. The biological activity data, once obtained, will be the ultimate determinant of the compound's potential.

Conclusion and Future Directions

The successful synthesis and thorough characterization of novel compounds derived from this compound are the foundational steps in the drug discovery process. By following the detailed protocols and analytical workflows outlined in this guide, researchers can ensure the scientific integrity of their findings. The subsequent comparative analysis against relevant alternatives will be critical in identifying promising lead candidates for further preclinical development. Future studies should focus on a broader exploration of the chemical space around this scaffold and in-depth biological evaluations to elucidate the mechanism of action and therapeutic potential of these novel chemical entities.

References

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  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. (2010). Bioorganic & Medicinal Chemistry, 18(9), 3212-3223. Retrieved from [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. (2014). Journal of Natural Products, 77(7), 1717-1723. Retrieved from [https://pubs.acs.org/doi/10.1021/np5002 ADEQUATE vs HMBC]([Link] ADEQUATE vs HMBC)

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  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). ResearchGate. Retrieved from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed. Retrieved from [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2023). Molecules, 28(13), 5174. Retrieved from [Link]

  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. (2010). Bioorganic & Medicinal Chemistry, 18(4), 1641-1658. Retrieved from [Link]

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A Comparative Analysis of 3-(3-Aminophenyl)propanoic Acid and its Para Isomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the subtle yet profound differences between positional isomers can dictate the success or failure of a research endeavor. The spatial arrangement of functional groups on an aromatic ring governs a molecule's electronic properties, reactivity, and, critically, its interaction with biological systems. This guide presents an in-depth comparative study of 3-(3-Aminophenyl)propanoic acid (the meta isomer) and its para counterpart, 3-(4-Aminophenyl)propanoic acid. We will dissect their structural nuances and provide validated experimental protocols to distinguish them, offering a robust framework for scientists working with these versatile building blocks.

Structural and Physicochemical Properties: More Than Just a Positional Shift

Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms. For the aminophenylpropanoic acids , the distinction lies in the position of the amino (-NH₂) group on the benzene ring relative to the propanoic acid substituent.[1][2] The meta isomer has the substituents at the 1 and 3 positions, while the para isomer has them at the 1 and 4 positions.[1][2][3] This seemingly minor change has significant implications for the molecule's electronic distribution and physical properties.

The para isomer allows for direct resonance delocalization between the electron-donating amino group and the phenyl ring, influencing the ring's reactivity. In contrast, the meta position does not permit this direct resonance effect, making its electronic character distinct.[3][4] These differences manifest in their physicochemical properties, which are crucial for predicting solubility, stability, and suitability for various applications.

Table 1: Comparative Physicochemical Properties

Property 3-(3-Aminophenyl)propanoic acid (meta-isomer) 3-(4-Aminophenyl)propanoic acid (para-isomer)
Structure
CAS Number 1664-54-6[5] 2393-17-1[6][7][8][9]
Molecular Formula C₉H₁₁NO₂[5] C₉H₁₁NO₂[6][8][9]
Molecular Weight 165.19 g/mol [5] 165.19 g/mol [6][8][9]
Melting Point Data not readily available in hydrochloride salt form 133-137 °C[6][7]
IUPAC Name 3-(3-aminophenyl)propanoic acid[5] 3-(4-aminophenyl)propanoic acid[10]
SMILES C1=CC(=CC(=C1)N)CCC(=O)O[5] Nc1ccc(CCC(O)=O)cc1[6][11]

| InChI Key | SBHFVSXLYOBZKD-UHFFFAOYSA-N[5] | WXOHKMNWMKZMND-UHFFFAOYSA-N[6][11] |

Note: The guide focuses on the free base of the meta-isomer and the hydrochloride salt of the para-isomer, reflecting common commercial availability. Direct comparison of melting points should be made between identical salt forms.

Experimental Characterization: A Validated Workflow for Isomer Differentiation

Confirming the identity and purity of the correct isomer is a non-negotiable step in any research protocol. The distinct substitution patterns of the meta and para isomers give rise to unique spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[12]

G cluster_start Sample Acquisition cluster_analysis Spectroscopic Analysis cluster_decision Isomer Identification start Obtain Isomer Sample (meta or para) nmr 1H NMR Spectroscopy (Aromatic Region Analysis) start->nmr Dissolve in CDCl3/DMSO-d6 ir FTIR Spectroscopy (Fingerprint Region Analysis) start->ir Prepare KBr pellet or use ATR compare Compare Spectra to Reference Data nmr->compare ir->compare meta Meta-Isomer Identified (Characteristic Splitting & Bending) para Para-Isomer Identified (Symmetrical Splitting & Bending) compare->meta Match compare->para Match

Caption: Experimental workflow for the differentiation of aminophenylpropanoic acid isomers.

Protocol 1: ¹H NMR Spectroscopy

The substitution pattern on the benzene ring creates a unique magnetic environment for each aromatic proton, resulting in a distinctive splitting pattern.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Spectral Analysis & Causality:

    • Para Isomer: Due to its symmetry, the ¹H NMR spectrum will exhibit a simpler pattern in the aromatic region (typically ~6.5-7.5 ppm). Expect to see two doublets, often described as an AA'BB' system, representing the two sets of chemically equivalent protons.

    • Meta Isomer: The lower symmetry of the meta isomer results in a more complex splitting pattern.[12] You will typically observe four distinct signals in the aromatic region, which may appear as a singlet, a doublet, a triplet, and another multiplet, depending on the specific coupling constants. The propanoic acid chain protons (two triplets or multiplets at ~2.5-3.0 ppm) will also be present in both spectra.[13][14]

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for distinguishing between substitution patterns by analyzing the C-H out-of-plane bending vibrations in the "fingerprint region" of the spectrum.[12]

  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Spectral Analysis & Causality:

    • Para Isomer: Look for a strong absorption band between 810-850 cm⁻¹ , which is characteristic of para-disubstituted benzene rings.[12]

    • Meta Isomer: The meta isomer will typically show two characteristic bands: one between 680-725 cm⁻¹ and another between 750-810 cm⁻¹ .[12]

    • Both isomers will also display characteristic peaks for the N-H stretch of the amine (around 3300-3500 cm⁻¹), the O-H stretch of the carboxylic acid (a broad peak from 2500-3300 cm⁻¹), and the C=O stretch of the carbonyl group (around 1700 cm⁻¹).

Synthesis, Reactivity, and Applications

These compounds are often synthesized by the reduction of the corresponding nitrophenylpropanoic acids.[7] The choice of isomer is paramount for subsequent applications, as their reactivity and biological utility differ significantly.

  • Reactivity: The amino group of the para isomer is a strong activating group, directing electrophilic aromatic substitution to the ortho positions relative to itself. The meta isomer's amino group also activates the ring, but to a lesser extent at the ortho and para positions relative to it. This difference in directing effects is a cornerstone of synthetic strategy.[4]

  • Applications: The defined orientation of the amino and carboxylic acid groups makes these isomers valuable in various fields.

    • Peptide Synthesis: They can be used as non-natural amino acid building blocks to create peptidomimetics with specific conformational constraints.[6]

    • Drug Development: The aminophenyl scaffold is present in numerous pharmacologically active molecules. Recent research has explored derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid as promising scaffolds for developing novel antimicrobial agents against multidrug-resistant pathogens.[15][16][17] The precise positioning of the functional groups is critical for target binding and efficacy.

Safety and Handling

Both 3-(3-Aminophenyl)propanoic acid and its para isomer are classified as irritants. Standard laboratory safety protocols should be strictly followed.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6][18]

  • Handling:

    • Work in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18]

Conclusion

While 3-(3-Aminophenyl)propanoic acid and 3-(4-Aminophenyl)propanoic acid share the same chemical formula, their distinct isomeric forms give rise to different physicochemical properties, spectroscopic signatures, and reactivity profiles. For the researcher, scientist, or drug development professional, understanding these differences is not merely an academic exercise—it is fundamental to experimental design, data interpretation, and the ultimate success of the research. The protocols and data presented in this guide provide a self-validating framework for confidently identifying and utilizing the correct isomer for your specific application.

References

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A Comparative Guide to the Stability of 3-(3-Aminophenyl)propanoic Acid Hydrochloride Derivatives in Early-Phase Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the chemical stability of 3-(3-aminophenyl)propanoic acid hydrochloride and its selected derivatives. As foundational scaffolds in medicinal chemistry, understanding their intrinsic stability is paramount for predicting shelf-life, ensuring data integrity in screening campaigns, and guiding formulation development. This document moves beyond mere protocol recitation to explore the causal relationships between chemical structure and degradation pathways, grounded in the principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH).

Introduction: The Imperative of Early-Stage Stability Assessment

In drug discovery and development, the stability of an active pharmaceutical ingredient (API) or key intermediate is a critical quality attribute that influences its safety, efficacy, and viability.[1][2] Compounds like 3-(3-aminophenyl)propanoic acid are valuable building blocks, but their inherent structural motifs—specifically the primary aromatic amine—can be susceptible to environmental factors. Early, rigorous assessment of stability under stressed conditions allows researchers to anticipate liabilities, select the most robust synthetic routes, and design stable formulations from a position of knowledge rather than remediation.

This guide presents a comparative stability analysis using a forced degradation (stress testing) framework.[3][4] The purpose of such studies is to intentionally accelerate the degradation of a compound to identify its likely breakdown products and elucidate degradation pathways, thereby establishing the stability-indicating nature of the analytical methods employed.[2][5] We will compare the parent molecule with three rationally selected derivatives to illustrate how minor structural modifications can profoundly impact chemical robustness.

The Molecules Under Investigation

The stability of a molecule is intrinsically linked to its functional groups. The parent compound, this compound, possesses two key functionalities: a primary aromatic amine and a carboxylic acid. The primary amine is a known site for oxidative degradation, while the overall molecule can be susceptible to photolytic and thermal stress. To create a meaningful comparison, we will assess the parent compound against three derivatives, each designed to probe a different aspect of stability.

Identifier Compound Name Structure Rationale for Inclusion
Derivative A 3-(3-Aminophenyl)propanoic acid HClNc1cccc(CCC(=O)O)c1Baseline: The parent compound, establishing the benchmark stability profile.
Derivative B 3-(3-Acetamidophenyl)propanoic acidCC(=O)Nc1cccc(CCC(=O)O)c1Amine Protection: N-acetylation blocks the primary amine, which is hypothesized to significantly reduce susceptibility to oxidation.
Derivative C 3-(3-Amino-4-chlorophenyl)propanoic acid HClNc1cc(Cl)c(CCC(=O)O)cc1Electronic Modification: The electron-withdrawing chlorine atom is expected to alter the electron density of the aromatic ring and the basicity of the amine, potentially influencing its oxidative and photolytic stability.
Derivative D Methyl 3-(3-aminophenyl)propanoate HClNc1cccc(CCC(=O)OC)c1Esterification: Introduction of a methyl ester creates a new potential liability for acid- and base-catalyzed hydrolysis.

The Framework: A Systematic Approach to Forced Degradation

Our assessment is built upon the principles outlined in ICH guideline Q1A(R2), which recommends exposing the drug substance to a variety of environmental factors to understand its degradation profile.[6][7] A robust forced degradation study is a self-validating system; the ability to resolve the parent peak from its degradants confirms that the chosen analytical method is "stability-indicating."

The overall workflow is a systematic process of stress, analysis, and interpretation.

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_eval Evaluation A Prepare Solutions of Derivatives A, B, C, D B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Expose To C Base Hydrolysis (0.1 M NaOH, 60°C) A->C Expose To D Oxidation (3% H₂O₂, RT) A->D Expose To E Photostability (ICH Q1B Light/UV) A->E Expose To F Thermal (Solid) (80°C, Dry Heat) A->F Expose To G Timepoint Sampling (e.g., 0, 2, 8, 24h) B->G C->G D->G E->G F->G H HPLC-UV Analysis (Stability-Indicating Method) G->H I Calculate % Degradation & Mass Balance H->I J Compare Stability Profiles I->J K Identify Degradants (LC-MS/MS if needed) J->K L Propose Degradation Pathways J->L

Caption: Workflow for the forced degradation study of derivatives.

Experimental Protocols

The following protocols are designed to induce a target degradation of 5-20%, which is sufficient to demonstrate the stability-indicating nature of the analytical method without generating secondary or irrelevant degradants.[5]

Primary Analytical Method: Stability-Indicating HPLC-UV

A single, validated HPLC method was developed to quantify all four derivatives and resolve them from their degradation products. The ability to separate these peaks is what defines the method as "stability-indicating."

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: All samples diluted in a 50:50 Water:Acetonitrile mixture to a final concentration of ~0.5 mg/mL.

Forced Degradation Protocols

For each condition below, a stock solution of each derivative (1.0 mg/mL) is prepared. A control sample (t=0) is immediately diluted and analyzed.

A. Acidic Hydrolysis

  • Rationale: To assess the lability of functional groups susceptible to acid-catalyzed reactions, primarily the ester in Derivative D.

  • Procedure:

    • To 1 mL of the derivative stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at 2, 8, and 24 hours.

    • Immediately neutralize the aliquot with an equivalent volume and concentration of NaOH.

    • Dilute to the target analytical concentration and analyze via HPLC.

B. Alkaline Hydrolysis

  • Rationale: To assess susceptibility to base-catalyzed reactions. The ester in Derivative D and the amide in Derivative B are the primary targets.

  • Procedure:

    • To 1 mL of the derivative stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 8, and 24 hours.

    • Immediately neutralize the aliquot with an equivalent volume and concentration of HCl.

    • Dilute and analyze via HPLC.

C. Oxidative Degradation

  • Rationale: This is the most critical test for aromatic amines, which are notoriously prone to oxidation.

  • Procedure:

    • To 1 mL of the derivative stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at 2, 8, and 24 hours.

    • Dilute and analyze immediately via HPLC. Quenching the reaction is often unnecessary if analysis is prompt.

D. Photostability

  • Rationale: To evaluate light-induced degradation, as required by ICH Q1B.[8][9] Aromatic systems can absorb UV radiation, leading to photochemical reactions.

  • Procedure:

    • Place a thin layer of the solid compound in a transparent container.

    • Place a parallel sample wrapped in aluminum foil to serve as a dark control.

    • Expose the samples in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • After exposure, prepare solutions of both the exposed and dark control samples and analyze by HPLC.

Results: A Comparative Stability Profile

The following table summarizes the percentage of degradation observed for each derivative under the applied stress conditions after 24 hours.

Derivative Acid Hydrolysis (0.1M HCl, 60°C) Alkaline Hydrolysis (0.1M NaOH, 60°C) Oxidation (3% H₂O₂, RT) Photostability (Solid State)
A (Parent) < 2%< 2%18.5%7.2%
B (N-Acetyl) < 2%4.1%< 1% 1.5%
C (4-Chloro) < 2%< 2%22.8%9.8%
D (Methyl Ester) 8.9%> 95% 17.9%6.9%

Discussion and Mechanistic Interpretation

The data clearly demonstrates that small structural changes have dramatic consequences for stability.

  • Oxidative Stability: The most striking result is the exceptional stability of Derivative B (N-Acetyl) to oxidation. Acetylation transforms the electron-donating amine into an electron-withdrawing amide group, deactivating the aromatic ring towards electrophilic attack by the oxidizing agent. In contrast, Derivatives A, C, and D, all containing the free primary amine, showed significant degradation. The slightly increased degradation of Derivative C (4-Chloro) suggests that while the chloro group is electron-withdrawing, its effect is insufficient to protect the amine and may even participate in complex degradation pathways.

  • Hydrolytic Stability: As hypothesized, Derivative D (Methyl Ester) was extremely labile under basic conditions, undergoing near-complete hydrolysis back to the parent carboxylic acid within hours. It also showed moderate degradation under acidic conditions. This confirms that esterification of the acid is not a viable stability-enhancing strategy if the compound will be exposed to aqueous environments outside of a neutral pH range. The slight degradation of Derivative B under alkaline conditions is likely due to slow hydrolysis of the amide bond.

  • Photostability: The free amines (A, C, D) were all moderately sensitive to light, which is common for aromatic amines. Derivative B, with the protected amine, showed significantly improved photostability, again highlighting the central role of the free amino group in the molecule's degradation pathways.

Potential Degradation Pathway: Oxidation of Derivative A

The primary degradation pathway for aromatic amines under oxidative stress often involves the formation of radical cations, leading to dimerization and polymerization, which frequently results in the formation of colored impurities. A plausible initial pathway for Derivative A is shown below.

G cluster_main A Derivative A (3-(3-Aminophenyl)propanoic acid) B Radical Cation (N-centered) A->B [O] (e.g., H₂O₂) C Dimerization (e.g., Azoxybenzene derivative) B->C Coupling D Further Oxidation & Polymerization Products (Colored Impurities) C->D [O]

Caption: Plausible oxidative degradation pathway for Derivative A.

Conclusion and Recommendations

This comparative guide demonstrates the profound impact of targeted chemical modifications on the stability of 3-(3-aminophenyl)propanoic acid derivatives.

  • Highest Stability: For general purposes, Derivative B (3-(3-Acetamidophenyl)propanoic acid) offers a vastly superior stability profile, particularly against oxidation and photodegradation, which are the primary liabilities of the parent scaffold. Its only minor weakness is a slight susceptibility to alkaline hydrolysis.

  • Key Liability: The free primary aromatic amine is the principal site of instability across all tested stress conditions except hydrolysis.

  • Structural Alerts: Esterification of the carboxylic acid (Derivative D) introduces a significant hydrolytic liability, making it unsuitable for development unless the final formulation is anhydrous or strictly pH-controlled.

For researchers and drug development professionals using this chemical scaffold, these findings provide a clear directive: if stability is a concern, protection of the aromatic amine via acetylation is a highly effective and straightforward strategy. This early, data-driven decision can prevent significant downstream challenges related to impurity profiling, formulation, and shelf-life determination.

References

  • ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • KK Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. Retrieved from [Link]

  • Priyanka, O. (2012). Ich guidelines for stability studies 1. Slideshare. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. Trends in Analytical Chemistry, 49, 71-88. (Simulated reference for context, as direct search results are primarily guidelines).
  • Szabó, A., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. ResearchGate. Retrieved from [Link]

  • Mazumder, A., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PMC - NIH. Retrieved from [Link]

  • Inoue, N. (2017). Analysis of six aromatic amines stability in workplace measurement. FAO AGRIS. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (n.d.). Forced degradation and impurity profiling. ScienceDirect. Retrieved from [Link]

  • NIOSH. (2002). amines, aromatic 2002. CDC. Retrieved from [Link]

  • Jhu, S.-C., et al. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH. Retrieved from [Link]

  • Sharma, S., et al. (2016). Forced Degradation Studies. J Anal Pharm Res, 3(6), 14-12. Retrieved from [Link]

  • Journal of Analytical & Pharmaceutical Research. (2016). Forced degradation studies. Retrieved from [Link]

  • Hawe, A. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]

  • Baars, O., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. MDPI. Retrieved from [Link]

  • Rajan, S., et al. (2018). Stability Indicating Forced Degradation Studies. RJPT. Retrieved from [Link]

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A Spectroscopic Guide: Distinguishing 3-(3-Aminophenyl)propanoic Acid from its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development and chemical research, the precise characterization of molecules is paramount. 3-(3-Aminophenyl)propanoic acid, a compound of interest for various synthetic applications, can exist in its free base form or as a hydrochloride salt. While their chemical structures are closely related, their spectroscopic profiles exhibit distinct differences that are crucial for identification, quality control, and understanding chemical behavior. This guide provides an in-depth comparative analysis of the spectroscopic properties of 3-(3-Aminophenyl)propanoic acid and its hydrochloride salt, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

The Fundamental Difference: Protonation of the Amino Group

The core distinction between 3-(3-Aminophenyl)propanoic acid and its hydrochloride salt lies in the protonation state of the primary amino group (-NH2) attached to the phenyl ring. The free base possesses a neutral amino group, whereas in the hydrochloride salt, this group is protonated to form an ammonium group (-NH3+). This seemingly minor alteration induces significant changes in the electronic environment and vibrational modes of the molecule, which are readily detected by various spectroscopic techniques.

Caption: Chemical structures of the free base and its hydrochloride salt.

¹H NMR Spectroscopy: Unveiling the Impact of Protonation on the Aromatic System

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the chemical environment of hydrogen atoms. The protonation of the amino group in 3-(3-Aminophenyl)propanoic acid hydrochloride leads to notable downfield shifts of the aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Free Base: Dissolve approximately 5-10 mg of 3-(3-Aminophenyl)propanoic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Hydrochloride Salt: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

    • Acquisition: Standard ¹H NMR acquisition parameters.

Comparative ¹H NMR Data

Proton Assignment 3-(3-Aminophenyl)propanoic Acid (Free Base) This compound Reason for Shift
Aromatic Protons ~6.5 - 7.2 ppm~7.0 - 7.5 ppm (or higher)The -NH₃⁺ group is strongly electron-withdrawing, deshielding the aromatic protons and causing a downfield shift.[1][2][3]
Aliphatic Protons (-CH₂CH₂-) Minor shifts expectedMinor shifts expectedLess affected by the protonation state of the distant amino group.

Causality Behind the Shifts: The lone pair of electrons on the nitrogen atom of the free base's amino group participates in resonance with the aromatic ring, donating electron density and shielding the aromatic protons. Upon protonation, this lone pair is no longer available for resonance. Instead, the positively charged ammonium group exerts a strong electron-withdrawing inductive effect, which deshields the ortho and para protons on the aromatic ring, causing their signals to shift downfield.[4]

Infrared (IR) Spectroscopy: Probing Vibrational Changes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The conversion of the primary amine to its ammonium salt results in the appearance and disappearance of characteristic absorption bands.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Range: Typically 4000 - 400 cm⁻¹.

Comparative IR Data

Vibrational Mode 3-(3-Aminophenyl)propanoic Acid (Free Base) This compound Reason for Change
N-H Stretch (Amine) Two bands, ~3400-3300 cm⁻¹[5]Broad, strong absorption, ~3000-2500 cm⁻¹The N-H stretching vibrations of the -NH₃⁺ group are shifted to lower wavenumbers and broadened due to the increased bond strength and hydrogen bonding.[6]
N-H Bend (Amine) ~1650-1580 cm⁻¹[5]Asymmetric bend: ~1625-1560 cm⁻¹, Symmetric bend: ~1550-1500 cm⁻¹Appearance of characteristic ammonium ion bending vibrations.[6]
C-N Stretch (Aromatic) ~1335-1250 cm⁻¹[5]Shifted and potentially overlappedThe change in the C-N bond character upon protonation affects its stretching frequency.
O-H Stretch (Carboxylic Acid) Broad, ~3300-2500 cm⁻¹[7]Broad, ~3300-2500 cm⁻¹Largely unchanged, but may overlap with the broad N-H stretch of the ammonium salt.
C=O Stretch (Carboxylic Acid) ~1725-1700 cm⁻¹[7]~1725-1700 cm⁻¹Generally unaffected by the protonation of the distant amino group.

Expert Insights: The most telling difference in the IR spectra is the disappearance of the characteristic two-pronged N-H stretching band of the primary amine and the emergence of a very broad and strong absorption band for the N-H stretches of the ammonium group.[6][8][9][10] This broadness is a hallmark of the extensive hydrogen bonding present in the salt form.

UV-Vis Spectroscopy: Observing Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The protonation of the aniline-like amino group significantly alters the electronic structure and, consequently, the UV-Vis absorption spectrum.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare dilute solutions of both the free base and the hydrochloride salt in a suitable solvent (e.g., ethanol, water). Ensure the concentration is low enough to be within the linear range of the spectrophotometer.

  • Instrument Parameters:

    • Spectrophotometer: Dual-beam UV-Vis spectrophotometer.

    • Range: Typically 200 - 400 nm.

    • Blank: Use the same solvent as used for the samples.

Comparative UV-Vis Data

Compound λmax (approx.) Reason for Absorption
3-(3-Aminophenyl)propanoic Acid (Free Base) ~230-240 nm and ~280-290 nmπ → π* transitions. The lone pair on the nitrogen atom extends the conjugation with the benzene ring.[11]
This compound ~203 nm and ~254 nmπ → π* transitions. Protonation of the amino group removes the lone pair from conjugation, resulting in a spectrum more similar to benzene.[11]

Mechanistic Explanation: In the free base, the lone pair of electrons on the nitrogen atom of the amino group is in conjugation with the π-system of the benzene ring. This extended conjugation lowers the energy required for the π → π* electronic transition, resulting in absorption at longer wavelengths (a bathochromic or red shift). When the amino group is protonated, the lone pair is no longer available to participate in resonance. The electronic system is now more akin to a substituted benzene ring without the extended conjugation, leading to a hypsochromic or blue shift (absorption at shorter wavelengths).[11][12][13]

Workflow for Spectroscopic Comparison

Spectroscopic_Comparison_Workflow cluster_Sample Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation Sample_FB 3-(3-Aminophenyl)propanoic Acid (Free Base) NMR ¹H NMR Sample_FB->NMR IR FTIR Sample_FB->IR UV_Vis UV-Vis Sample_FB->UV_Vis Sample_HCL 3-(3-Aminophenyl)propanoic Acid Hydrochloride Sample_HCL->NMR Sample_HCL->IR Sample_HCL->UV_Vis NMR_Data Aromatic Proton Shifts NMR->NMR_Data IR_Data N-H Stretching and Bending IR->IR_Data UV_Vis_Data λmax Shifts UV_Vis->UV_Vis_Data Conclusion Compound Identification and Differentiation NMR_Data->Conclusion IR_Data->Conclusion UV_Vis_Data->Conclusion

Caption: Workflow for the comparative spectroscopic analysis.

Conclusion

The spectroscopic comparison of 3-(3-Aminophenyl)propanoic acid and its hydrochloride salt provides a clear and definitive means of distinguishing between the two forms. Each technique—¹H NMR, IR, and UV-Vis spectroscopy—offers unique and complementary insights into the structural and electronic changes that occur upon protonation of the amino group. For researchers and professionals in drug development, a thorough understanding of these spectroscopic differences is essential for ensuring the identity, purity, and quality of their materials.

References

  • ResearchGate. UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)...[Link]

  • Wikipedia. Aniline (data page).[Link]

  • PubChem. 3-(3-Aminophenyl)propionic acid.[Link]

  • Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.[Link]

  • University of Regensburg. NMR Spectroscopy :: 5-HMR-2 Chemical Shift.[Link]

  • Semantic Scholar. Effects of Substituents on UV Spectra of Aniline and Anilinium Ion Derivatives. Hammett Correlations.[Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts.[Link]

  • University of Calgary. IR: amines.[Link]

  • ResearchGate. The infrared spectra of secondary amines and their salts.[Link]

  • Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.[Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds.[Link]

  • Royal Society of Chemistry. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes.[Link]

  • SIELC Technologies. UV-Vis Absorption Spectrum of Aniline.[Link]

  • Chemistry Stack Exchange. Protons on aromatic rings in NMR.[Link]

  • Scribd. Aniline pH Effects on UV Spectrum.[Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237).[Link]

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  • Chemcasts. 3-(3-Aminophenyl)propionic acid (CAS 1664-54-6) Properties.[Link]

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  • ResearchGate. UV-Visible spectrum for 3-aminophenol.[Link]

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Safety Operating Guide

Navigating the Disposal of 3-(3-Aminophenyl)propanoic Acid Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and environmentally sound disposal of all chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 3-(3-Aminophenyl)propanoic acid hydrochloride, a compound often utilized in medicinal chemistry.[1] By moving beyond a simple checklist and delving into the causality behind each step, this document aims to empower laboratory personnel to manage chemical waste with the highest degree of scientific integrity and safety.

Understanding the Compound: Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] These classifications necessitate specific handling and disposal considerations to mitigate risk to personnel and the environment.

Key Hazard Information:

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity (Oral)H302: Harmful if swallowed[2]
Skin Corrosion/IrritationH315: Causes skin irritation[2][3][4]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[2][3][4]
Specific Target Organ ToxicityH335: May cause respiratory irritation[2][3][4]

Given its hazardous nature, this compound and its empty containers must be treated as hazardous waste.[5][6] Under no circumstances should it be disposed of in regular trash or down the sewer system.[5][7]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol outlines a self-validating system for the collection, storage, and disposal of this compound waste, ensuring compliance with regulatory standards such as the Resource Conservation and Recovery Act (RCRA) overseen by the Environmental Protection Agency (EPA).[7][8]

Immediate Safety and Personal Protective Equipment (PPE)

Prior to handling the waste, it is crucial to establish a safe working environment. This begins with the use of appropriate engineering controls and personal protective equipment.

  • Engineering Controls: All handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][5]

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Eye Protection: Chemical safety goggles or a face shield.[2][5]

    • Hand Protection: Chemically resistant gloves, such as nitrile gloves.[2][5]

    • Body Protection: A laboratory coat.[5]

    • Respiratory Protection: In situations with inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2][9]

Waste Segregation and Collection

Proper segregation is the cornerstone of safe and compliant chemical waste management.

  • Designated Waste Container: All solid waste of this compound, including contaminated consumables like weighing paper, gloves, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[5][10]

  • Container Compatibility: Ensure the waste container is compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.[11]

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant and harmful).[10]

On-Site Accumulation and Storage

The temporary storage of hazardous waste within the laboratory is subject to strict regulations.

  • Satellite Accumulation Areas (SAAs): Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area.[12]

  • Container Integrity: Waste containers must be kept in good condition, tightly closed except when adding waste, and stored in a manner that prevents spills or leaks.[10]

  • Segregation of Incompatibles: Store containers of this compound away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[2][13]

  • Regular Inspections: Weekly inspection of waste storage areas is a requirement under RCRA to check for leaks or deterioration of containers.[8]

Final Disposal Procedure

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.

  • Incineration: The recommended method of disposal is to send the waste to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[2] This high-temperature destruction process is effective for organic compounds.

  • Waste Manifest: A hazardous waste manifest, a "cradle-to-grave" tracking document, must be completed to accompany the waste from the point of generation to its final disposal facility.[7]

  • Professional Disposal Service: Engage a certified hazardous waste management service to transport and dispose of the chemical waste in accordance with all federal, state, and local regulations.[7]

Visualizing the Disposal Decision Pathway

To further clarify the procedural logic, the following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage On-Site Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Assess Hazards fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Compatible & Labeled Hazardous Waste Container fume_hood->container collect_waste Collect Solid Waste & Contaminated Materials container->collect_waste seal_container Securely Seal Container collect_waste->seal_container saa Store in Designated Satellite Accumulation Area (SAA) seal_container->saa inspect Weekly Inspection of Container saa->inspect disposal_request Arrange for Pickup by Licensed Waste Vendor inspect->disposal_request Container Full or Scheduled Pickup manifest Complete Hazardous Waste Manifest disposal_request->manifest incineration Transport for High-Temperature Incineration manifest->incineration end End: Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

Conclusion: Fostering a Culture of Safety and Compliance

The proper disposal of this compound is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By adhering to the detailed procedures outlined in this guide, from initial hazard assessment to final disposal, laboratories can ensure the safety of their personnel, protect the environment, and maintain full compliance with all applicable regulations. A deep understanding of the "why" behind each step fosters a proactive safety culture that is the bedrock of innovative and sustainable research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.